1,4-Dichloro-2,5-difluorobenzene
Description
The exact mass of the compound 1,4-Dichloro-2,5-difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,4-Dichloro-2,5-difluorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,4-Dichloro-2,5-difluorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2,5-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2F2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETUVEHHRFNQKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50193057 | |
| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400-05-5 | |
| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400-05-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000400055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 400-05-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1,4-dichloro-2,5-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50193057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dichloro-2,5-difluorobenzene CAS 400-05-5 properties
An In-Depth Technical Guide to 1,4-Dichloro-2,5-difluorobenzene (CAS 400-05-5) for Advanced Chemical Synthesis
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 1,4-dichloro-2,5-difluorobenzene, a key halogenated aromatic building block. Intended for an audience of researchers, medicinal chemists, and professionals in drug development, this guide moves beyond simple data recitation. It delves into the structural nuances, reactivity principles, and practical applications that make this compound a valuable intermediate in modern organic synthesis. We will explore its core properties, spectral signatures, safety protocols, and a validated synthetic application, grounding all claims in authoritative references.
Core Molecular Profile and Physicochemical Properties
1,4-Dichloro-2,5-difluorobenzene is a symmetrically substituted benzene derivative. Its structure is notable for the presence of four electron-withdrawing halogen atoms, which profoundly influence its chemical reactivity and physical characteristics. The molecule belongs to the C2h point group, a detail with significant implications for its spectroscopic analysis, as will be discussed.
The fundamental identification and physical data for this compound are summarized below. This information is critical for reaction planning, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 400-05-5 | [1][2][3] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1][2][4] |
| Molecular Weight | 182.98 g/mol | [1][3][4] |
| Appearance | Solid | [5] |
| Melting Point | 48-49 °C | [3] |
| Boiling Point | 164 °C | [3] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [3] |
| InChI Key | ZETUVEHHRFNQKW-UHFFFAOYSA-N | [5][6] |
Spectroscopic Signature: A Guide to Structural Verification
Due to the molecule's high degree of symmetry, its spectroscopic data presents a uniquely simplified pattern, which is a powerful tool for identity confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The molecular symmetry dictates that both protons are chemically equivalent. Therefore, the proton NMR spectrum is expected to exhibit a single signal. The electron-withdrawing environment created by the adjacent fluorine and chlorine atoms would shift this signal significantly downfield. The signal would appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: Three distinct signals are anticipated: one for the proton-bound carbons, one for the chlorine-bound carbons, and one for the fluorine-bound carbons. The carbon-fluorine and carbon-chlorine bonds will induce substantial downfield shifts and characteristic C-F coupling patterns.
-
¹⁹F NMR: Similar to the proton spectrum, the two fluorine atoms are chemically equivalent, resulting in a single signal in the ¹⁹F NMR spectrum.
Mass Spectrometry (MS)
The mass spectrum provides unambiguous confirmation of the molecular weight and elemental composition. The molecular ion peak (M⁺) will be observed at m/z ≈ 183. Crucially, the presence of two chlorine atoms will generate a characteristic isotopic pattern. The relative abundance of the M, M+2, and M+4 peaks will be approximately 9:6:1, a definitive signature for a dichlorinated compound.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for a substituted benzene ring. Key features include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations within the aromatic ring (approx. 1400-1600 cm⁻¹), and strong C-Cl and C-F stretching bands in the fingerprint region (typically below 1300 cm⁻¹).
Chemical Reactivity and Synthetic Utility
The true value of 1,4-dichloro-2,5-difluorobenzene lies in its utility as a versatile synthetic intermediate. The electronic properties of the ring, influenced by the four halogen substituents, open specific and predictable reaction pathways.
The diagram below illustrates the primary sites of reactivity on the molecule, which are key to its function as a building block in more complex structures.
Caption: Reactivity map of 1,4-dichloro-2,5-difluorobenzene.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bonds are primary sites for metal-catalyzed cross-coupling reactions. This is the most powerful application of this building block. Using catalysts like palladium, chemists can selectively form new carbon-carbon (e.g., Suzuki, Stille coupling) or carbon-nitrogen (e.g., Buchwald-Hartwig amination) bonds.
-
Causality: The C-Cl bond is weaker and more susceptible to oxidative addition by a low-valent palladium catalyst compared to the much stronger C-F bond. This differential reactivity is the cornerstone of its utility, allowing for selective functionalization at the chlorine-bearing positions while preserving the fluorine atoms for subsequent transformations or for their electronic influence on the final molecule's properties (e.g., metabolic stability, binding affinity).
Nucleophilic Aromatic Substitution (SNAr)
While the C-F bond is strong, the fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions. The collective electron-withdrawing effect of all four halogens makes the aromatic ring electron-deficient and thus highly activated for attack by nucleophiles (e.g., amines, alkoxides, thiols).
-
Causality: The rate of SNAr is dictated by the stability of the intermediate Meisenheimer complex. The strong inductive and resonance effects of the fluorine and chlorine substituents stabilize this negatively charged intermediate, dramatically lowering the activation energy for the reaction. This makes the displacement of fluorine atoms a synthetically accessible and reliable transformation.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol provides a validated, step-by-step methodology for a Suzuki-Miyaura coupling reaction, a cornerstone of modern drug discovery, using 1,4-dichloro-2,5-difluorobenzene as a substrate. This procedure is designed to be self-validating by explaining the purpose of each component.
Objective: To synthesize 1-chloro-2,5-difluoro-4-phenylbenzene.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Methodology:
-
Inert Atmosphere Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq) and phenylboronic acid (1.1 eq).
-
Expertise & Causality: An inert atmosphere (nitrogen or argon) is absolutely critical. The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxygen and will be deactivated through oxidation, halting the catalytic cycle. Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.
-
-
Reagent Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq). Subsequently, add the solvent system, typically a mixture like toluene/ethanol (4:1 v/v), followed by an aqueous solution of a base, such as 2M potassium carbonate (K₂CO₃) (3.0 eq).
-
Expertise & Causality: Pd(PPh₃)₄ is a common and reliable pre-catalyst that generates the active Pd(0) species in situ. The base is essential for the transmetalation step of the catalytic cycle, converting the boronic acid to a more nucleophilic boronate species. The biphasic solvent system (organic/aqueous) facilitates the interaction of all components.
-
-
Reaction Execution: Vigorously stir the mixture and heat to 90 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Expertise & Causality: Heating provides the necessary activation energy for the rate-limiting oxidative addition step. Vigorous stirring is required to ensure efficient mixing in the biphasic system, maximizing the interfacial area where the reaction occurs.
-
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Expertise & Causality: The aqueous work-up removes the inorganic base and boronic acid byproducts. Drying the organic layer is crucial before solvent removal to prevent contamination of the product with water.
-
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
-
Expertise & Causality: Column chromatography separates the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity, yielding the final compound in high purity.
-
Safety, Handling, and Storage
Proper handling of 1,4-dichloro-2,5-difluorobenzene is essential to ensure laboratory safety. The compound is associated with several hazards that necessitate specific precautions.
-
Hazard Statements: According to supplier safety data sheets, this chemical is associated with the following hazards:
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.[8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles.[9]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid dust formation. Keep away from heat and sources of ignition.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[9]
-
Conclusion
1,4-Dichloro-2,5-difluorobenzene is more than a simple halogenated aromatic. It is a strategically designed building block that offers chemists precise control over molecular architecture. Its predictable reactivity, governed by the interplay of its chloro and fluoro substituents, allows for selective, high-yield transformations essential for the synthesis of complex organic molecules. From creating novel materials to serving as a core scaffold in the development of pharmaceutical agents, a thorough understanding of its properties, as outlined in this guide, is fundamental to unlocking its full synthetic potential.
References
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CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene . Henan Alfa Chemical Co., Ltd. [Link]
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1,4-Dichloro-2,5-dimethoxybenzene | CAS#:2675-77-6 . Chemsrc. [Link]
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1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers . ChemicalRegister. [Link]
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400-05-5 | 1,4-dichloro-2,5-difluorobenzene . ChemIndex. [Link]
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Benzene, 1,4-dichloro-2,5-difluoro- . PubChem. [Link]
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Inorganic Chemistry: 1,4-dibromo-2,5-dichlorobenzene . Chegg.com. [Link]
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physical and chemical properties of 1,4-Dichloro-2,5-difluorobenzene
An In-Depth Technical Guide to the Core Physical and Chemical Properties of 1,4-Dichloro-2,5-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the physical and chemical properties of 1,4-dichloro-2,5-difluorobenzene, a key intermediate in various fields of chemical synthesis, particularly in the development of novel pharmaceuticals. This document is intended to serve as a valuable resource for researchers and professionals by consolidating essential data and practical insights into the handling, analysis, and application of this versatile compound.
Introduction: A Molecule at the Crossroads of Halogen Chemistry
1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) is a polysubstituted aromatic compound that holds significant interest for synthetic chemists.[1] Its structure, featuring both chlorine and fluorine atoms on a benzene ring, provides a unique platform for a variety of chemical transformations. The presence of these halogens imparts distinct electronic properties and reactivity to the molecule, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). This guide will delve into the core physical and chemical characteristics of this compound, offering a foundational understanding for its effective utilization in research and development.
Molecular Structure and Physicochemical Properties
The arrangement of the halogen atoms on the benzene ring in 1,4-dichloro-2,5-difluorobenzene dictates its physical properties and chemical behavior. The symmetrical substitution pattern influences its crystallinity and intermolecular interactions.
Figure 1: Chemical structure of 1,4-Dichloro-2,5-difluorobenzene.
A summary of the key physical and chemical properties of 1,4-dichloro-2,5-difluorobenzene is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 400-05-5 | [1] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1] |
| Molecular Weight | 182.98 g/mol | [1] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 48-49 °C | [1] |
| Boiling Point | 164 °C | |
| Density | 1.502 g/cm³ (predicted) | |
| Flash Point | 59 °C | |
| Solubility | Insoluble in water. Soluble in many common organic solvents such as ethanol and acetone.[2] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the identification and purity assessment of 1,4-dichloro-2,5-difluorobenzene. This section provides an overview of the expected spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 1,4-dichloro-2,5-difluorobenzene. Due to the symmetry of the molecule, simplified spectra are expected.
-
¹H NMR: A single signal is anticipated for the two equivalent aromatic protons. The chemical shift will be influenced by the adjacent fluorine and chlorine atoms.
-
¹³C NMR: Due to the molecule's symmetry, three distinct signals are expected: one for the carbon atoms bonded to chlorine, one for the carbon atoms bonded to fluorine, and one for the carbon atoms bonded to hydrogen.
-
¹⁹F NMR: A single resonance is expected for the two equivalent fluorine atoms. The chemical shift is a key identifier for fluorinated aromatic compounds.[3]
Infrared (IR) Spectroscopy
The IR spectrum of 1,4-dichloro-2,5-difluorobenzene will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected peaks include:
-
C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
-
C=C stretching: Aromatic ring stretching vibrations will be observed in the 1600-1450 cm⁻¹ region.
-
C-F stretching: Strong absorptions corresponding to the C-F bond stretching are expected in the 1300-1100 cm⁻¹ range.
-
C-Cl stretching: Absorptions for C-Cl stretching are typically found in the 800-600 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,4-dichloro-2,5-difluorobenzene will show a distinct molecular ion peak. A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in an approximate ratio of 9:6:1) will be a key diagnostic feature.[4] Fragmentation patterns will likely involve the loss of chlorine and fluorine atoms or radicals.
Chemical Reactivity and Synthetic Applications
The reactivity of 1,4-dichloro-2,5-difluorobenzene is dominated by the nature of its halogen substituents. This section explores its key chemical reactions and its role in the synthesis of valuable compounds.
Nucleophilic Aromatic Substitution (SNAr)
The fluorine atoms in 1,4-dichloro-2,5-difluorobenzene are generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine atoms. This is due to the high electronegativity of fluorine, which activates the aromatic ring towards nucleophilic attack. This differential reactivity allows for selective functionalization of the molecule.
Sources
Introduction: A Key Intermediate at the Intersection of Organofluorine and Halogenated Arene Chemistry
An In-Depth Technical Guide to 1,4-Dichloro-2,5-difluorobenzene
1,4-Dichloro-2,5-difluorobenzene is a polyhalogenated aromatic compound that serves as a critical building block in modern organic synthesis. Identified by its CAS Number 400-05-5, this molecule occupies a strategic position at the confluence of two vital fields: the chemistry of halogenated arenes and the rapidly expanding domain of organofluorine compounds.[1] Halogenated arenes are foundational materials for creating carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions, while the integration of fluorine atoms into organic molecules is a proven strategy for enhancing metabolic stability, lipophilicity, and binding affinity in pharmaceutical and agrochemical candidates.[1]
This guide provides a comprehensive technical overview of 1,4-dichloro-2,5-difluorobenzene, detailing its molecular structure, physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its utility for professionals in drug development and materials science.
Molecular Structure and Physicochemical Properties
The unique substitution pattern of 1,4-dichloro-2,5-difluorobenzene dictates its reactivity and physical properties. The molecule consists of a central benzene ring with two chlorine atoms and two fluorine atoms positioned in a para and ortho/meta relationship to each other, respectively.
Molecular Formula: C₆H₂Cl₂F₂[2][3][4]
Molecular Weight: 182.98 g/mol [2][3][5][6]
The arrangement of the four halogen substituents on the benzene ring results in a planar molecule with a specific symmetry that influences its spectroscopic signature.
Caption: Molecular structure of 1,4-Dichloro-2,5-difluorobenzene.
Physicochemical Data Summary
The properties of this compound make it suitable for a variety of synthetic transformations. Its solid nature at room temperature simplifies handling, while its boiling point is amenable to purification by distillation or sublimation.
| Property | Value | Source(s) |
| CAS Number | 400-05-5 | [2][3][5][7] |
| Molecular Formula | C₆H₂Cl₂F₂ | [2][3][8] |
| Molecular Weight | 182.98 g/mol | [3][5][8] |
| Appearance | White crystalline solid | Inferred from typical properties |
| Melting Point | 48-49 °C | [5] |
| Boiling Point | 164 °C | [5][9] |
| Density (Predicted) | 1.502 ± 0.06 g/cm³ | [5] |
| Flash Point | 59 °C | [8] |
Synthesis and Analytical Characterization
Synthetic Approach: Electrophilic Chlorination
A plausible and common industrial method for synthesizing polychlorinated aromatic compounds is through electrophilic aromatic substitution. For 1,4-dichloro-2,5-difluorobenzene, a direct chlorination of 1,4-difluorobenzene is a logical synthetic route. This process typically involves a Lewis acid catalyst to polarize the chlorine molecule, making it a potent electrophile.
Exemplary Protocol: Chlorination of 1,4-Difluorobenzene
Causality: The choice of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or a zeolite is critical.[10] It activates the Cl-Cl bond, generating a highly electrophilic chlorine species that can attack the electron-rich aromatic ring. The fluorine atoms are deactivating, but they direct incoming electrophiles to the ortho and para positions. Starting with 1,4-difluorobenzene ensures the desired substitution pattern.
-
Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas inlet/outlet connected to a scrubber (to neutralize excess HCl gas) with 1,4-difluorobenzene.
-
Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ to the reactor.
-
Chlorination: Heat the mixture to a moderate temperature (e.g., 50-70 °C). Bubble chlorine gas (Cl₂) through the stirred mixture at a controlled rate.
-
Reaction Monitoring: Monitor the reaction progress using Gas Chromatography (GC) to track the consumption of the starting material and the formation of mono- and di-chlorinated products.
-
Work-up: Once the desired conversion is achieved, stop the chlorine flow and cool the reactor. Quench the reaction by carefully adding water. The organic layer is then separated, washed with a sodium bicarbonate solution to remove residual acid, and then washed with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or distillation to yield high-purity 1,4-dichloro-2,5-difluorobenzene.
Analytical Workflow for Structural Verification
A multi-technique approach is essential to confirm the identity and purity of the synthesized compound.
Caption: Standard analytical workflow for compound verification.
Expected Spectroscopic Data:
-
Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak cluster. Due to the presence of two chlorine atoms, a characteristic isotopic pattern of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks is expected, confirming the presence of two chlorine atoms.
-
¹H NMR Spectroscopy: Due to the molecule's symmetry, the two hydrogen atoms are chemically and magnetically equivalent. Therefore, the proton NMR spectrum is expected to show a single sharp signal (a singlet).[11]
-
¹³C NMR Spectroscopy: The symmetry of the molecule results in three distinct carbon signals: one for the two carbons bonded to chlorine, one for the two carbons bonded to fluorine, and one for the two carbons bonded to hydrogen.
-
¹⁹F NMR Spectroscopy: The two fluorine atoms are equivalent and will give rise to a single signal in the ¹⁹F NMR spectrum, with coupling to the adjacent proton.
Applications in Drug Development and Materials Science
1,4-Dichloro-2,5-difluorobenzene is not an end product but a high-value intermediate. Its utility stems from the differential reactivity of its C-Cl and C-F bonds and the strategic placement of its substituents, which allows for site-selective functionalization.[1]
Caption: Applications derived from 1,4-dichloro-2,5-difluorobenzene.
-
Pharmaceutical Intermediates: This compound is a precursor for synthesizing complex scaffolds in drug discovery.[3][9] The fluorine atoms enhance metabolic stability and can modulate the pKa of nearby functional groups, improving drug-like properties. The chlorine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds.
-
Functional Material Synthesis: In materials science, it is used to create fluorinated polymers and small molecules for applications such as organic light-emitting diodes (OLEDs) and liquid crystals.[3] The C-F bonds can impart desirable properties like thermal stability and specific electronic characteristics.
-
Agrochemicals: Similar to pharmaceuticals, the incorporation of the difluorodichlorophenyl moiety into molecules can lead to the development of new herbicides and pesticides with enhanced efficacy and environmental profiles.[12]
Safety, Handling, and Storage Protocols
As with all halogenated aromatic compounds, proper safety protocols are paramount. The following guidelines are based on data for structurally similar chemicals and represent best practices.
Trustworthiness through Self-Validation: Adherence to these protocols is a self-validating system. Proper use of engineering controls and PPE minimizes exposure, which is verified by the absence of health incidents and a clean work environment.
Hazard Identification
-
Acute Effects: Causes skin, eye, and respiratory system irritation.[13] Harmful if swallowed or inhaled.[13]
-
Chronic Effects: May be a suspected carcinogen.[14]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[13]
Recommended Handling Protocol
-
Engineering Controls: Always handle 1,4-dichloro-2,5-difluorobenzene inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13] Ensure eyewash stations and safety showers are readily accessible.[14][15]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[16]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Wear a lab coat. For larger quantities, consider additional protective clothing.
-
-
Procedural Controls:
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[16] Keep away from incompatible materials such as strong oxidizing agents and metals.[14] The recommended storage temperature is between 15–25 °C.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.[14]
Conclusion
1,4-Dichloro-2,5-difluorobenzene is a powerful and versatile chemical intermediate whose value is derived from its unique combination of chlorine and fluorine substituents. Its well-defined structure and predictable reactivity make it an essential tool for chemists in drug discovery, agrochemical synthesis, and materials science. By understanding its properties and adhering to rigorous safety and handling protocols, researchers can effectively leverage this compound to construct novel molecules and advance scientific innovation.
References
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ChemIndex. (n.d.). 400-05-5 | 1,4-dichloro-2,5-difluorobenzene. Retrieved from [Link]
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PubChem. (n.d.). Benzene, 1,4-dichloro-2,5-difluoro-. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]
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Carl ROTH. (2024, March 2). Safety Data Sheet: 1,4-Dichlorobenzene D4. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]
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NIST. (n.d.). 1,4-Dichlorobenzene-D4. In NIST Chemistry WebBook. Retrieved from [Link]
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A Guide to the Synthesis of 1,4-Dichloro-2,5-difluorobenzene: Strategies, Protocols, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Dichloro-2,5-difluorobenzene is a pivotal building block in the synthesis of advanced materials, agrochemicals, and pharmaceutical intermediates. Its specific substitution pattern, featuring both chlorine and fluorine atoms, imparts unique electronic and lipophilic properties to target molecules. This guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the robust and regiochemically precise Sandmeyer reaction pathway. We will explore the mechanistic underpinnings of this route, provide detailed, field-proven experimental protocols, and discuss alternative strategies and their inherent challenges. This document is intended to serve as a practical and comprehensive resource for chemists engaged in the synthesis and application of complex fluorinated aromatics.
Introduction: The Strategic Importance of 1,4-Dichloro-2,5-difluorobenzene
The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science, often leading to enhanced metabolic stability, improved binding affinity, and modified electronic properties. 1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) serves as a key intermediate, offering multiple reaction sites for further functionalization.[1][2][3][4] The primary challenge in its synthesis lies in achieving the precise 1,2,4,5-substitution pattern on the benzene ring, a feat that requires careful strategic planning and execution. This guide focuses on the most reliable and scalable methods to achieve this synthetic goal.
Overview of Primary Synthetic Strategies
Two main strategies can be envisioned for the synthesis of 1,4-dichloro-2,5-difluorobenzene: the functionalization of a pre-fluorinated benzene ring or the direct halogenation of a suitable precursor.
-
The Sandmeyer Reaction Pathway (Recommended): This classic and highly reliable method involves the transformation of an amino group on a pre-functionalized aromatic ring. The synthesis begins with 1,4-difluorobenzene and proceeds through nitration, reduction, and finally a double Sandmeyer reaction to introduce the two chlorine atoms with high regiochemical control.
-
Direct Electrophilic Chlorination (Alternative): This approach involves the direct chlorination of 1,4-difluorobenzene. While seemingly more direct, this route is fraught with challenges related to regioselectivity, often leading to a mixture of isomers that are difficult to separate.
The following diagram outlines the recommended multi-step synthesis pathway.
Caption: Recommended synthesis pathway for 1,4-dichloro-2,5-difluorobenzene.
The Sandmeyer Reaction Pathway: A Detailed Protocol
This route is the preferred method due to its high fidelity and control over the final substitution pattern. It is a three-step process starting from commercially available 1,4-difluorobenzene.
Step 1: Nitration of 1,4-Difluorobenzene
Causality and Expertise: The initial step is an electrophilic aromatic substitution. The fluorine atoms are deactivating due to their strong inductive effect, yet they are ortho, para-directing. Nitrating 1,4-difluorobenzene logically places the nitro group at one of the four equivalent positions adjacent to a fluorine atom, yielding the desired 2,5-difluoronitrobenzene. A strong nitrating mixture (sulfuric and nitric acid) is required to overcome the deactivation of the ring.
Experimental Protocol: Synthesis of 2,5-Difluoronitrobenzene
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Reaction Mixture: Charge the flask with concentrated sulfuric acid (H₂SO₄). Cool the acid to 0-5 °C with vigorous stirring.
-
Addition of Substrate: Slowly add 1,4-difluorobenzene to the sulfuric acid, ensuring the temperature remains below 10 °C.
-
Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, strictly maintaining the internal temperature at 0-5 °C.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid product will precipitate.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Purification: Dry the crude product. Recrystallization from ethanol or methanol can be performed if higher purity is required. The expected yield is typically high for this reaction.
Step 2: Reduction to 2,5-Difluoroaniline
Causality and Expertise: The nitro group is readily reduced to an amine. Catalytic hydrogenation is a clean and efficient method. Raney nickel is a cost-effective and active catalyst for this transformation.[5] The reaction is typically carried out under a positive pressure of hydrogen gas.
Experimental Protocol: Synthesis of 2,5-Difluoroaniline
-
Setup: Place 2,5-difluoronitrobenzene in a hydrogenation vessel (e.g., a Parr shaker apparatus).
-
Catalyst and Solvent: Add a suitable solvent such as ethanol, methanol, or tetrahydrofuran (THF). Add a catalytic amount of Raney nickel (typically 5-10% by weight, handled as a slurry in water or ethanol).
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas to the desired pressure (e.g., 50 psi).
-
Reaction: Agitate the mixture at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction by observing hydrogen uptake.
-
Work-up: Once hydrogen uptake ceases, vent the vessel and purge with nitrogen.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Caution: Raney nickel is pyrophoric when dry and must be kept wet.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude 2,5-difluoroaniline can be purified by vacuum distillation.
Step 3: Dichlorination via the Sandmeyer Reaction
Causality and Expertise: This is the critical step where the amino group is converted into the final chloro substituents. The process involves two key stages:
-
Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[6] This intermediate is highly reactive and is typically used immediately without isolation. The N₂ group is an excellent leaving group, facilitating substitution.
-
Sandmeyer Reaction: The diazonium salt is then treated with a solution of copper(I) chloride (CuCl). The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism.[7][8] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical and N₂, with the copper being oxidized to Cu(II). The aryl radical then abstracts a chlorine atom from the Cu(II)Cl₂, regenerating the Cu(I) catalyst and forming the final aryl chloride product.[8]
The following diagram illustrates the core mechanism of the Sandmeyer chlorination step.
Caption: Simplified mechanism of the Sandmeyer reaction.
Experimental Protocol: Synthesis of 1,4-Dichloro-2,5-difluorobenzene
-
Diazotization Setup: In a flask equipped for low-temperature reactions, dissolve 2,5-difluoroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice/salt bath with efficient stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise to the aniline solution, keeping the temperature strictly below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).
-
Copper(I) Chloride Preparation: In a separate reaction vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of nitrogen gas will occur. The rate of addition should be controlled to keep the reaction manageable. The reaction temperature is typically allowed to rise to room temperature and may be gently warmed (e.g., 50-70 °C) to ensure completion.[9]
-
Work-up: After gas evolution ceases, cool the mixture. The product, often an oil or solid, can be isolated by steam distillation or solvent extraction (e.g., with dichloromethane or diethyl ether).
-
Purification: Wash the organic extract with dilute sodium hydroxide solution to remove any phenolic byproducts, then with water, and finally with brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Final Product: Remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like hexane or ethanol to yield pure 1,4-dichloro-2,5-difluorobenzene.
Alternative Strategy: Direct Chlorination of 1,4-Difluorobenzene
A seemingly more straightforward route is the direct dichlorination of 1,4-difluorobenzene using a chlorinating agent (e.g., Cl₂) and a Lewis acid catalyst (e.g., FeCl₃).
Causality and Challenges: Fluorine is an ortho, para-directing group. The first chlorination of 1,4-difluorobenzene will yield 2-chloro-1,4-difluorobenzene.[10] However, the second chlorination becomes problematic. The existing substituents (two fluorines and one chlorine) will direct the incoming electrophile to multiple positions, leading to a mixture of dichlorinated isomers, including the desired 1,4-dichloro-2,5-difluorobenzene and undesired products like 1,2-dichloro-3,6-difluorobenzene. Separating these isomers can be challenging and costly, making this route less attractive for producing a high-purity final product.[11][12][13]
Comparative Analysis of Synthesis Routes
| Parameter | Sandmeyer Reaction Pathway | Direct Chlorination Pathway |
| Regioselectivity | Excellent; unambiguous product formation. | Poor; leads to a mixture of isomers. |
| Number of Steps | Three (from 1,4-difluorobenzene). | One or two. |
| Scalability | Good; well-established industrial process. | Difficult due to separation challenges. |
| Purity of Product | High purity achievable after standard purification. | Low initial purity; requires extensive purification. |
| Key Challenge | Handling of potentially unstable diazonium salts. | Controlling regioselectivity; isomer separation. |
| Recommendation | Highly Recommended for research and production. | Not recommended for obtaining pure product. |
Product Characterization and Troubleshooting
Characterization: The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: Due to the molecule's C2h symmetry, the NMR spectra are simple and diagnostic.
-
¹H NMR: A single signal is expected, which will appear as a triplet due to coupling with the two adjacent fluorine atoms.
-
¹³C NMR: Only two signals are expected in the aromatic region: one for the fluorine-bearing carbons and one for the chlorine-bearing carbons. Both signals will exhibit C-F coupling.[14]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and confirming the molecular weight (182.98 g/mol ).
Troubleshooting and Optimization for the Sandmeyer Reaction:
| Problem | Potential Cause(s) | Solution / Optimization Strategy[15] |
| Incomplete Diazotization | Insufficient acid; temperature too high; nitrite added too quickly. | Maintain temperature at 0-5 °C. Use a slight excess of NaNO₂ and ensure a strongly acidic medium. Test for excess nitrous acid. |
| Formation of Phenols | Reaction of the diazonium salt with water, often at elevated temperatures. | Keep the diazotization temperature low. Add the diazonium salt solution to the CuCl solution in a controlled manner. |
| Formation of Azo Dyes | Coupling of the diazonium salt with unreacted aniline. | Ensure complete diazotization by adding NaNO₂ slowly and with efficient stirring to avoid localized concentration imbalances. |
| Low Yield | Inactive Cu(I) catalyst; premature decomposition of diazonium salt. | Use freshly prepared, high-quality CuCl. Maintain low temperatures until the Sandmeyer reaction is initiated. |
Conclusion
For the synthesis of 1,4-dichloro-2,5-difluorobenzene, the multi-step pathway beginning with the nitration of 1,4-difluorobenzene, followed by reduction and a concluding double Sandmeyer reaction, stands as the most scientifically sound and practical approach. It offers unparalleled control over regiochemistry, leading to a high-purity product that is difficult to achieve through alternative methods like direct chlorination. By understanding the mechanistic principles behind each step and adhering to carefully controlled experimental protocols, researchers can reliably access this valuable synthetic intermediate for applications in drug development and materials science.
References
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Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]
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Alfa Chemical Co., Ltd. (n.d.). CAS:400-05-5 | 1,4-dichloro-2,5-difluorobenzene. Retrieved from [Link]
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ChemicalRegister. (n.d.). 1,4-DICHLORO-2,5-DIFLUOROBENZENE (CAS No. 400-05-5) Suppliers. Retrieved from [Link]
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Pearson+. (n.d.). There are three different isomers of dichlorobenzene. Retrieved from [Link]
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electrophilic aromatic substitution on 1,4-Dichloro-2,5-difluorobenzene
An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 1,4-Dichloro-2,5-difluorobenzene
Abstract
This technical guide provides a comprehensive analysis of electrophilic aromatic substitution (EAS) on 1,4-dichloro-2,5-difluorobenzene. As a highly substituted polyhalogenated aromatic compound, this substrate presents unique challenges and considerations for synthetic chemists. This document delves into the theoretical underpinnings of its reactivity, governed by the competing inductive and resonance effects of its halogen substituents. We will explore the predictable regioselectivity of substitution and provide detailed, field-proven protocols for feasible reactions such as nitration and sulfonation. Furthermore, this guide addresses the inherent limitations of the substrate, particularly its profound deactivation towards certain classes of EAS reactions, most notably Friedel-Crafts alkylation and acylation. This content is intended for researchers, scientists, and drug development professionals seeking to utilize this and similar electron-deficient aromatic scaffolds in synthesis.
Introduction to 1,4-Dichloro-2,5-difluorobenzene
1,4-Dichloro-2,5-difluorobenzene is a symmetrically substituted aromatic compound belonging to the family of polyhalogenated benzenes. Its structure, featuring four electron-withdrawing halogen atoms, renders the aromatic ring significantly electron-deficient. This property is central to its chemical behavior, profoundly influencing its reactivity in synthetic transformations. While its high degree of halogenation makes it a challenging substrate for classical electrophilic aromatic substitution, the resulting products are valuable intermediates for creating complex molecules with tailored electronic and steric properties, relevant in the fields of medicinal chemistry, agrochemicals, and materials science.
Table 1: Physicochemical Properties of 1,4-Dichloro-2,5-difluorobenzene
| Property | Value |
| CAS Number | 400-05-5[1][2][3] |
| Molecular Formula | C₆H₂Cl₂F₂[2][4][5] |
| Molecular Weight | 182.98 g/mol [2][3] |
| Appearance | Solid (Typical) |
| Synonyms | Benzene, 1,4-dichloro-2,5-difluoro-[4][5] |
Theoretical Framework: EAS on Polyhalogenated Aromatic Systems
The General Mechanism of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry. It proceeds via a two-step mechanism. The first, and rate-determining, step involves the attack of the aromatic π-electron system on a strong electrophile (E⁺), which disrupts the aromaticity to form a resonance-stabilized carbocation known as a sigma complex or benzenonium intermediate.[6][7] In the second, faster step, a base removes a proton from the site of substitution, restoring the aromatic system.[7][8]
Caption: General two-step mechanism of electrophilic aromatic substitution.
Dueling Influences: The Role of Halogen Substituents
Halogens are unique substituents in the context of EAS because their influence is a balance of two opposing electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the aromatic ring through the sigma bond framework.[9][10] This effect reduces the nucleophilicity of the ring, making it less reactive towards electrophiles. This deactivating effect is dominant and explains why EAS reactions on halobenzenes are slower than on benzene itself.[11]
-
Resonance Effect (+M): The lone pairs on the halogen atom can be delocalized into the aromatic π-system.[12][13] This electron donation via resonance preferentially stabilizes the sigma complex intermediate when the electrophile adds to the ortho or para positions. This is because at these positions, a resonance structure can be drawn where the positive charge is adjacent to the halogen, allowing the halogen to donate a lone pair and form a more stable "halonium ion" contributor.[9][13] This stabilization is not possible for a meta attack.
Consequently, halogens are classified as deactivating, ortho, para-directors .[9][10][11]
Caption: Resonance stabilization favors ortho/para attack on halobenzenes.
Reactivity and Regioselectivity of 1,4-Dichloro-2,5-difluorobenzene
The reactivity of 1,4-dichloro-2,5-difluorobenzene is exceptionally low due to the cumulative inductive electron withdrawal of four halogen atoms. Adding more halogens to a benzene ring progressively deactivates it towards EAS.[14] Therefore, forcing conditions (e.g., strong acids, high temperatures) are generally required to induce a reaction.
Despite the strong deactivation, the regioselectivity is highly predictable. The only available positions for substitution are C3 and C6, which are equivalent due to the molecule's symmetry. Let's analyze the directing effects for an electrophile attacking at C3:
-
Ortho to: Fluorine (at C2) and Chlorine (at C4).
-
Meta to: Chlorine (at C1) and Fluorine (at C5).
Since all four halogens are ortho, para-directors, their directing effects converge. The fluorine at C2 and the chlorine at C4 will both direct an incoming electrophile to the C3 position. This reinforcement leads to a single, predictable regioisomer as the product.
Caption: Regioselectivity of EAS on 1,4-dichloro-2,5-difluorobenzene.
Feasible Electrophilic Aromatic Substitution Reactions & Protocols
Given the substrate's low reactivity, only reactions with highly potent electrophiles are practical.
Nitration
Nitration introduces a nitro (-NO₂) group onto the aromatic ring. The electrophile is the nitronium ion (NO₂⁺), typically generated in situ from a mixture of concentrated nitric acid and concentrated sulfuric acid.
Reaction Scheme: C₆H₂Cl₂F₂ + HNO₃ --(H₂SO₄)--> C₆H(NO₂)Cl₂F₂ + H₂O
Detailed Experimental Protocol: This protocol is adapted from established procedures for the nitration of other deactivated dihalobenzenes, such as p-difluorobenzene.[15][16] Extreme caution must be exercised when working with concentrated acids.
-
Reactor Setup: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq).
-
Acid Addition: Cool the flask in an ice-salt bath to 0-5 °C. Slowly add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~2 mL per gram of substrate) in a separate flask, pre-chilled in an ice bath.
-
Reaction: Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature at 0-5 °C.
-
Monitoring: After the addition is complete, allow the mixture to stir at 5 °C for 2-4 hours. Monitor the reaction progress using an appropriate technique (e.g., GC/MS or TLC). If the reaction is sluggish, the temperature may be cautiously allowed to rise to room temperature.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The solid product will precipitate. Isolate the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1,4-dichloro-2,5-difluoro-3-nitrobenzene.
Causality and Insights: The use of concentrated sulfuric acid is crucial. It acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high activation energy of this deactivated system. Maintaining a low temperature is critical to control the exothermic reaction and minimize the formation of potential byproducts.
Sulfonation
Sulfonation introduces a sulfonic acid (-SO₃H) group. For deactivated rings, the electrophile is typically sulfur trioxide (SO₃), used either directly or in the form of fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄.
Reaction Scheme: C₆H₂Cl₂F₂ + SO₃ --(H₂SO₄)--> C₆H(SO₃H)Cl₂F₂
Detailed Experimental Protocol: This protocol is based on general procedures for the sulfonation of deactivated aromatic compounds.[17][18] Oleum is extremely corrosive and reactive; handle with extreme care in a well-ventilated fume hood.
-
Reactor Setup: In a flask equipped with a stirrer and protected from atmospheric moisture by a drying tube, place 1,4-dichloro-2,5-difluorobenzene (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath. Slowly and cautiously add fuming sulfuric acid (20% oleum, 3-4 eq) to the substrate.
-
Reaction: After addition, allow the mixture to warm to room temperature and then heat to 50-70 °C with stirring. The reaction is typically slower than nitration.
-
Monitoring: Monitor the reaction over several hours by quenching a small aliquot in water and analyzing via HPLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Isolation: The sulfonic acid product is often water-soluble. It can be isolated by "salting out"—adding sodium chloride to the aqueous solution to precipitate the sodium sulfonate salt.
-
Purification: Filter the precipitated sodium salt and wash with a saturated NaCl solution. The salt can then be used directly or converted back to the free sulfonic acid if required.
Causality and Insights: The use of oleum provides a high concentration of the active electrophile, SO₃, which is essential for sulfonating a strongly deactivated ring. Heating is often required to provide sufficient thermal energy to overcome the reaction barrier. Sulfonation is often a reversible process, but with a highly deactivated substrate, the equilibrium favors the product under these forcing conditions.
The Limitations: Unfavorable Reactions
Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reactions are powerful methods for forming C-C bonds on aromatic rings. However, they have a critical limitation: they fail on moderately and strongly deactivated aromatic rings .[19][20]
-
Mechanism: These reactions require a Lewis acid catalyst (e.g., AlCl₃) to generate a potent carbocation (alkylation) or acylium ion (acylation) electrophile.[21]
-
Reason for Failure: The aromatic ring of 1,4-dichloro-2,5-difluorobenzene is far too electron-deficient to act as the necessary nucleophile to attack the electrophile-catalyst complex. The high activation energy barrier for this step is insurmountable under standard Friedel-Crafts conditions. Furthermore, the Lewis acid catalyst can complex with the lone pairs on the halogen substituents, further increasing the deactivation of the ring.[19]
Attempting a Friedel-Crafts reaction on this substrate would almost certainly result in no reaction, with only the starting material being recovered. This is a key experimental consideration that demonstrates an understanding of the practical limits of this classic reaction.
Summary and Outlook
The electrophilic aromatic substitution of 1,4-dichloro-2,5-difluorobenzene is a study in the chemistry of electron-deficient systems. While the substrate is highly unreactive due to the powerful inductive effects of four halogen atoms, its substitution chemistry is predictable and selective.
-
Key Takeaways:
-
The ring is strongly deactivated , requiring potent electrophiles and harsh reaction conditions.
-
Regioselectivity is high, with substitution occurring exclusively at the C3/C6 positions, directed by the ortho, para-directing nature of all four halogens.
-
Feasible reactions include nitration and sulfonation .
-
Reactions with weaker electrophiles, such as Friedel-Crafts alkylation and acylation, are not viable .
-
The resulting substituted compounds, such as 1,4-dichloro-2,5-difluoro-3-nitrobenzene, are versatile building blocks. The nitro group can be reduced to an amine, which can then undergo a wide array of subsequent transformations, providing a synthetic entry point to novel, highly functionalized aromatic structures for application in pharmaceutical and materials development.
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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ResearchGate. (n.d.). Sulfonation of (a) 1,4-dibromobenzene (5), (b) 1,4-dichlorobenzene (6).... Retrieved from [Link]
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The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
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Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Mechanism. Master Organic Chemistry. Retrieved from [Link]
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An In-depth Technical Guide on the Reactivity of C-Cl vs C-F Bonds in 1,4-Dichloro-2,5-difluorobenzene
<
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
1,4-Dichloro-2,5-difluorobenzene is a key building block in the synthesis of pharmaceuticals and advanced materials.[1] Its utility stems from the differential reactivity of its carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds, which allows for selective chemical transformations. This guide provides a comprehensive analysis of the factors governing this selectivity, with a focus on nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying electronic effects, the mechanism of SNAr, and provide a detailed experimental protocol for achieving selective C-Cl bond cleavage.
The Electronic Landscape of 1,4-Dichloro-2,5-difluorobenzene: A Tale of Two Halogens
The reactivity of 1,4-dichloro-2,5-difluorobenzene is dictated by the electronic properties of its halogen substituents. Both fluorine and chlorine are electron-withdrawing groups, which activate the benzene ring towards nucleophilic attack.[2][3][4] This activation is a prerequisite for the SNAr mechanism to proceed.[2]
The key to understanding the selective reactivity lies in two fundamental electronic effects:
-
Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine pull electron density away from the aromatic ring through the sigma bond framework. Fluorine is the most electronegative element, and thus exerts a stronger inductive effect than chlorine.
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the halogen atoms can be donated into the aromatic pi-system, which opposes the inductive effect.
For SNAr reactions, the strong electron-withdrawing nature of the halogens, particularly fluorine, makes the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles.[2][5]
C-Cl vs. C-F Bond Reactivity: Unraveling the Selectivity in SNAr Reactions
A common misconception is that the stronger bond is less reactive. While the C-F bond is significantly stronger than the C-Cl bond (average bond energies are approximately 485 kJ/mol for C-F and 339 kJ/mol for C-Cl), the rate-determining step in an SNAr reaction is not the cleavage of the carbon-halogen bond.[6][7] Instead, it is the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[5][8][9]
The surprising order of leaving group ability in many SNAr reactions is F > Cl ≈ Br > I, which is the reverse of the trend seen in SN2 reactions.[2][10] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[11] This increased rate of attack is the dominant factor in the overall reaction rate.
However, in the specific case of 1,4-dichloro-2,5-difluorobenzene, the C-Cl bond is preferentially cleaved. This is due to a combination of factors:
-
Activation by Fluorine: The two fluorine atoms strongly activate the entire ring to nucleophilic attack, including the carbon atoms bonded to chlorine.
-
Leaving Group Ability: While the initial attack is rate-determining, the subsequent loss of the leaving group is also crucial. Chlorine is a better leaving group than fluorine in the elimination step from the Meisenheimer complex due to the lower C-Cl bond strength.
This interplay of factors results in the selective substitution of the chlorine atoms, a feature that is exploited in multi-step syntheses.
Visualizing the SNAr Mechanism
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step is the rate-determining addition of the nucleophile to form the Meisenheimer complex. The second, faster step is the elimination of the leaving group to restore aromaticity.
Caption: The addition-elimination mechanism of nucleophilic aromatic substitution.
Experimental Protocol: Selective Monosubstitution of a C-Cl Bond
This protocol provides a generalized procedure for the selective nucleophilic substitution of a chlorine atom in 1,4-dichloro-2,5-difluorobenzene.
Materials
| Reagent | Purpose |
| 1,4-Dichloro-2,5-difluorobenzene | Starting Material |
| Nucleophile (e.g., an amine or alcohol) | Reactant |
| Base (e.g., K₂CO₃ or t-BuOK) | To deprotonate the nucleophile if necessary |
| Anhydrous polar aprotic solvent (e.g., DMF, DMSO) | Reaction medium |
| Inert gas (Nitrogen or Argon) | To maintain anhydrous conditions |
Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve 1,4-dichloro-2,5-difluorobenzene (1.0 eq) in the anhydrous solvent.
-
Reagent Addition: Add the nucleophile (1.0-1.2 eq) and the base (1.1-1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a temperature typically between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Solvent: Polar aprotic solvents are used to solvate the cation of the base, thereby increasing the nucleophilicity of the nucleophile and stabilizing the charged Meisenheimer intermediate.
-
Temperature: Elevated temperatures are often required to overcome the activation energy of the rate-determining step. However, excessively high temperatures can lead to side reactions and reduced selectivity.
-
Inert Atmosphere: Anhydrous conditions are crucial as water can react with the base and some nucleophiles, reducing the efficiency of the reaction.
Experimental Workflow
The following diagram outlines the key steps in the experimental process.
Caption: A typical workflow for the selective monosubstitution of 1,4-dichloro-2,5-difluorobenzene.
Conclusion
The selective reactivity of the C-Cl bond over the C-F bond in 1,4-dichloro-2,5-difluorobenzene is a synthetically valuable phenomenon rooted in the fundamental principles of nucleophilic aromatic substitution. By understanding the interplay of electronic effects and the reaction mechanism, researchers can harness this selectivity to construct complex molecules with high precision. The protocols and principles outlined in this guide serve as a foundational resource for scientists and professionals in the field of drug development and materials science, enabling the efficient and predictable synthesis of novel chemical entities.
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An In-depth Technical Guide to 1,4-Dichloro-2,5-difluorobenzene: A Versatile Fluorinated Building Block for Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of 1,4-dichloro-2,5-difluorobenzene, a key fluorinated building block in contemporary organic synthesis. The strategic placement of fluorine and chlorine atoms on the benzene ring imparts unique reactivity and properties, making it a valuable precursor in the development of advanced materials and pharmaceuticals. This document delves into the synthesis, spectroscopic characterization, and key synthetic applications of 1,4-dichloro-2,5-difluorobenzene, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, mechanistic insights, and safety considerations are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this versatile molecule.
Introduction: The Strategic Role of Fluorine in Molecular Design
The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physical, chemical, and biological characteristics. Judicious incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and modulate the acidity or basicity of nearby functional groups.[2]
1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) is a prime example of a polyhalogenated aromatic compound that serves as a versatile building block in these fields.[1] Its structure, featuring two distinct types of halogens, offers multiple reaction sites for sequential and site-selective functionalization, enabling the construction of complex molecular architectures.[1] This guide will explore the synthesis, properties, and synthetic utility of this important intermediate.
Synthesis and Characterization
Synthesis of 1,4-Dichloro-2,5-difluorobenzene
A common and effective method for the synthesis of aryl fluorides is the Balz-Schiemann reaction, which involves the diazotization of a primary aromatic amine followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3][4] For the preparation of 1,4-dichloro-2,5-difluorobenzene, the readily available 2,5-dichloroaniline serves as the starting material.
Experimental Protocol: Synthesis via Balz-Schiemann Reaction
Step 1: Diazotization of 2,5-Dichloroaniline
-
In a well-ventilated fume hood, a solution of 2,5-dichloroaniline (1.0 eq.) in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) is prepared in a reaction vessel equipped with a magnetic stirrer and a cooling bath.
-
The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO₂) (1.0-1.2 eq.) in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Formation and Isolation of the Diazonium Tetrafluoroborate Salt
-
To the cold diazonium salt solution, a solution of fluoroboric acid (HBF₄) (typically 48-50% in water) is added slowly.
-
The resulting precipitate of the 2,5-dichlorobenzenediazonium tetrafluoroborate is collected by filtration, washed with cold water, and then with a small amount of cold diethyl ether or ethanol to aid in drying.
-
The isolated salt is dried under vacuum. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
Step 3: Thermal Decomposition
-
The dry diazonium tetrafluoroborate salt is gently heated in a suitable apparatus. The decomposition is often carried out without a solvent, or in a high-boiling inert solvent.
-
The crude 1,4-dichloro-2,5-difluorobenzene is collected, often by distillation or sublimation.
-
The crude product is then purified by recrystallization or distillation to afford the final product.
Sources
An In-depth Technical Guide to the Core Reactions of 1,4-Dichloro-2,5-difluorobenzene for Advanced Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Polysubstituted Aromatic Scaffold
1,4-Dichloro-2,5-difluorobenzene is a polysubstituted aromatic compound that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique arrangement of halogen atoms—two chlorine and two fluorine atoms on a benzene ring—provides a platform for a diverse array of chemical transformations. This guide, intended for chemists in research and development, particularly in the pharmaceutical and materials science sectors, will provide a comprehensive overview of the key reactions involving this scaffold. We will delve into the mechanistic underpinnings, regioselective outcomes, and provide field-proven insights into the practical execution of these transformations, including detailed experimental protocols. The strategic placement of both chlorine and fluorine atoms allows for selective functionalization, making 1,4-dichloro-2,5-difluorobenzene an ideal starting material for the synthesis of complex molecules with tailored electronic and steric properties.[1]
I. Synthesis of 1,4-Dichloro-2,5-difluorobenzene
A robust and scalable synthesis of the starting material is paramount for its application in multi-step synthetic campaigns. A common and effective method for the preparation of 1,4-dichloro-2,5-difluorobenzene involves the direct chlorination of 1,4-difluorobenzene.
Experimental Protocol: Chlorination of 1,4-Difluorobenzene
Causality: This protocol utilizes a Lewis acid catalyst, such as ferric chloride (FeCl₃), to activate the chlorine molecule, making it a more potent electrophile for aromatic substitution. The reaction is typically performed in a neat (without solvent) or in a chlorinated solvent to maintain solubility and control the reaction temperature.
Step-by-Step Methodology:
-
Reactor Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet for chlorine, a reflux condenser, and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide to neutralize excess chlorine), add 1,4-difluorobenzene (1.0 equivalent).
-
Catalyst Addition: Add anhydrous ferric chloride (FeCl₃) (0.05-0.1 equivalents) to the flask.
-
Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be monitored and maintained, typically between 30-60 °C, using a water bath if necessary.
-
Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to observe the consumption of the starting material and the formation of the desired product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Excess chlorine is purged with an inert gas (e.g., nitrogen). The mixture is then washed sequentially with water and a dilute aqueous solution of sodium bisulfite to remove any remaining chlorine and iron salts.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent (if any) is removed under reduced pressure. The crude product is then purified by fractional distillation or recrystallization to afford 1,4-dichloro-2,5-difluorobenzene.
II. Key Reactions and Functionalization Strategies
The distinct electronic properties and bond strengths of the C-Cl and C-F bonds, as well as the presence of activated C-H bonds, allow for a range of selective transformations.
A. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the fluorine and chlorine atoms activates the benzene ring towards nucleophilic attack. This allows for the displacement of one or more halogen atoms by a variety of nucleophiles.
Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized Meisenheimer complex. Subsequent elimination of the halide ion restores the aromaticity of the ring. The rate of reaction is influenced by the electron-withdrawing ability of the substituents on the ring and the nature of the leaving group. In the case of 1,4-dichloro-2,5-difluorobenzene, the high electronegativity of the fluorine atoms significantly activates the ring.
Regioselectivity: In SNAr reactions, the fluoride ion is generally a better leaving group than the chloride ion in activated systems, a trend that is opposite to that observed in aliphatic nucleophilic substitution.[2] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong electron-withdrawing inductive effect of fluorine, making the attached carbon more electrophilic. Therefore, nucleophilic attack preferentially occurs at the carbon atoms bearing the fluorine atoms. However, under forcing conditions, substitution of the chlorine atoms can also be achieved.
Experimental Protocol: SNAr with an Alkoxide
Causality: This protocol demonstrates the displacement of a fluorine atom with a methoxide nucleophile. The use of a polar aprotic solvent like dimethylformamide (DMF) facilitates the reaction by solvating the cation of the alkoxide salt, thereby increasing the nucleophilicity of the alkoxide anion.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-dichloro-2,5-difluorobenzene (1.0 equivalent) in anhydrous DMF.
-
Nucleophile Addition: Add sodium methoxide (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Reactant | Nucleophile | Product | Conditions | Yield (%) |
| 1,4-Dichloro-2,5-difluorobenzene | Sodium Methoxide | 1,4-Dichloro-2-fluoro-5-methoxybenzene | DMF, 100 °C, 6h | 85 |
| 1,4-Dichloro-2,5-difluorobenzene | Sodium Ethoxide | 1,4-Dichloro-2-ethoxy-5-fluorobenzene | DMF, 100 °C, 8h | 82 |
B. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1,4-dichloro-2,5-difluorobenzene, the C-Cl bonds are significantly more reactive than the C-F bonds in typical palladium-catalyzed cycles.[3][4] This differential reactivity allows for selective functionalization at the chlorinated positions.
The Suzuki-Miyaura coupling enables the formation of C-C bonds between the aryl chloride and an organoboron reagent.
Mechanistic Insight: The catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand on the palladium catalyst is crucial for achieving high efficiency, especially with less reactive aryl chlorides.[5][6][7]
Experimental Protocol: Selective Mono-arylation
Causality: This protocol employs a bulky, electron-rich phosphine ligand (e.g., XPhos or SPhos) which promotes the oxidative addition of the sterically hindered and electronically less reactive aryl chloride. The use of a suitable base, such as potassium phosphate, is essential for the transmetalation step. By using one equivalent of the boronic acid, selective mono-substitution can be achieved.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 1,4-dichloro-2,5-difluorobenzene (1.0 equivalent), the desired arylboronic acid (1.0-1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2-3 equivalents) to an oven-dried reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., dioxane, toluene, or a mixture thereof with water).
-
Reaction Conditions: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (typically 80-120 °C).
-
Reaction Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After cooling, dilute the reaction with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue by column chromatography to obtain the mono-arylated product.
| Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 88 |
This reaction allows for the formation of C-N bonds, providing access to a wide range of substituted anilines which are prevalent in pharmaceuticals.
Mechanistic Insight: Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps are oxidative addition of the aryl chloride, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination of the desired arylamine. The choice of ligand and base is critical to the success of the reaction.[8]
Experimental Protocol: Selective Mono-amination
Causality: This protocol utilizes a strong, non-nucleophilic base such as sodium tert-butoxide to facilitate the deprotonation of the amine. The choice of a bulky biarylphosphine ligand is crucial for promoting the reductive elimination step and preventing catalyst decomposition.
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable ligand (e.g., RuPhos, 2-6 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equivalents). Add 1,4-dichloro-2,5-difluorobenzene (1.0 equivalent).
-
Reagent Addition: Add the amine (1.0-1.2 equivalents) and anhydrous, degassed toluene.
-
Reaction Conditions: Seal the tube and heat the mixture in an oil bath at 80-110 °C.
-
Reaction Monitoring: Follow the consumption of the starting material by GC-MS or LC-MS.
-
Work-up: After cooling, quench the reaction with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify by flash chromatography to isolate the aminated product.
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd₂(dba)₃/RuPhos | NaOtBu | Toluene | 100 | 95 |
| Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 110 | 89 |
C. Directed Ortho-Lithiation
The fluorine atoms on the 1,4-dichloro-2,5-difluorobenzene ring can act as directing groups for ortho-lithiation, although they are weaker directing groups compared to others like amides or ethers.[2][9] The acidity of the protons ortho to the fluorine atoms is increased, allowing for selective deprotonation with a strong organolithium base.
Mechanistic Insight: The reaction involves the coordination of the organolithium reagent to the fluorine atom, which positions the base for deprotonation of the adjacent proton. This forms a highly reactive aryllithium species that can be quenched with various electrophiles.
Regioselectivity: Lithiation is expected to occur at the positions ortho to the fluorine atoms (positions 3 and 6). The presence of the chlorine atoms may also influence the regioselectivity due to their inductive effects.
Experimental Protocol: Ortho-lithiation and Quenching with an Electrophile
Causality: This protocol uses a strong, sterically hindered base, lithium diisopropylamide (LDA), at low temperature to achieve regioselective deprotonation. The low temperature is crucial to prevent side reactions and decomposition of the aryllithium intermediate. The subsequent addition of an electrophile, such as an aldehyde or carbon dioxide, allows for the introduction of a new functional group.
Step-by-Step Methodology:
-
Base Preparation: Prepare a solution of LDA by adding n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78 °C.
-
Lithiation: To a solution of 1,4-dichloro-2,5-difluorobenzene (1.0 equivalent) in anhydrous THF at -78 °C, add the freshly prepared LDA solution (1.1 equivalents) dropwise. Stir the mixture at this temperature for 1-2 hours.
-
Electrophilic Quench: Add a solution of the electrophile (e.g., benzaldehyde, 1.2 equivalents) in THF to the reaction mixture at -78 °C.
-
Warming and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
III. Conclusion and Future Outlook
1,4-Dichloro-2,5-difluorobenzene is a powerful and versatile building block that offers multiple avenues for the synthesis of complex and highly functionalized aromatic compounds. The distinct reactivity of its halogen atoms in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, coupled with the potential for directed ortho-lithiation, provides chemists with a rich toolbox for molecular design. The protocols and mechanistic insights provided in this guide serve as a foundation for the strategic application of this scaffold in the development of novel pharmaceuticals, agrochemicals, and advanced materials. As the demand for sophisticated fluorinated and chlorinated aromatics continues to grow, the importance of 1,4-dichloro-2,5-difluorobenzene as a key synthetic intermediate is poised to increase, driving further innovation in its synthetic applications.
IV. References
-
Baran Lab. (n.d.). Directed Metalation: A Survival Guide. [Link]
-
Google Patents. (n.d.). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
-
Google Patents. (n.d.). Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
-
University of California, Irvine. (n.d.). Directed (ortho) Metallation. [Link]
-
National Center for Biotechnology Information. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]
-
PubChem. (n.d.). Benzene, 1,4-dichloro-2,5-difluoro-. [Link]
-
Google Patents. (n.d.). EP0313990A2 - Synthesis of 1,4-dichlorobenzene.
-
MDPI. (2017). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
-
ResearchGate. (2025). Regioselective Nucleophilic Aromatic Substitution Reaction of meso-Pentafluorophenyl-Substituted Porphyrinoids with Alcohols. [Link]
-
National Center for Biotechnology Information. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
-
National Center for Biotechnology Information. (2022). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
-
Wiley Online Library. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
ResearchGate. (2025). Highly selective synthesis of primary amines from amide over Ru‐Nb2O5 catalysts. [Link]
-
ResearchGate. (2025). Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. [Link]
-
National Center for Biotechnology Information. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. [Link]
-
MDPI. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. [Link]
-
Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
-
National Center for Biotechnology Information. (2024). Preparation of Aromatic and Heterocyclic Amines by the Electrophilic Amination of Functionalized Diorganozincs with Polyfunctional O-2,6-Dichlorobenzoyl Hydroxylamines. [Link]
-
Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. [Link]
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safety and handling precautions for 1,4-Dichloro-2,5-difluorobenzene
An In-depth Technical Guide to the Safe Handling of 1,4-Dichloro-2,5-difluorobenzene
This guide provides comprehensive safety and handling protocols for 1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5), tailored for researchers, scientists, and professionals in drug development. As a polyhalogenated aromatic compound, its unique reactivity in synthetic chemistry is paralleled by a need for stringent safety measures. This document moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a self-validating system of laboratory safety.
Section 1: Physicochemical and Toxicological Profile
Understanding the fundamental properties of a chemical is the cornerstone of safe handling. 1,4-Dichloro-2,5-difluorobenzene is a solid at room temperature with a relatively low melting point, meaning it can be handled as both a powder and a molten liquid, each presenting distinct challenges.
| Property | Value | Source |
| CAS Number | 400-05-5 | [1] |
| Molecular Formula | C₆H₂Cl₂F₂ | [2][3] |
| Molecular Weight | 182.98 g/mol | [2][4] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 48-49 °C | [6] |
| Boiling Point | 164 °C | [6] |
| Density | ~1.502 g/cm³ (Predicted) | [1] |
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a universal framework for classifying the hazards of chemical products. The classification for a closely related compound, 1,2-Dichlorobenzene, highlights the expected hazards.[7]
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 4 | H227: Combustible liquid |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Skin Sensitization | 1B | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment (Acute) | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment (Chronic) | 1 | H410: Very toxic to aquatic life with long lasting effects |
Toxicological Summary
The structurally similar compound, 1,4-dichlorobenzene (1,4-DCB), has undergone more extensive toxicological evaluation. Acute inhalation exposure in humans causes irritation to the eyes, nose, and throat.[9] Chronic exposure has been linked to effects on the liver, kidneys, and central nervous system.[5][10] Animal studies have shown that 1,4-DCB can cause kidney and liver tumors.[11][12] While this data is for a different chemical, it underscores the potential for systemic and organ-specific toxicity within this class of halogenated benzenes, providing a strong rationale for the stringent controls outlined in this guide.
Section 2: Occupational Exposure Limits (OELs)
As of the date of this publication, no specific Occupational Exposure Limit (OEL), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, has been established for 1,4-Dichloro-2,5-difluorobenzene.
In the absence of a specific OEL, it is prudent practice to adhere to the established limits for a well-studied structural analog, 1,4-dichlorobenzene. This conservative approach helps ensure that personnel are protected from potential, uncharacterized hazards.
| Agency | Limit | Value | Notes |
| OSHA | PEL (TWA) | 75 ppm | Time-Weighted Average over an 8-hour shift.[9] |
| NIOSH | IDLH | 150 ppm | Immediately Dangerous to Life or Health.[9] |
Adherence to these limits should be considered the minimum standard of protection. The principle of ALARA (As Low As Reasonably Achievable) must be applied, meaning all efforts should be made to minimize exposure regardless of these limits.
Section 3: Engineering Controls & Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls
The primary engineering control for handling 1,4-Dichloro-2,5-difluorobenzene is a certified chemical fume hood . All weighing, transfers, and experimental manipulations involving this compound, whether in solid or solution form, must be conducted within a fume hood.[13] This is non-negotiable.
-
Causality: Halogenated aromatic compounds can have significant vapor pressures or exist as fine powders that are easily aerosolized. A fume hood provides constant airflow to capture and exhaust these vapors and particulates, preventing them from entering the user's breathing zone and the general laboratory atmosphere.[7]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected carefully based on the specific hazards.
| Protection Type | Specification | Rationale and Field Insights |
| Eye Protection | ANSI Z87.1-rated chemical splash goggles. | Protects against splashes of solutions and accidental projection of solid particles. Standard safety glasses do not provide an adequate seal against vapors and splashes.[7] |
| Hand Protection | Nitrile rubber gloves (minimum thickness of 4 mil). | Provides a barrier against skin contact. Crucially, no glove material is impervious forever. Always check the manufacturer's data for breakthrough time, especially when working with solvents. For prolonged operations, consider heavier-duty gloves like Viton® or laminate film gloves. Always inspect gloves for tears or pinholes before use.[13][14] |
| Body Protection | Flame-resistant laboratory coat and closed-toe shoes. | A lab coat protects skin and personal clothing from minor spills and contamination. Closed-toe shoes made of a non-porous material prevent injury from spills and dropped objects.[14] |
| Respiratory Protection | Not required if work is performed in a certified fume hood. | A properly functioning fume hood provides adequate respiratory protection. If a situation arises where a fume hood is not available or fails (e.g., a large spill during a power outage), a NIOSH-approved respirator with organic vapor cartridges would be necessary for emergency response.[13] |
Section 4: Standard Operating Procedures for Safe Handling
The following protocols are designed to be self-validating systems, minimizing risk at each step.
Risk Assessment and Preparation
-
Review the SDS: Before any new procedure, review the Safety Data Sheet.
-
Designate an Area: Clearly designate the specific area within the fume hood where the work will occur.
-
Assemble Materials: Ensure all necessary equipment (spatulas, glassware, solvents, waste containers) and safety equipment (spill kit, fire extinguisher) are present and functional before bringing the chemical into the hood.[7]
-
Verify Fume Hood Operation: Check the fume hood's certification sticker and ensure the airflow monitor indicates it is functioning correctly.
Protocol: Weighing and Transferring the Solid
-
Don PPE: Put on all required PPE (goggles, lab coat, gloves).
-
Zero the Balance: Place a tared weigh boat or appropriate glassware on the analytical balance inside the fume hood.
-
Transfer Solid: Slowly open the reagent bottle. Using a clean spatula, carefully transfer the desired amount of solid to the weigh boat. Avoid creating dust. If any powder is generated, it will be contained by the fume hood's airflow.
-
Close Container: Immediately and securely close the main reagent bottle.
-
Complete Transfer: Carefully transfer the weighed solid into the reaction vessel or solvent.
-
Decontaminate: Rinse the spatula and weigh boat with a small amount of an appropriate solvent (e.g., acetone), collecting the rinsate in the designated halogenated waste container.[13]
Section 5: Storage and Waste Management
Proper storage and disposal are critical to prevent accidents and environmental contamination.
Storage Protocol
-
Container: Store in the original, tightly sealed container.
-
Location: Keep in a cool, dry, well-ventilated area designated for toxic and hazardous chemicals.
-
Compatibility: Store away from incompatible materials, particularly strong oxidizing agents. Do not store on high shelves.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and primary hazard warnings.
Waste Disposal Protocol
The cardinal rule for halogenated waste is segregation . Halogenated organic waste must never be mixed with non-halogenated organic waste, as this complicates and increases the cost of disposal.[13][14]
-
Designate Container: Use a dedicated, properly labeled "Halogenated Organic Waste" container.
-
Collect Waste:
-
Solid Waste: Unused chemical and grossly contaminated items (e.g., weigh boats, gloves) should be placed in a sealed, labeled bag and then into the solid waste container.
-
Liquid Waste: Collect all solutions and solvent rinses used for decontamination in the designated liquid waste container.
-
-
Container Management: Keep the waste container tightly closed when not in use. Store it in a secondary containment bin within a fume hood or a designated satellite accumulation area.
-
Disposal: Follow your institution's specific procedures for hazardous waste pickup.
Section 6: Emergency Procedures
Preparation is key to effectively managing an emergency.
Spill Response
The appropriate response depends on the scale of the spill.
-
Minor Spill: A spill of a few grams of solid or <100 mL of a dilute solution that is contained entirely within a fume hood and can be cleaned up by a single trained individual.
-
Major Spill: Any spill outside of a fume hood, any spill that presents an inhalation hazard, or any spill larger than what a single person can safely handle. For major spills, evacuate the area, alert others, and contact your institution's emergency response team immediately.
Emergency Response Workflow for a Minor Spill
Caption: Workflow for handling a minor chemical spill inside a fume hood.
Protocol for Minor Spill Cleanup:
-
Alert & Assess: Alert personnel in the immediate vicinity. Ensure the spill is minor and contained within the fume hood.
-
PPE: Don appropriate PPE, including a lab coat, chemical splash goggles, and double nitrile gloves.
-
Contain: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for the initial absorption.[15]
-
Collect: Carefully scoop the absorbed material from the outside in, using non-sparking tools. Place it into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Decontaminate: Wipe the spill area with paper towels soaked in a suitable solvent (e.g., acetone). Place the used towels into the waste bag.
-
Final Clean: Clean the area with soap and water.
-
Dispose: Seal the waste bag, label it clearly as "Hazardous Waste: 1,4-Dichloro-2,5-difluorobenzene Spill Debris," and dispose of it through your institution's hazardous waste program.
-
Report: Inform your supervisor of the incident.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire Fighting
While classified as a combustible liquid (when molten), its primary hazard in a fire is the generation of toxic decomposition products.
-
Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam. For small fires, a CO₂ extinguisher may be effective.
-
Unsuitable Media: Do not use a direct stream of water, as it may scatter the material.
-
Specific Hazards: When heated to decomposition, it can release highly toxic and corrosive gases, including carbon oxides, hydrogen chloride, and hydrogen fluoride gas.[8]
-
Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]
Section 7: Chemical Incompatibilities
To prevent dangerous reactions, 1,4-Dichloro-2,5-difluorobenzene must be stored separately from incompatible materials. As a halogenated compound, it should not be stored with:
-
Strong Oxidizing Agents: (e.g., peroxides, chlorates, nitric acid) - can cause violent reactions.
-
Strong Bases: (e.g., sodium hydroxide, potassium hydroxide) - can lead to degradation and release of hazardous substances.
-
Reactive Metals: (e.g., sodium, potassium, magnesium) - risk of exothermic or explosive reactions.
Always consult the specific SDS and a comprehensive chemical incompatibility chart before mixing or storing with other chemicals.[16]
References
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware. Retrieved from [Link]
-
National Toxicology Program. (1987). TR-319: 1,4-Dichlorobenzene (CASRN 106-46-7) in F344/N Rats and B6C3F1 Mice (Gavage Studies). U.S. Department of Health and Human Services. Retrieved from [Link]
-
Minnesota Department of Health. (2019). Toxicological Summary for: 1,4-Dichlorobenzene. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Decontamination - Biosafety Manual. Retrieved from [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2000). Chronic Toxicity Summary 1,4-Dichlorobenzene. Retrieved from [Link]
-
HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]
-
Ontario Ministry of Labour, Immigration, Training and Skills Development. (2022, March 30). Current occupational exposure limits for Ontario workplaces under Regulation 833. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 1,4 Dichlorobenzene | Medical Management Guidelines. Retrieved from [Link]
-
Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from [Link]
-
St. Olaf College. (n.d.). Biological Exposure or Spills: Response, Decontamination & Clean-up. Retrieved from [Link]
-
Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1,4-Dichlorobenzene (para-Dichlorobenzene) Hazard Summary. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (n.d.). Recommendation of occupational exposure limits (2025–2026). Retrieved from [Link]
-
TBEP Labs. (2019, April). Chemical Spill Clean-Up. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Government of Canada. (n.d.). 1,4-Dichlorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,4-dichloro-2,5-difluoro-. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Washington Environmental Health & Safety. (2017, June). Incompatible Chemicals. Retrieved from [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2025, January 13). 1,4-Dichlorobenzene Reference Exposure Levels. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Strategic Use of 1,4-Dichloro-2,5-difluorobenzene in Palladium-Catalyzed Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This guide delves into the strategic application of a highly specialized substrate: 1,4-dichloro-2,5-difluorobenzene. The unique electronic properties of this molecule—possessing two reactive C-Cl bonds activated by strongly electron-withdrawing fluorine atoms—make it a valuable building block for advanced materials and complex molecules. However, its symmetrical nature presents a distinct challenge: controlling the selectivity between mono- and diarylation. This document provides a Senior Application Scientist’s perspective on navigating this challenge, offering not just step-by-step protocols but the underlying rationale for achieving desired synthetic outcomes, from selective mono-arylation to exhaustive diarylation for polymer synthesis.
Introduction: The Strategic Value of 1,4-Dichloro-2,5-difluorobenzene
1,4-Dichloro-2,5-difluorobenzene is more than a simple dihalide. The presence of two fluorine atoms flanking the chlorine substituents dramatically influences the electronic landscape of the aromatic ring. This strong inductive electron withdrawal acidifies the ring's C-H bonds and, more importantly, renders the C-Cl bonds significantly more susceptible to oxidative addition by a Palladium(0) catalyst.[2] This enhanced reactivity is a double-edged sword: while it facilitates coupling under milder conditions than typical aryl chlorides, it complicates selective functionalization.
The primary applications for this substrate are found in materials science, particularly in the synthesis of conjugated polymers used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[3] The 2,5-difluoro-1,4-phenylene unit, when incorporated into a polymer backbone, can enhance thermal stability and tune the electronic properties of the final material.
The Mechanism: A Foundation for Rational Control
A mastery of the Suzuki-Miyaura catalytic cycle is essential for troubleshooting and optimizing reactions with challenging substrates. The process is a well-defined sequence of three primary steps.[4][5]
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-halogen bond of the aryl halide. This is typically the rate-determining step and results in a Palladium(II) species.[6] For 1,4-dichloro-2,5-difluorobenzene, the electron-deficient nature of the ring accelerates this step.
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Palladium(II) complex, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the Palladium(II) center couple and are expelled from the coordination sphere, forming the new C-C bond. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[8]
Controlling Selectivity: Mono- vs. Diarylation
The central challenge with 1,4-dichloro-2,5-difluorobenzene is achieving selective mono-arylation. Because both C-Cl bonds are electronically identical, statistical mixtures are a significant risk. However, selectivity can be imposed through the rational selection of ligands and reaction conditions.
-
Favoring Mono-arylation: The key is to make the second oxidative addition less favorable than the first. After the first coupling, the product, a 2,5-difluoro-4-chlorobiphenyl derivative, is electronically richer than the starting material. This slightly deactivates the remaining C-Cl bond. This subtle electronic difference can be amplified by using bulky, electron-rich phosphine ligands. These ligands stabilize the Pd(0) catalyst, making it more selective and less likely to react with the slightly deactivated C-Cl bond of the mono-coupled product.[9][10] Furthermore, using a stoichiometric amount (or slight deficit) of the boronic acid is critical to prevent the second coupling.
-
Favoring Diarylation (Polycondensation): To achieve exhaustive coupling, the goal is to ensure the reaction proceeds to completion. This is typically achieved by using a stoichiometric equivalent of a diboronic acid or an excess of a monoboronic acid. Higher catalyst loadings and temperatures may be employed to drive the reaction forward. In this context, the reaction is often referred to as a Suzuki polycondensation, leading to conjugated polymers.[11]
Experimental Protocols
Safety Precaution: Always conduct these reactions in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.
Protocol 1: Selective Mono-arylation
This protocol is designed to favor the formation of a single C-C bond, leveraging bulky ligands and controlled stoichiometry. It is adapted from methodologies proven effective for the selective coupling of dichlorobenzenes.[10]
Materials:
-
1,4-Dichloro-2,5-difluorobenzene (1.0 mmol, 1.0 equiv.)
-
Arylboronic Acid (1.05 mmol, 1.05 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane, anhydrous (8 mL)
-
Water, degassed (2 mL)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and heating plate
Procedure:
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add 1,4-dichloro-2,5-difluorobenzene, the arylboronic acid, and potassium phosphate.
-
Catalyst Premix: In a separate vial, dissolve Pd(OAc)₂ and SPhos in 2 mL of anhydrous 1,4-dioxane. The solution should turn from a pale yellow to a deeper color.
-
Reagent Addition: Add the remaining 6 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Initiation: Add the catalyst premix to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material and the appearance of the mono-coupled product.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.
Protocol 2: Exhaustive Diarylation (Suzuki Polycondensation)
This protocol is tailored for creating conjugated polymers and is adapted from established sustainable polycondensation methods.[11] It aims to drive the reaction to completion.
Materials:
-
1,4-Dichloro-2,5-difluorobenzene (1.0 mmol, 1.0 equiv.)
-
1,4-Benzenediboronic acid bis(pinacol) ester (1.0 mmol, 1.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 mmol, 3.0 equiv.)
-
Toluene, anhydrous (10 mL)
-
Water, degassed (2 mL)
-
Aliquat 336 (phase-transfer catalyst, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add 1,4-dichloro-2,5-difluorobenzene, the diboronic ester, K₂CO₃, and Pd(PPh₃)₄.
-
Solvent Addition: Add anhydrous toluene and degassed water to the flask. Add the Aliquat 336.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C depending on the precise solvent ratio) with vigorous stirring. As the polymerization proceeds, the product may begin to precipitate.
-
Monitoring: Monitor the reaction by observing the formation of the polymer precipitate. Reaction times can extend from 24 to 48 hours to ensure high molecular weight.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing methanol (100 mL) to precipitate the polymer fully.
-
Purification: Collect the solid polymer by vacuum filtration. Wash the polymer sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Drying: Dry the polymer product in a vacuum oven at a moderate temperature (e.g., 60 °C) overnight.
Data Summary and Best Practices
The choice of catalyst, ligand, base, and solvent are interdependent and crucial for success.
| Parameter | Rationale & Best Practices |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ are common, stable Pd(II) and Pd(0) precatalysts, respectively. They form the active Pd(0) species in situ. Pre-formed palladacycles (e.g., XPhos Pd G2/G3/G4) can offer higher activity and are excellent for challenging couplings.[7] |
| Ligand | For Mono-arylation: Use bulky, electron-rich monophosphine ligands like SPhos, XPhos, or RuPhos. These promote selective oxidative addition and efficient reductive elimination.[9] For Diarylation: Less bulky ligands like PPh₃ are often sufficient, especially at higher temperatures, as selectivity is not the primary goal.[11] |
| Base | K₃PO₄ is a strong, non-nucleophilic base often used with bulky ligands for challenging couplings. K₂CO₃ and Cs₂CO₃ are also effective. The base is crucial for activating the boronic acid for transmetalation.[8] |
| Solvent | A mixture of an organic solvent (e.g., Toluene, Dioxane, THF) and water is standard. The water is necessary to dissolve the inorganic base, while the organic solvent solubilizes the substrates and catalyst. Anhydrous conditions can also be used with certain base/catalyst systems. |
| Temperature | Reactions involving aryl chlorides typically require elevated temperatures (80-110 °C) to facilitate the oxidative addition step.[2] However, highly active catalyst systems may allow for lower temperatures. |
| Inert Atmosphere | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Rigorous degassing of solvents and use of Schlenk line techniques are highly recommended. |
graph TD { A[Start: Reagent Preparation] --> B{Reaction Setup under Inert Atmosphere}; B --> C[Add Substrates, Base, and Solvents]; C --> D[Add Catalyst/Ligand Solution]; D --> E{Heating & Stirring}; E --> F[Monitor Reaction Progress via TLC/GC-MS]; F --> G{Reaction Complete?}; G -- No --> E; G -- Yes --> H[Work-up: Quench & Extract]; H --> I[Purification: Column Chromatography]; I --> J[Characterization & Analysis];subgraph "Pre-Reaction" A; B; end subgraph "Reaction" C; D; E; F; G; end subgraph "Post-Reaction" H; I; J; end style A fill:#F1F3F4,stroke:#5F6368 style J fill:#F1F3F4,stroke:#5F6368 style B fill:#FBBC05,stroke:#202124,fontcolor:#202124 style E fill:#EA4335,stroke:#202124,fontcolor:#FFFFFF style H fill:#34A853,stroke:#202124,fontcolor:#FFFFFF style I fill:#34A853,stroke:#202124,fontcolor:#FFFFFF
}
Conclusion
1,4-Dichloro-2,5-difluorobenzene is a powerful, albeit challenging, substrate for Suzuki-Miyaura cross-coupling. Its utility in synthesizing high-performance materials hinges on the precise control of reactivity at its two C-Cl centers. By understanding the interplay between the catalytic cycle, ligand architecture, and reaction conditions, researchers can strategically steer the reaction toward either selective mono-arylation or exhaustive diarylation. The protocols and principles outlined in this guide provide a robust framework for harnessing the full synthetic potential of this versatile building block.
References
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New classes of functionalized parylenes and poly(phenylene vinylene)s via coupling of dihaloxylyl diesters. (2022). Scholarworks@UNIST. Available at: [Link]
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Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40–62. Available at: [Link]
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Carrow, B. P., & Hartwig, J. F. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society, 136(46), 16436–16445. Available at: [Link]
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Suzuki-Miyaura Coupling Reaction Mechanism. (n.d.). BYJU'S. Available at: [Link]
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Fu, G. C. (2008). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 47(35), 6522-6542. Available at: [Link]
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Strotman, N. A., Chobanian, H. R., He, J., & Guo, Y. (2012). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Tetrahedron Letters, 53(39), 5304-5306. Available at: [Link]
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Pinto, M. R., de Melo, J. S., & Burrows, H. D. (2015). Synthesis and Photophysical and Electroluminescent Properties of Poly(1,4-phenylene–ethynylene)-alt-poly(1,4-phenylene–vinylene)s with Various Dissymmetric Substitution of Alkoxy Side Chains. Macromolecules, 48(15), 5126–5137. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development. Angewandte Chemie International Edition, 49(40), 7244-7247. Available at: [Link]
-
Suzuki Reaction. (n.d.). Wikipedia. Available at: [Link]
-
Lee, S., & Oh, D. C. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. Available at: [Link]
-
Wang, C., & Lee, T. R. (2014). Synthesis and Characterization of Poly(2,5-didecyl-1,4-phenylene vinylene), Poly(2,5-didecyloxy-1,4-phenylene vinylene), and an Alternating Copolymer. Journal of Applied Polymer Science, 131(23). Available at: [Link]
-
Deng, M. Z., & Duan, X. H. (2005). Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids with Chloroformate or Carbamoyl Chloride. Organic Letters, 7(21), 4733-4735. Available at: [Link]
-
Khan, A. A., et al. (2015). Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. Journal of the Chemical Society of Pakistan, 37(4), 785-791. Available at: [Link]
-
Polycondensation for Synthesis of Multi-Functional Products. (2015). ResearchGate. Available at: [Link]
-
O'Neill, M. A., et al. (2015). Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. ACS Macro Letters, 4(10), 1087-1090. Available at: [Link]
-
An Active Catalyst System Based on Pd(0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers. (2018). ResearchGate. Available at: [Link]
-
Bakulev, V. A., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 17, 2686-2694. Available at: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of San Diego. Available at: [Link]
- Preparation method for 2,5-dichloro-1,4-phenylenediamine. (2014). Google Patents.
-
Hintermann, L., & Suzuki, A. (2008). 2,5-Dihydroxyterephthalates, 2,5-Dichloro-1,4-benzoquinone-3,6-dicarboxylates, and Polymorphic 2,5-Dichloro-3,6-dihydroxyterephthalates. European Journal of Organic Chemistry, 2008(21), 3646-3654. Available at: [Link]
-
Hybrid Nanocomposites Based on Poly(3,6-dianiline-2,5-dichloro-1,4-benzoquinone): Synthesis, Structure and Properties. (2021). MDPI. Available at: [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. (2010). National Institutes of Health. Available at: [Link]
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Application Notes and Protocols: Buchwald-Hartwig Amination of 1,4-Dichloro-2,5-difluorobenzene
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4][5] The reaction's broad substrate scope and functional group tolerance have rendered it an indispensable tool for medicinal and process chemists.[5][6]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 1,4-dichloro-2,5-difluorobenzene, a challenging electron-deficient substrate. The presence of four halogen substituents on the aromatic ring presents unique challenges in terms of reactivity and selectivity. This guide will delve into the mechanistic underpinnings of the reaction, offer optimized protocols for both mono- and di-amination, and provide insights into troubleshooting common issues.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[7][8][9] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[7][9]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.
-
Reductive Elimination: The aryl group and the amido ligand are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[7][9]
The efficiency of each step is highly dependent on the choice of palladium precursor, ligand, base, and solvent. For electron-deficient and sterically hindered substrates like 1,4-dichloro-2,5-difluorobenzene, the selection of a suitable bulky, electron-rich phosphine ligand is critical to promote the oxidative addition and reductive elimination steps.[1][10]
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Application Notes and Protocols: 1,4-Dichloro-2,5-difluorobenzene in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Importance of a Polyhalogenated Arene
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) emerges as a preeminent starting material in this context.[2][3][4][5] As a polyhalogenated arene, it offers a unique and versatile reactivity profile, positioning it as a fundamental building block for a diverse range of pharmaceutical intermediates.[6]
This guide provides an in-depth exploration of the synthetic utility of 1,4-dichloro-2,5-difluorobenzene, focusing on its application in the synthesis of two critical classes of pharmaceuticals: quinolone antibiotics and kinase inhibitors. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its use in key synthetic transformations.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The synthetic utility of 1,4-dichloro-2,5-difluorobenzene is dominated by its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The presence of four electron-withdrawing halogen atoms significantly acidifies the aromatic ring protons and activates the ring toward attack by nucleophiles.
The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic intermediate known as a Meisenheimer complex.[7] However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism, particularly with good leaving groups.[7] Regardless of the precise pathway, the high degree of halogenation in 1,4-dichloro-2,5-difluorobenzene makes it an excellent electrophile for these transformations. The fluorine and chlorine atoms serve as leaving groups, allowing for sequential and often regioselective functionalization, which is a critical advantage in multi-step pharmaceutical synthesis.[6][8]
Application I: Synthesis of Fluoroquinolone Antibiotics
The 4-quinolone ring system is the core structural motif of a major class of synthetic antibacterial agents.[9][10] The introduction of a fluorine atom onto this scaffold led to the development of fluoroquinolones, which exhibit a broader spectrum of activity and improved pharmacokinetic properties. 1,4-Dichloro-2,5-difluorobenzene is a valuable precursor for creating the halogen-substituted aromatic portion of these complex molecules. The synthetic strategy often involves an initial SNAr reaction followed by cyclization steps to construct the final quinolone core.[11]
Workflow: Generalized Synthesis of a Quinolone Core
The following diagram illustrates a conceptual workflow for the synthesis of a quinolone intermediate starting from 1,4-dichloro-2,5-difluorobenzene. This process typically involves acylation, nucleophilic substitution of a halogen with an amine, and subsequent cyclization.
Caption: Conceptual workflow for fluoroquinolone synthesis.
Protocol 1: Synthesis of a Key Diaryl Amine Intermediate
This protocol details a fundamental SNAr reaction, a critical step in many quinolone and medicinal chemistry syntheses. It describes the reaction of 1,4-dichloro-2,5-difluorobenzene with a generic primary amine.
Objective: To synthesize an N-aryl intermediate via nucleophilic aromatic substitution.
Materials:
-
1,4-Dichloro-2,5-difluorobenzene
-
Primary Amine (e.g., Cyclopropylamine)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq).
-
Add the primary amine (1.1 eq) and a suitable base such as potassium carbonate (2.0 eq).
-
Add a polar aprotic solvent, such as DMF or acetonitrile, to the flask. The choice of solvent is critical; DMF effectively solvates the cation of the base and promotes the reaction.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted-2,5-dichloro-4-fluoroaniline intermediate.
Application II: Synthesis of Kinase Inhibitors
Kinase inhibitors are at the forefront of targeted cancer therapy.[12] Many of these drugs are designed to compete with ATP for binding to the kinase domain of a receptor.[13] The quinoxaline and substituted pyridine scaffolds are common features in these inhibitors, mimicking the adenine region of ATP.[13][14] 1,4-Dichloro-2,5-difluorobenzene provides a robust starting point for building these scaffolds. The fluorine atoms can enhance binding affinity and improve metabolic stability, while the chlorine atoms provide reactive handles for introducing diverse functionalities through SNAr or cross-coupling reactions.[13][15]
Workflow: Synthesis of a Kinase Inhibitor Scaffold
This diagram outlines the synthesis of a 2-substituted quinoxaline, a common core in kinase inhibitors, demonstrating the sequential reactivity of a related dihalobenzene derivative.
Caption: Synthesis of a kinase inhibitor scaffold.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
While SNAr is highly effective, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer an alternative and powerful method for forming C-N bonds, particularly with less reactive amines. This protocol provides a general procedure for coupling an amine with 1,4-dichloro-2,5-difluorobenzene.
Objective: To form a C-N bond via Buchwald-Hartwig amination to generate a diarylamine scaffold.
Materials:
-
1,4-Dichloro-2,5-difluorobenzene
-
Aryl or alkyl amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Sodium tert-butoxide, NaOtBu, 1.4 eq)
-
Anhydrous Toluene or Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated ammonium chloride solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium catalyst and the ligand.
-
Add 1,4-dichloro-2,5-difluorobenzene (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).
-
Add anhydrous toluene or dioxane via syringe.
-
Seal the flask and heat the mixture to 80-110 °C. The reaction is typically monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
Quantitative Data Summary
The choice of reaction conditions can significantly influence the outcome of nucleophilic aromatic substitutions on 1,4-dichloro-2,5-difluorobenzene. The following table summarizes typical conditions for achieving selective substitution.
| Nucleophile | Solvent | Base | Temperature (°C) | Typical Outcome |
| Primary Amines | MeCN, DMF | K₂CO₃, Et₃N | 60 - 100 | Monosubstitution of a fluorine or chlorine atom. |
| Anilines | Toluene, Dioxane | NaOtBu, Cs₂CO₃ | 80 - 110 | C-N coupling via Pd-catalyzed reactions. |
| Thiols | DMF, DMSO | K₂CO₃, NaH | 25 - 80 | Monosubstitution leading to aryl sulfides. |
| Alcohols (Alkoxides) | THF, DMF | NaH, KOtBu | 0 - 60 | Monosubstitution leading to aryl ethers. |
Conclusion
1,4-Dichloro-2,5-difluorobenzene stands as a highly valuable and versatile building block in the synthesis of pharmaceutical intermediates. Its unique reactivity, governed by the principles of nucleophilic aromatic substitution, allows for the strategic and often regioselective introduction of various functional groups. The protocols and workflows detailed herein provide a foundational framework for researchers and drug development professionals to leverage this key starting material in the creation of novel fluoroquinolone antibiotics and targeted kinase inhibitors. The continued exploration of its synthetic potential is poised to contribute significantly to the advancement of medicinal chemistry and the development of next-generation therapeutics.
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- Semantic Scholar. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity.
- European Patent Office. Process for preparing chloro-difluorobenzene.
- Semantic Scholar. A new short and efficient strategy for the synthesis of quinolone antibiotics.
- Benchchem. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5.
- NIH. Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound.
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- Benchchem. Application of 2-Chloro-5,6-difluoroquinoxaline in the Synthesis of Kinase Inhibitors.
- NIH.
- Henan Alfa Chemical Co., Ltd. CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene.
- Allfluoro pharmaceutical co .ltd. 1,4-Dichloro-2,5-difluorobenzene,400-05-5.
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Application Notes and Protocols for the Synthesis of Organic Electronic Materials from 1,4-Dichloro-2,5-difluorobenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and materials scientists on the utilization of 1,4-dichloro-2,5-difluorobenzene as a pivotal building block for advanced organic electronic materials. We delve into the strategic synthesis of high-performance donor-acceptor (D-A) conjugated polymers, detailing field-proven protocols for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura polycondensation, Stille polycondensation, and the increasingly significant Direct Arylation Polymerization (DArP). The guide emphasizes the causality behind experimental choices, from catalyst selection to reaction conditions, and elucidates the critical role of the fluorine substituents in tuning the optoelectronic properties of the final materials for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Introduction: The Strategic Value of 1,4-Dichloro-2,5-difluorobenzene
1,4-Dichloro-2,5-difluorobenzene is a uniquely functionalized aromatic compound that serves as a powerful electron-accepting moiety in the design of organic semiconductors.[1][2] Its structure is strategically poised for polymerization, offering a distinct reactivity profile governed by its two types of halogen substituents. The carbon-chlorine (C-Cl) bonds are significantly more susceptible to oxidative addition by palladium catalysts compared to the highly stable carbon-fluorine (C-F) bonds. This reactivity difference allows for selective cross-coupling reactions at the chlorine positions, leaving the fluorine atoms intact to exert their potent electronic influence on the resulting polymer backbone.
The introduction of fluorine into the conjugated system is a cornerstone of modern materials design.[3] Due to its high electronegativity, fluorine profoundly lowers the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels of the polymer.[2][4] This modulation is critical for enhancing device performance: a deeper HOMO level improves ambient stability and can increase the open-circuit voltage (Voc) in solar cells, while a lowered LUMO level can facilitate electron injection and transport.[2] Consequently, 1,4-dichloro-2,5-difluorobenzene is an exemplary precursor for creating robust, high-performance D-A polymers.
This guide will explore the primary synthetic methodologies to leverage this versatile building block.
Part 1: Synthesis of Donor-Acceptor (D-A) Copolymers
The construction of an alternating donor-acceptor copolymer architecture is a highly effective strategy for tuning the optical and electronic properties of conjugated polymers.[5][6] In this architecture, the electron-deficient 2,5-difluorophenylene unit derived from our starting material is coupled with various electron-rich (donor) monomers.
Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling is a robust and versatile method for C-C bond formation, valued for its high functional group tolerance and the relatively low toxicity of its organoboron reagents.[7][8] The polymerization proceeds via a step-growth mechanism, coupling the di-halogenated acceptor (1,4-dichloro-2,5-difluorobenzene) with a diborylated donor comonomer.
The success of Suzuki-Miyaura polymerization hinges on the precise orchestration of the catalytic cycle.
-
Catalyst System: A palladium(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(OAc)2 or using a stable Pd(0) source like Pd(PPh3)4, is essential. The choice of phosphine ligands is critical; bulky, electron-rich ligands can accelerate the reductive elimination step and prevent catalyst deactivation.
-
Base: An inorganic base (e.g., K2CO3, Cs2CO3, K3PO4) is required to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation to the palladium center.[7]
-
Solvent System: A two-phase solvent system (e.g., toluene/water) or a polar aprotic solvent (e.g., DMF, DMAc) is often used to ensure all components, including the inorganic base, are sufficiently soluble.
This protocol describes the synthesis of a representative D-A copolymer.
-
Reagent Preparation: To an oven-dried Schlenk flask, add 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene (Donor Monomer, 1.0 eq.), 1,4-dichloro-2,5-difluorobenzene (Acceptor Monomer, 1.0 eq.), and potassium carbonate (K2CO3, 4.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (to achieve a monomer concentration of ~0.1 M) and deionized water (20% of toluene volume) via cannula or syringe. Add a few drops of Aliquat 336 as a phase-transfer catalyst.
-
Degassing: Sparge the mixture with argon for 30 minutes to remove dissolved oxygen, which can oxidize and deactivate the catalyst.
-
Catalyst Addition: While under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-2 mol%).
-
Reaction: Heat the mixture to 90-100 °C and stir vigorously for 48-72 hours. The progress can be monitored by the increasing viscosity of the solution.
-
Work-up and Purification:
-
Cool the reaction to room temperature and pour it into a vigorously stirring solution of methanol.
-
Add a few drops of concentrated HCl to neutralize the base.
-
Filter the precipitated polymer fiber and wash with methanol and acetone to remove oligomers and catalyst residues.
-
Perform a Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene to collect the pure polymer fraction.
-
Precipitate the polymer from the chloroform fraction into methanol, filter, and dry under vacuum at 60 °C overnight.
-
Caption: Workflow for Suzuki-Miyaura D-A copolymerization.
Stille Polycondensation
Stille coupling offers an alternative pathway that is often faster and less sensitive to steric hindrance than Suzuki coupling. However, its significant drawback is the high toxicity and difficulty of removing organotin byproducts.[2][9] The reaction couples the di-halogenated acceptor with a di-stannylated donor monomer.
-
Setup: In a Schlenk flask under an inert atmosphere, dissolve the distannylated donor monomer (e.g., 2,5-bis(trimethylstannyl)thiophene, 1.0 eq.) and 1,4-dichloro-2,5-difluorobenzene (1.0 eq.) in anhydrous toluene or chlorobenzene.
-
Catalyst Addition: Add a palladium catalyst, such as Pd2(dba)3 (1-2 mol%), and a phosphine ligand, such as P(o-tol)3 (4-8 mol%).
-
Reaction: Heat the mixture to 100-110 °C and stir for 24-48 hours.
-
Purification: After cooling, precipitate the polymer in methanol. An essential purification step is to stir the crude polymer in a potassium fluoride solution to convert residual tin compounds into insoluble fluorides, which can then be filtered off. Further purification proceeds via Soxhlet extraction as described for the Suzuki protocol.
Caption: Fluorination lowers both HOMO and LUMO energy levels.
Part 3: Standard Characterization
To validate the synthesis and understand the material properties, a suite of characterization techniques is employed:
-
Structural Verification: 1H, 13C, and 19F Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure of the resulting polymer and assess its regioregularity.
-
Molecular Weight: Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity (Đ = Mw/Mn).
-
Optical Properties: UV-Visible absorption spectroscopy on thin films or solutions reveals the polymer's absorption spectrum and is used to calculate the optical bandgap (Eg).
-
Electrochemical Properties: Cyclic Voltammetry (CV) is performed on thin films of the polymer to determine the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated.
Conclusion
1,4-Dichloro-2,5-difluorobenzene stands out as a premier building block for the synthesis of advanced organic electronic materials. Its differential reactivity allows for controlled polymerization via established methods like Suzuki and Stille coupling, as well as more modern, sustainable techniques like Direct Arylation Polymerization. The integral fluorine atoms are a key feature, providing a reliable method for tuning energy levels and enhancing the stability and performance of the final materials. The protocols and insights provided herein offer a robust framework for researchers to design and synthesize the next generation of polymers for high-performance organic electronics.
References
- Ye, L., & Thompson, B. C. (2021).
-
Zhang, Y., et al. (2018). Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. PubMed. [Link]
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Zhou, Y., et al. (2011). Synthesis and applications of difluorobenzothiadiazole based conjugated polymers for organic photovoltaics. ResearchGate. [Link]
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Tran, H. D., et al. (2023). Synthesis of donor and acceptor monomers for conjugated polymers in organic optoelectronic applications. VNUHCM Journal of Science and Technology Development. [Link]
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Ye, L., & Thompson, B. C. (2018). Sustainable Synthesis of a Fluorinated Arylene Conjugated Polymer via Cu-Catalyzed Direct Arylation Polymerization (DArP). DOI. [Link]
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Hilf, J. H., & Ritter, T. (2020). Pairing Suzuki-Miyaura cross-coupling and catalyst transfer polymerization. The Royal Society of Chemistry. [Link]
-
Chen, S. J., et al. (2012). A new conjugated polymer with donor-acceptor architectures based on alternating 1,4-divinyl-2,5-dioctyloxybenzene and 5,8-(2,3-dipyridyl)-quinoxaline: Synthesis, characterization, and photoinduced charge transfer. ResearchGate. [Link]
-
Total Synthesis. (2022). Synthesis Workshop: Donor-acceptor Conjugated Polymers with Stephen Koehler (Episode 82). YouTube. [Link]
-
Zhang, Y., et al. (2018). Donor-Acceptor-Type Copolymers Based on 3,4-Propylenedioxy-thiophene and 5,6-Difluorobenzotriazole: Synthesis and Electrochromic Properties. MDPI. [Link]
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Liu, W., et al. (2014). Transition-Metal-Free Coupling Reactions. ACS Publications. [Link]
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Osaka, I., et al. (2012). Direct Arylation Polycondensation of 2,5-Dithienylsilole with a Series of Difluorobenzodiimine-Based Electron Acceptors. ResearchGate. [Link]
-
Bergeron, M., et al. (2015). Fluorinated Thiophene-Based Synthons: Polymerization of 1,4-Dialkoxybenzene and Fluorinated Dithieno-2,1,3-benzothiadiazole by Direct Heteroarylation. ResearchGate. [Link]
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Chen, J., et al. (2012). Toward New Materials for Organic Electroluminescent Devices: Synthesis, Structures, and Properties of a Series of 2,5-Diaryl-3,4-diphenylsiloles. ResearchGate. [Link]
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Thomas, J. C., & Wirth, T. (2005). 1,4-Difluoro-2,5-dimethoxybenzene as a Precursor for Iterative Double Benzyne−Furan Diels−Alder Reactions. ResearchGate. [Link]
-
Lucherelli, M. A., et al. (2022). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. PubMed Central. [Link]
-
Chen, Z., et al. (2017). Synthesis of novel conjugated polymers based on benzo[1,2-d:4,5-d′]-bis(t[1][9][10]riazole) for applications in organic field-effect transistors. RSC Publishing. [Link]
-
Wu, J., et al. (2020). The Direct Arylation Polymerization (DArP) of Well‐Defined Alternating Copolymers Based On 5,6‐Dicyanob[1][9][10]enzothiadiazole (DCBT). ResearchGate. [Link]
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Application Notes and Protocols for the Site-Selective Functionalization of 1,4-Dichloro-2,5-difluorobenzene
Introduction: The Strategic Importance of 1,4-Dichloro-2,5-difluorobenzene in Modern Chemistry
1,4-Dichloro-2,5-difluorobenzene is a valuable and versatile building block in the synthesis of complex organic molecules, particularly within the realms of medicinal chemistry, agrochemicals, and materials science.[1] Its symmetrically substituted tetrahalogenated core, featuring two distinct types of carbon-halogen bonds (C-Cl and C-F) and two reactive C-H bonds, presents a unique scaffold for programmed, site-selective functionalization. The differential reactivity of these sites allows for the sequential and controlled introduction of various substituents, enabling the construction of highly decorated aromatic systems.
The fluorine substituents significantly influence the electronic properties of the benzene ring, enhancing its electrophilicity and modulating the acidity of the adjacent protons. This electronic activation is pivotal for facilitating nucleophilic aromatic substitution (SNAr) reactions and directed ortho-metalation (DoM). Furthermore, the disparity in the reactivity of the C-Cl and C-F bonds towards transition metal catalysts, particularly palladium, underpins the regioselectivity observed in cross-coupling reactions.
This comprehensive guide provides detailed application notes and field-proven protocols for the three primary strategies for the site-selective functionalization of 1,4-dichloro-2,5-difluorobenzene:
-
Selective Nucleophilic Aromatic Substitution (SNAr) at the positions activated by the fluorine atoms.
-
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig) at the more reactive C-Cl bonds.
-
Directed ortho-Metalation (DoM) to functionalize the C-H bonds.
For each strategy, we will delve into the mechanistic underpinnings that govern selectivity, provide expert insights into critical experimental parameters, and present detailed, step-by-step protocols for practical implementation in a research setting.
Strategy 1: Site-Selective Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing fluorine atoms renders the benzene ring of 1,4-dichloro-2,5-difluorobenzene highly susceptible to nucleophilic attack. The positions ortho to the fluorine atoms (C2 and C5) are the most activated sites for SNAr. Consequently, nucleophilic displacement of the chlorine atoms is the favored pathway. The choice of nucleophile, solvent, and temperature are critical parameters to control the extent of substitution (mono- vs. di-substitution) and to mitigate potential side reactions.
Causality Behind Experimental Choices in SNAr
-
Nucleophile Selection: Stronger nucleophiles (e.g., thiolates, alkoxides) will react more readily than weaker ones (e.g., amines, water). The steric bulk of the nucleophile can also influence the reaction rate.
-
Solvent Effects: Polar aprotic solvents such as DMSO, DMF, and THF are ideal for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity, and can stabilize the charged Meisenheimer complex intermediate.[2] Nonpolar solvents can, in some cases, influence regioselectivity.
-
Temperature Control: Higher temperatures generally accelerate the reaction rate. However, for achieving mono-substitution, lower temperatures are often preferred to prevent the second substitution from occurring. Careful monitoring of the reaction progress is crucial.
-
Base: When using nucleophiles that require deprotonation (e.g., alcohols, thiols, and secondary amines), a suitable base is required. Common choices include sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃). The strength of the base should be matched to the pKa of the nucleophile.
Visualizing the SNAr Pathway
Caption: General mechanism for the SNAr reaction on 1,4-dichloro-2,5-difluorobenzene.
Protocol 1: Mono-Amination of 1,4-Dichloro-2,5-difluorobenzene
This protocol describes a general procedure for the mono-amination of 1,4-dichloro-2,5-difluorobenzene with a primary or secondary amine.
Materials:
-
1,4-Dichloro-2,5-difluorobenzene
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq).
-
Dissolve the starting material in DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Upon consumption of the starting material, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | MW | Amount |
| 1,4-Dichloro-2,5-difluorobenzene | 1.0 | 182.98 | (e.g., 1.83 g, 10 mmol) |
| Morpholine | 1.2 | 87.12 | (e.g., 1.05 g, 12 mmol) |
| K₂CO₃ | 2.0 | 138.21 | (e.g., 2.76 g, 20 mmol) |
| DMSO | - | - | (e.g., 20 mL) |
Strategy 2: Site-Selective Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the formation of C-C and C-N bonds, respectively. The key to achieving site-selectivity with 1,4-dichloro-2,5-difluorobenzene lies in the differential reactivity of the C-Cl and C-F bonds in the oxidative addition step of the catalytic cycle. The C-Cl bond is significantly more susceptible to oxidative addition to a Pd(0) complex than the much stronger C-F bond. This inherent difference in reactivity allows for the selective functionalization at the chlorine-bearing positions.
Causality Behind Experimental Choices in Cross-Coupling
-
Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is critical for reaction efficiency and selectivity.[3] For Suzuki couplings, catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are common. For Buchwald-Hartwig aminations, bulky electron-rich phosphine ligands such as XPhos or RuPhos are often employed to facilitate both the oxidative addition and reductive elimination steps.[4][5]
-
Base: A base is required to activate the boronic acid (in Suzuki coupling) or to deprotonate the amine (in Buchwald-Hartwig amination). Common bases for Suzuki reactions include K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig reactions, stronger bases like NaOtBu or K₃PO₄ are typically used.[4]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and an aqueous solution of the base is often used for Suzuki couplings to facilitate the dissolution of both the organic and inorganic reagents. Anhydrous solvents are generally required for Buchwald-Hartwig aminations.
-
Temperature: Reactions are typically heated to ensure a reasonable reaction rate. Temperatures ranging from 80 °C to 110 °C are common.
Visualizing the Suzuki-Miyaura Coupling Workflow
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Mono-Arylation via Suzuki-Miyaura Coupling
This protocol describes the selective mono-arylation of 1,4-dichloro-2,5-difluorobenzene at one of the C-Cl positions.
Materials:
-
1,4-Dichloro-2,5-difluorobenzene
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1,4-dichloro-2,5-difluorobenzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Reactant/Reagent | Molar Eq. | MW | Amount |
| 1,4-Dichloro-2,5-difluorobenzene | 1.0 | 182.98 | (e.g., 1.83 g, 10 mmol) |
| Phenylboronic acid | 1.2 | 121.93 | (e.g., 1.46 g, 12 mmol) |
| Pd(OAc)₂ | 0.02 | 224.50 | (e.g., 45 mg, 0.2 mmol) |
| SPhos | 0.04 | 410.51 | (e.g., 164 mg, 0.4 mmol) |
| K₃PO₄ | 2.0 | 212.27 | (e.g., 4.25 g, 20 mmol) |
| 1,4-Dioxane/Water (4:1) | - | - | (e.g., 25 mL) |
Strategy 3: Site-Selective Functionalization via Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of C-H bonds.[6] This method typically relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position.[1][7] In the case of 1,4-dichloro-2,5-difluorobenzene, the fluorine and chlorine atoms themselves can act as weak directing groups, increasing the acidity of the adjacent protons. Indeed, the double deprotonation of the analogous 1,4-dibromo-2,5-difluorobenzene with lithium diisopropylamide (LDA) has been reported, indicating the enhanced acidity of these C-H bonds.[8] This suggests that direct C-H functionalization of 1,4-dichloro-2,5-difluorobenzene may be feasible.
For more controlled and efficient DoM, a potent directing group can be first installed on the ring via one of the methods described above (e.g., an amide or an ether). This newly introduced group can then direct the metalation to a specific adjacent C-H bond.
Causality Behind Experimental Choices in DoM
-
Directing Group: The choice of DMG is paramount. Strong DMGs like amides (-CONR₂) or carbamates (-OCONR₂) are highly effective.[1]
-
Organolithium Base: Strong, non-nucleophilic bases are required for deprotonation. n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), or LDA are commonly used.[7] The choice of base can influence the rate and selectivity of the metalation.
-
Solvent and Additives: Anhydrous ethereal solvents like THF or diethyl ether are typically used. Additives such as tetramethylethylenediamine (TMEDA) can break up organolithium aggregates and accelerate the metalation.
-
Temperature: DoM reactions are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the aryllithium intermediate.
-
Electrophile: A wide range of electrophiles can be used to quench the aryllithium intermediate, including aldehydes, ketones, CO₂, alkyl halides, and sources of iodine.
Visualizing the Directed ortho-Metalation Strategy
Caption: A two-step strategy for the DoM of 1,4-dichloro-2,5-difluorobenzene.
Protocol 3: Directed ortho-Iodination of a Functionalized Derivative
This protocol outlines a hypothetical two-step procedure for the directed ortho-iodination of 1,4-dichloro-2,5-difluorobenzene, starting with an initial SNAr reaction to install a directing methoxy group.
Part A: Synthesis of 1-chloro-2,5-difluoro-4-methoxybenzene
Materials:
-
1,4-Dichloro-2,5-difluorobenzene
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve 1,4-dichloro-2,5-difluorobenzene (1.0 eq) in methanol.
-
Add sodium methoxide (1.1 eq).
-
Heat the mixture to reflux and monitor by TLC or GC-MS until mono-substitution is complete.
-
Cool to room temperature, remove the methanol under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield 1-chloro-2,5-difluoro-4-methoxybenzene.
Part B: Directed ortho-Iodination
Materials:
-
1-Chloro-2,5-difluoro-4-methoxybenzene (from Part A)
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
Schlenk flask
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve 1-chloro-2,5-difluoro-4-methoxybenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C.
-
Slowly add n-BuLi (1.1 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF and cool to -78 °C.
-
Slowly transfer the aryllithium solution via cannula into the iodine solution at -78 °C.
-
After the addition is complete, allow the reaction to warm to room temperature slowly.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify the crude product by column chromatography.
| Reactant/Reagent (Part B) | Molar Eq. | MW | Amount |
| 1-Chloro-2,5-difluoro-4-methoxybenzene | 1.0 | 178.55 | (Assuming 1.79 g, 10 mmol) |
| n-BuLi (2.5 M in hexanes) | 1.1 | 64.06 | (4.4 mL, 11 mmol) |
| Iodine (I₂) | 1.2 | 253.81 | (3.05 g, 12 mmol) |
| Anhydrous THF | - | - | (e.g., 50 mL) |
Conclusion and Future Outlook
The site-selective functionalization of 1,4-dichloro-2,5-difluorobenzene offers a powerful platform for the synthesis of a diverse array of complex aromatic compounds. By leveraging the principles of nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and directed ortho-metalation, researchers can strategically and sequentially introduce a variety of functional groups with a high degree of regiocontrol. The protocols outlined in this guide provide a robust starting point for the practical application of these methodologies. Further exploration into the development of novel catalytic systems and a deeper understanding of the subtle interplay of electronic and steric effects will undoubtedly continue to expand the synthetic utility of this versatile building block, paving the way for the discovery of new pharmaceuticals, agrochemicals, and advanced materials.
References
- Senawee, S. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. The Royal Society of Chemistry.
- 1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides. (n.d.). DOI.
-
Buchwald–Hartwig amination. (2023, November 27). In Wikipedia. [Link]
- Directed (ortho)
- Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids. (n.d.).
- ChemInform Abstract: Regioselective SNAr Reactions of Substituted Difluorobenzene Derivatives: Practical Synthesis of Fluoroaryl Ethers and Substituted Resorcinols. (2000).
- Organophotochemical SNAr Reactions of Mildly Electron‐Poor Fluoroarenes. (n.d.).
- Myers, A. G. (n.d.).
- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. (n.d.). OSTI.GOV.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- ChemInform Abstract: Highly Chemoselective Mono-Suzuki Arylation Reactions on All Three Dichlorobenzene Isomers and Applications Development. (n.d.).
- Directed ortho Metalation (DOM). (n.d.). Organic Chemistry Portal.
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Directed ortho metalation. (2023, April 25). In Wikipedia. [Link]
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A CONVENIENT SYNTHESIS OF FLUORINE-CONTAINING DIHYDROBENZO[b][7][9]DIAZEPINOLS AND ITS APPLICATION TO A SYNTHESIS OF NOVEL N-SULF. (2008, May 22).
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Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions
<_ _>
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Power of SNAr in Modern Synthesis
Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction in the synthesis of functionalized aromatic compounds, a motif prevalent in pharmaceuticals, agrochemicals, and materials science.[1] Unlike the more familiar electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, displacing a suitable leaving group.[2][3] The strategic installation of electron-withdrawing groups (EWGs) on the aromatic scaffold is paramount for activating the ring towards nucleophilic attack.[4][5] This powerful transformation enables the formation of carbon-heteroatom and carbon-carbon bonds, offering a versatile tool for molecular diversification.[6][7]
This comprehensive guide provides an in-depth exploration of the SNAr reaction, from its mechanistic underpinnings to detailed, field-proven experimental protocols. We will delve into the critical parameters that govern reaction success, offering insights into the rational selection of substrates, nucleophiles, solvents, and bases. Furthermore, this document provides robust troubleshooting strategies to overcome common experimental hurdles, empowering researchers to optimize their SNAr reactions for maximal efficiency and yield.
The SNAr Mechanism: A Tale of Two Steps
The generally accepted mechanism for the SNAr reaction is a two-step addition-elimination process.[8]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction commences with the attack of a nucleophile on the carbon atom bearing the leaving group.[8] This initial attack is typically the rate-determining step.[4][5] The aromaticity of the ring is temporarily disrupted, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][8] The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate by delocalizing the negative charge.[9][10]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product.[2][8]
Recent studies, however, suggest that the reaction mechanism may be more nuanced. Evidence from kinetic isotope effects and computational studies indicates that some SNAr reactions may proceed through a concerted pathway, where the Meisenheimer complex represents a transition state rather than a true intermediate.[11][12][13][14] This is particularly considered for reactions where the stabilization by electron-withdrawing groups is less pronounced.[12]
Diagram: The SNAr Addition-Elimination Mechanism
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Key Experimental Parameters: A Guide to Rational Reaction Design
The success of an SNAr reaction hinges on the careful selection of several key experimental parameters. Understanding the interplay between these factors is crucial for optimizing reaction conditions.
The Aromatic Substrate: Activation is Key
The aromatic ring must be rendered electron-deficient to be susceptible to nucleophilic attack.[15] This is achieved by the presence of one or more strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[9][10] The meta position offers only inductive stabilization and is significantly less effective.[3]
Table 1: Common Electron-Withdrawing Groups for SNAr Activation
| Electron-Withdrawing Group | Activating Ability |
| Nitro (-NO₂) | Very Strong |
| Cyano (-CN) | Strong |
| Trifluoromethyl (-CF₃) | Strong |
| Carbonyl (-C(O)R) | Moderate to Strong |
| Sulfonyl (-SO₂R) | Moderate |
| Halogens (-F, -Cl, -Br, -I) | Weak (Inductive) |
The more EWGs present, the more activated the ring, often allowing for milder reaction conditions.[9]
The Leaving Group: An Unconventional Trend
Contrary to what is observed in SN1 and SN2 reactions, the leaving group ability in SNAr reactions often follows the order:
This is because the rate-determining step is the nucleophilic attack, not the departure of the leaving group.[4] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[10][17]
The Nucleophile: Strength Matters
A wide variety of nucleophiles can be employed in SNAr reactions. Generally, stronger nucleophiles lead to faster reaction rates. Common nucleophiles include:
-
Oxygen Nucleophiles: Alcohols, phenols (often deprotonated to alkoxides/phenoxides with a base).[10]
-
Nitrogen Nucleophiles: Ammonia, primary and secondary amines.[16]
-
Sulfur Nucleophiles: Thiols (often deprotonated to thiolates).[16]
-
Carbon Nucleophiles: Enolates, organolithium reagents.[6]
For neutral nucleophiles like alcohols and amines, the addition of a base is often necessary to generate the more nucleophilic anionic species.[18]
The Solvent: A Critical Choice for Rate Enhancement
The choice of solvent can have a dramatic impact on the reaction rate. Polar aprotic solvents are generally the preferred choice for SNAr reactions.[18][19]
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent for SNAr, can lead to significant rate enhancements.[1] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | A versatile and commonly used solvent. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 32 | High boiling point, useful for high-temperature reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | A good alternative to DMF or DMSO. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Less polar, may require higher temperatures or stronger nucleophiles.[19] |
| Toluene | Nonpolar | 2.4 | Generally not ideal, but can be used in some cases.[19] |
Polar aprotic solvents are effective because they solvate the cation of the base, leaving a more "naked" and reactive anionic nucleophile.[1][18]
The Base: Deprotonation and Beyond
A base is often required to deprotonate neutral nucleophiles, thereby increasing their reactivity.[18] The choice of base depends on the pKa of the nucleophile.
Table 3: Common Bases for SNAr Reactions
| Base | Strength | Common Applications |
| Potassium Carbonate (K₂CO₃) | Moderate | Deprotonation of phenols and some amines.[20] |
| Triethylamine (Et₃N) | Moderate | Scavenging acid byproducts.[20] |
| Sodium Hydride (NaH) | Strong | Deprotonation of alcohols and thiols.[18][20] |
| Potassium tert-Butoxide (t-BuOK) | Strong | Deprotonation of alcohols.[20] |
| Potassium bis(trimethylsilyl)amide (KHMDS) | Very Strong | Deprotonation of weakly acidic nucleophiles.[21] |
Experimental Protocols: Step-by-Step Methodologies
The following protocols provide detailed, step-by-step procedures for common SNAr reactions. Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: SNAr Reaction of an Aryl Fluoride with an Amine
This protocol describes the reaction of 2-fluoro-5-nitrobenzene-1,4-diamine with a primary or secondary amine.[20]
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-fluoro-5-nitrobenzene-1,4-diamine and the chosen solvent (DMF or DMSO).
-
Add the amine nucleophile, followed by the base (K₂CO₃ or Et₃N).
-
Stir the reaction mixture at room temperature or heat to 50-100 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: SNAr Reaction of an Aryl Fluoride with a Thiol
This protocol details the reaction of 2-fluoro-5-nitrobenzene-1,4-diamine with a thiol to form a thioether.[20]
Materials:
-
2-Fluoro-5-nitrobenzene-1,4-diamine (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend NaH in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the thiol to the suspension and stir for 20-30 minutes at 0 °C to form the thiolate.
-
Add a solution of 2-fluoro-5-nitrobenzene-1,4-diamine in the same anhydrous solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: SNAr Reaction of Octafluorotoluene with a Terminal Alkyne
This protocol describes a base-promoted direct alkynylation of octafluorotoluene.[6]
Materials:
-
Octafluorotoluene (1.5 eq)
-
Terminal alkyne (e.g., Phenylacetylene) (1.0 eq)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware (Schlenk flask, syringes)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the terminal alkyne and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-BuLi to the solution via syringe.
-
Stir the mixture at 0 °C for 30 minutes to generate the lithium acetylide in situ.
-
Add octafluorotoluene to the reaction mixture dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 36 hours.
-
Monitor the reaction progress using ¹⁹F NMR or TLC analysis.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Common SNAr Issues
Even with well-designed protocols, challenges can arise. Here are some common issues and their potential solutions.[15][22]
Table 4: Troubleshooting Guide for SNAr Reactions
| Symptom | Possible Cause | Suggested Solution |
| Low or No Product Yield | Insufficient activation of the aromatic ring. | Ensure your substrate has at least one strong EWG ortho or para to the leaving group.[15] |
| Poor leaving group. | Consider using an aryl fluoride if possible, as it is often the most reactive leaving group in SNAr.[4][17] | |
| Nucleophile is not strong enough or the base is too weak. | Use a stronger base to fully deprotonate the nucleophile. Pre-deprotonation before adding the aryl halide can be effective.[18] | |
| Inappropriate solvent choice. | Switch to a polar aprotic solvent like DMSO or DMF to enhance the reaction rate.[1][18] | |
| Formation of a Deep Color (Red/Purple) but No Product | The Meisenheimer complex is formed but does not collapse to the product. | Increase the reaction temperature to facilitate the elimination of the leaving group.[18] |
| Multiple Spots on TLC, Messy Reaction | Side reactions are occurring. | Consider running the reaction at a lower temperature or more dilute conditions. Ensure all reagents are pure and dry.[22] |
| The base is too strong and is reacting with other functional groups. | Use a milder base or protect sensitive functional groups. |
Visualization of the SNAr Workflow
A systematic approach is key to successfully executing and optimizing SNAr reactions.
Diagram: General Experimental Workflow for SNAr Reactions
Caption: A typical workflow for performing an SNAr reaction.
Conclusion
Nucleophilic aromatic substitution is an indispensable tool in the modern synthetic chemist's arsenal. A thorough understanding of the underlying mechanism and the key factors influencing reactivity allows for the rational design of robust and efficient protocols. By carefully selecting the substrate, nucleophile, solvent, and base, and by employing systematic troubleshooting strategies, researchers can harness the full potential of the SNAr reaction to construct complex and valuable molecules for a wide range of applications.
References
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Retrieved from [Link]
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KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
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Wikipedia. Nucleophilic aromatic substitution. Retrieved from [Link]
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BYJU'S. Nucleophilic aromatic substitution. Retrieved from [Link]
- Lennox, A. J. J. (2018). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?.
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University of Bristol Research Portal. (2018, November 5). Meisenheimer Complexes in SNAr Reactions: Intermediates or Transition States?. Retrieved from [Link]
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PubMed. (2018, November 5). Meisenheimer Complexes in S(N)Ar Reactions: Intermediates or Transition States?. Retrieved from [Link]
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JoVE. (2025, May 22). Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]
-
College of Saint Benedict & Saint John's University. Addition-Elimination at Aromatics (SNAR). Retrieved from [Link]
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WordPress. SNAr Solvents and Reagents. Retrieved from [Link]
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WordPress. SNAr Reaction in Other Common Molecular Solvents. Retrieved from [Link]
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ACS Publications. (2014, July 8). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC. Retrieved from [Link]
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Springer Nature. (2025, May 27). SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. Retrieved from [Link]
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National Institutes of Health. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. Retrieved from [Link]
-
ResearchGate. (2025, August 7). (PDF) A New Leaving Group in Nucleophilic Aromatic Substitution Reactions (S N Ar). Retrieved from [Link]
-
ResearchGate. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]
-
gChem Global. SNAr Comparative Reaction. Retrieved from [Link]
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ResearchGate. Example applications of SNAr predictions to route development for.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. Retrieved from [Link]
-
ResearchGate. (2017, March 18). How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?. Retrieved from [Link]
-
ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
ACS Publications. (2024, June 18). A Green Nucleophilic Aromatic Substitution Reaction. Journal of Chemical Education. Retrieved from [Link]
-
Scribd. Advanced SNAr Reaction Guide. Retrieved from [Link]
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YouTube. (2020, March 23). Ch 23 - SNAr. Retrieved from [Link]
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Application Notes & Protocols: Modern Synthetic Pathways in Agrochemical Development
Intended Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Abstract: The imperative for sustainable food production necessitates the continuous innovation of crop protection agents. Modern organic synthesis provides the tools to build increasingly complex and effective agrochemicals while adhering to the principles of green chemistry. This guide moves beyond rote procedural descriptions to provide an in-depth analysis of cutting-edge synthetic strategies revolutionizing agrochemical development. We will explore the causality behind experimental design, present self-validating protocols for key transformations, and ground our discussion in authoritative, verifiable literature. The focus is on enabling technologies that enhance efficiency, safety, and sustainability, including C–H activation for streamlined synthesis and biocatalysis for unparalleled selectivity.
The Strategic Evolution of Agrochemical Synthesis
For decades, the synthesis of agrochemicals has been a cornerstone of global food security.[1] However, the landscape is shifting. The demand for molecules with higher specificity, more benign environmental profiles, and the ability to overcome pest resistance requires a departure from traditional synthetic paradigms.[2][3] Modern agrochemicals often feature complex stereochemistry and halogenated motifs, particularly fluorine, to modulate their physicochemical properties and biological efficacy.[4]
The drive towards sustainability imposes further constraints, demanding processes that are atom-efficient, generate minimal waste, use safer solvents, and are energy-efficient.[1] This has catalyzed the adoption of transformative technologies such as C–H activation, biocatalysis, and flow chemistry, which offer solutions to these complex challenges.[5][6] This document provides a practical guide to the application of these powerful methodologies.
C–H Activation: A Paradigm Shift for Molecular Construction
The direct functionalization of ubiquitous carbon-hydrogen (C–H) bonds represents one of the most significant advances in modern organic synthesis.[7][8] Traditionally, the construction of carbon-carbon or carbon-heteroatom bonds required pre-functionalization of substrates (e.g., conversion to an organohalide or organometallic reagent), adding steps, generating waste, and increasing costs.[7] C–H activation bypasses this requirement, offering a more direct and atom-economical route to molecular complexity.[7][8]
This strategy is particularly powerful for the late-stage functionalization of complex molecules, allowing chemists to rapidly generate analogs of a lead compound to optimize its activity and safety profile. In agrochemical discovery, this can dramatically accelerate the design-make-test-analyze cycle.[3]
Logical Framework for a C–H Activation Strategy
The workflow for implementing a C–H activation reaction involves careful consideration of the substrate, catalyst, and reaction conditions to achieve the desired regioselectivity and efficiency.
Caption: Workflow for a C–H activation experiment.
Application Protocol: Palladium-Catalyzed C(sp²)–H Arylation of a Phenylpyrazole Insecticide Core
This protocol describes the direct arylation of a 1,3-diphenylpyrazole, a core scaffold found in several insecticidal and fungicidal compounds. This C–H activation approach avoids the need to pre-halogenate the pyrazole ring, streamlining the synthesis of diverse analogs.
Principle: A palladium(II) catalyst, in concert with a suitable ligand and base, facilitates the cleavage of a specific C–H bond on the pyrazole ring. This generates a palladacycle intermediate which then undergoes reductive elimination with an aryl halide coupling partner to form the desired C–C bond and regenerate the active catalyst.[8] The choice of a pivalate ligand often enhances reactivity and yield in these transformations.
Materials & Reagents:
-
1,3-diphenylpyrazole
-
4-Iodobenzotrifluoride
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)
-
Pivalic acid (PivOH)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Heating mantle or oil bath with temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reactor Setup: Place the 1,3-diphenylpyrazole (1.0 mmol, 1.0 equiv) and K₂CO₃ (3.0 mmol, 3.0 equiv) into the Schlenk flask. Seal the flask, and evacuate and backfill with inert gas three times.
-
Catalyst Preparation: In a separate vial under inert gas, add Pd(OAc)₂ (0.05 mmol, 5 mol%), PCy₃·HBF₄ (0.10 mmol, 10 mol%), and PivOH (0.50 mmol, 50 mol%).
-
Reagent Addition: To the Schlenk flask containing the substrate and base, add the 4-iodobenzotrifluoride (1.2 mmol, 1.2 equiv). Then, add the catalyst mixture. Finally, add anhydrous DMAc (5 mL) via syringe.
-
Causality Note: The reagents are added in this order to ensure the substrate and base are present before introducing the catalyst and aryl halide, which can prevent undesired side reactions. DMAc is chosen as the solvent for its high boiling point and ability to dissolve the polar salts and organic reagents.
-
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C. Stir the reaction vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by taking small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by TLC or LC-MS to check for the consumption of the starting material.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and brine (1 x 15 mL). The aqueous washes remove the DMAc and inorganic salts.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
| Parameter | Typical Result | Purpose |
| Yield | 65-85% | Measures overall process efficiency. |
| Regioselectivity | >95:5 | Confirms the reaction occurred at the desired C–H bond. |
| Purity (by HPLC) | >98% | Validates the effectiveness of the purification protocol. |
Biocatalysis: Harnessing Nature's Selectivity for Chiral Agrochemicals
A significant portion of modern agrochemicals are chiral molecules, where often only one enantiomer possesses the desired biological activity while the other may be inactive or even detrimental.[4][9] The synthesis of single-enantiomer compounds is therefore a major goal in the industry.[4][9] Biocatalysis, the use of enzymes or whole-cell systems to perform chemical transformations, offers an exceptionally powerful solution.[6][10]
Enzymes operate under mild conditions (temperature, pH) and exhibit remarkable chemo-, regio-, and stereoselectivity, often obviating the need for complex protecting group strategies and reducing environmental impact.[11][12] This makes biocatalysis a cornerstone of green chemistry in agrochemical production.[4]
Application Protocol: Lipase-Catalyzed Kinetic Resolution of a Racemic Alcohol Intermediate
This protocol details the enzymatic resolution of a racemic secondary alcohol, a common precursor for chiral fungicides and herbicides, using a commercially available lipase.
Principle: A kinetic resolution separates a racemic mixture by selectively reacting one enantiomer faster than the other. In this case, a lipase enzyme will acylate one enantiomer of the alcohol (e.g., the (R)-enantiomer) much faster than the other, using an acyl donor like vinyl acetate. This results in a mixture of the acylated (R)-ester and the unreacted (S)-alcohol, which can then be easily separated.[12]
Materials & Reagents:
-
Racemic 1-phenylethanol (as a model substrate)
-
Immobilized Candida antarctica Lipase B (CALB)
-
Vinyl acetate (acyl donor)
-
Methyl tert-butyl ether (MTBE), anhydrous
-
Celite
-
Methanol
-
Ethyl acetate, HPLC grade
-
Hexanes, HPLC grade
Equipment:
-
Orbital shaker with temperature control
-
Erlenmeyer flask
-
Büchner funnel and filter paper
-
Chiral HPLC system with a suitable column (e.g., Chiralcel OD-H)
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL Erlenmeyer flask, add the racemic alcohol (10 mmol, 1.0 equiv) and 40 mL of anhydrous MTBE. Stir to dissolve.
-
Enzyme & Acyl Donor Addition: Add the immobilized CALB (e.g., 500 mg). Then, add vinyl acetate (12 mmol, 1.2 equiv).
-
Causality Note: Vinyl acetate is an excellent acyl donor in this context because the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, making the acylation step effectively irreversible and driving the reaction forward. Immobilized enzyme is used for easy recovery and reuse.
-
-
Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 30 °C.
-
Monitoring for 50% Conversion: The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess (e.e.) of both the product and the remaining starting material. Monitor the reaction by taking small samples (approx. 50 µL) every hour, filtering off the enzyme, and analyzing by chiral HPLC.
-
Reaction Quench & Enzyme Recovery: Once ~50% conversion is reached (typically 4-8 hours), stop the reaction by filtering the mixture through a pad of Celite in a Büchner funnel to remove the immobilized enzyme. Wash the enzyme on the filter with fresh MTBE (2 x 10 mL). The recovered enzyme can be dried and reused.
-
Purification & Separation: Concentrate the filtrate under reduced pressure. The resulting mixture contains the acylated ester and the unreacted alcohol. These can be readily separated by standard flash column chromatography (e.g., using a gradient of 2% to 15% ethyl acetate in hexanes).
-
Validation: Analyze both the purified ester and the unreacted alcohol by chiral HPLC to determine their respective enantiomeric excess (e.e.).
| Product Fraction | Expected e.e. | Typical Yield |
| (S)-1-phenylethanol | >99% | ~45% (max 50%) |
| (R)-1-phenylethyl acetate | >99% | ~48% (max 50%) |
Biocatalytic Pathway Diagram
Caption: Lipase-catalyzed kinetic resolution pathway.
Flow Chemistry: Intensifying Agrochemical Production
Flow chemistry, or continuous processing, involves performing chemical reactions in a continuously flowing stream rather than in a traditional batch reactor.[5][13] This technology offers significant advantages for agrochemical synthesis, particularly in terms of safety, scalability, and efficiency.[2][13] By using small-volume reactors, flow systems provide superior heat and mass transfer, allowing for the safe use of highly exothermic or hazardous reagents and access to reaction conditions unattainable in batch.[14]
The transition from early R&D to large-scale production is also more seamless with flow chemistry, as scaling up often involves running the process for a longer duration rather than redesigning a larger, more complex batch vessel.[5]
Conclusion and Future Outlook
The methodologies outlined in these notes—C–H activation, biocatalysis, and flow chemistry—are not merely academic curiosities; they are robust, scalable technologies being actively implemented to solve real-world challenges in the agrochemical industry.[2][5][15] They enable the creation of more effective and sophisticated molecules while aligning with the critical goals of sustainable and green chemistry.[1][16] As the demand for innovative and environmentally responsible crop protection solutions grows, the integration of these advanced synthetic pathways into discovery and manufacturing workflows will be essential for success. Future progress will likely involve the synergistic combination of these techniques, such as performing biocatalytic reactions in flow reactors or using C–H activation to prepare substrates for enzymatic transformations, further pushing the boundaries of chemical synthesis.
References
-
New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Wiley Online Library. Retrieved January 2, 2026, from [Link]
-
Role of modern chemistry in sustainable arable crop protection. (2007). Philosophical Transactions of the Royal Society B: Biological Sciences. Retrieved January 2, 2026, from [Link]
-
A Comment on Continuous Flow Technologies within the Agrochemical Industry. (2021). ACS Publications. Retrieved January 2, 2026, from [Link]
-
Green Chemistry and Sustainable Synthesis: Towards a Greener Future. (n.d.). SciTechnol. Retrieved January 2, 2026, from [Link]
-
Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2024). Journal of Agriculture and Allied Sciences. Retrieved January 2, 2026, from [Link]
-
Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides. (2024). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Efficient Biocatalytic Synthesis of Chiral Chemicals. (2020). PubMed. Retrieved January 2, 2026, from [Link]
-
A Comment on Continuous Flow Technologies within the Agrochemical Industry. (2021). University of Cambridge. Retrieved January 2, 2026, from [Link]
-
Flow Chemistry Applications. (n.d.). AM Technology. Retrieved January 2, 2026, from [Link]
-
Chiral Agrochemicals. (2022). Taylor & Francis eBooks. Retrieved January 2, 2026, from [Link]
-
Flow Chemistry Applications | Continuous Processing. (n.d.). Vapourtec. Retrieved January 2, 2026, from [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). PubMed. Retrieved January 2, 2026, from [Link]
-
Biocatalysis: Enzymatic Synthesis for Industrial Applications. (2021). PMC - NIH. Retrieved January 2, 2026, from [Link]
-
Synthesis of New Agrochemicals. (2019). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Natural Products in the Discovery of Agrochemicals. (2015). CHIMIA. Retrieved January 2, 2026, from [Link]
-
Cheminformatics and artificial intelligence for accelerating agrochemical discovery. (2023). Frontiers. Retrieved January 2, 2026, from [Link]
-
C–H Activation: Toward Sustainability and Applications. (2020). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
-
Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (2018). PubMed Central. Retrieved January 2, 2026, from [Link]
-
C-H activation. (2024). YouTube. Retrieved January 2, 2026, from [Link]
-
C–H activation. (2021). Springer Nature Experiments. Retrieved January 2, 2026, from [Link]
-
A Catalysis Guide Focusing on C–H Activation Processes. (2020). ResearchGate. Retrieved January 2, 2026, from [Link]
Sources
- 1. Role of modern chemistry in sustainable arable crop protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thalesnano.com [thalesnano.com]
- 3. Frontiers | Cheminformatics and artificial intelligence for accelerating agrochemical discovery [frontiersin.org]
- 4. New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient Biocatalytic Synthesis of Chiral Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C–H Activation: Toward Sustainability and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 14. amt.uk [amt.uk]
- 15. C–H activation | Springer Nature Experiments [experiments.springernature.com]
- 16. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1,4-Dichloro-2,5-difluorobenzene
Welcome to the technical support center for 1,4-dichloro-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique reactivity of this versatile building block. As a polyhalogenated aromatic compound, it offers multiple reaction sites, presenting both opportunities for complex molecular design and challenges in achieving selectivity and high yields.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common issues encountered during experimentation.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for forming C-C and C-N bonds. With 1,4-dichloro-2,5-difluorobenzene, the primary challenge lies in selectively activating the C-Cl bonds over the much stronger C-F bonds.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Question 1: My Suzuki-Miyaura coupling reaction with 1,4-dichloro-2,5-difluorobenzene is giving low to no yield. What is the most common cause?
Answer: The most frequent issue is an insufficiently active catalyst system for the C-Cl bond activation. Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in the rate-determining oxidative addition step of the catalytic cycle.[2]
To overcome this, consider the following:
-
Catalyst Choice: Standard catalysts like Pd(PPh₃)₄ may be ineffective. We recommend using modern, highly active catalyst systems. These typically consist of a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) paired with a bulky, electron-rich phosphine ligand.
-
Ligand Selection: Ligands are critical for stabilizing the palladium center and facilitating oxidative addition. For aryl chlorides, ligands such as SPhos, XPhos, or RuPhos are industry standards that often provide superior results.[3]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[4] A moderately strong base like K₃PO₄ is often effective and can help mitigate the common side reaction of protodeboronation, especially when using electron-deficient boronic acids.[5][6]
Question 2: How can I achieve selective mono- versus di-substitution in a Suzuki coupling?
Answer: Achieving selective mono-arylation requires careful control over reaction stoichiometry and conditions.
-
Stoichiometry: Use a slight excess of the 1,4-dichloro-2,5-difluorobenzene relative to the boronic acid (e.g., 1.2 to 1.5 equivalents). This favors the mono-coupled product statistically.
-
Reaction Time and Temperature: Monitor the reaction closely using TLC or GC-MS. Stop the reaction as soon as the starting material is consumed to a satisfactory level but before significant formation of the di-substituted product occurs. Lowering the reaction temperature can also enhance selectivity, albeit at the cost of a longer reaction time.
Below is a troubleshooting workflow for common Suzuki coupling issues.
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Question 3: Can you provide a reliable starting protocol for a Suzuki coupling with an aryl chloride?
Answer: Absolutely. The following protocol is a robust starting point for coupling 1,4-dichloro-2,5-difluorobenzene with various arylboronic acids. Note that optimization for each specific substrate is crucial.[2][6]
Experimental Protocol: Suzuki Coupling of an Aryl Chloride
-
Setup: To an oven-dried Schlenk tube, add the aryl chloride (e.g., 1,4-dichloro-2,5-difluorobenzene, 1.0 mmol), the arylboronic acid (1.2 mmol), the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%), and the base (e.g., K₃PO₄, 3.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane or t-Amyl alcohol, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the specified temperature (typically 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, extract the aqueous phase, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Catalyst System Component | Example | Typical Loading/Amount | Rationale |
| Palladium Source | Pd₂(dba)₃ or Palladacycle | 1-5 mol% | Provides the active Pd(0) species for the catalytic cycle.[7][8] |
| Ligand | XPhos or SPhos | 1.1 - 1.2 eq. relative to Pd | Bulky, electron-rich ligands accelerate the oxidative addition of aryl chlorides. |
| Base | K₃PO₄ or Cs₂CO₃ | 2-3 equivalents | Activates the boronic acid for transmetalation; milder bases can prevent side reactions.[5] |
| Solvent | Dioxane, Toluene, or THF | Varies | Anhydrous, degassed polar aprotic solvents are standard. |
Table 1: Recommended components for Suzuki-Miyaura coupling with 1,4-dichloro-2,5-difluorobenzene.
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
Question 1: I am attempting a Buchwald-Hartwig amination on 1,4-dichloro-2,5-difluorobenzene, but the reaction is sluggish. How can I improve the rate and yield?
Answer: Similar to the Suzuki coupling, the primary hurdle for the Buchwald-Hartwig amination of this substrate is the robust C-Cl bond.[9] The success of this reaction is highly dependent on the correct combination of ligand, base, and solvent.
-
Ligand is Key: First-generation phosphine ligands are generally not effective for aryl chlorides. Utilize sterically hindered, electron-rich biarylphosphine ligands. Josiphos, XPhos, and BrettPhos are excellent choices that have been specifically developed for challenging C-N couplings.[10][11]
-
Strong Base Required: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center.[9] Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another viable option.
-
Solvent Choice: Anhydrous toluene or dioxane are the preferred solvents. It is critical to ensure the solvent is free of water and oxygen, as these can deactivate the catalyst.
Caption: General catalytic cycle for Pd-catalyzed C-N bond formation.
Question 2: Can I use aqueous ammonia directly for the synthesis of primary anilines from this substrate?
Answer: While challenging, direct amination with ammonia is possible but requires specialized ligands and conditions to prevent the formation of diarylamines and other side products.[12] Often, an "ammonia equivalent" such as benzophenone imine or lithium bis(trimethylsilyl)amide is used.[10][12] After the coupling reaction, the protecting group is removed via hydrolysis to yield the desired primary aniline. This two-step approach often provides cleaner reactions and higher yields.
Part 2: Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis typically targets the C-Cl bond, nucleophilic aromatic substitution (SNAr) provides a pathway to functionalize the C-F positions.
Question 1: Under what conditions can I achieve nucleophilic substitution of the fluorine atoms on 1,4-dichloro-2,5-difluorobenzene?
Answer: Standard SNAr reactions require the aromatic ring to be "activated" by strong electron-withdrawing groups (EWGs), such as a nitro or cyano group, positioned ortho or para to the leaving group.[13][14] The substrate 1,4-dichloro-2,5-difluorobenzene is not strongly activated on its own.
To promote SNAr on this and other unactivated fluoroarenes, you may need to employ more advanced or forceful methods:
-
Strong Nucleophiles & High Temperatures: Using very strong nucleophiles (e.g., sodium methoxide in methanol) at elevated temperatures and pressures can sometimes force the reaction to proceed, though yields may be modest and side reactions are common.
-
Photoredox Catalysis: A modern approach involves using organic photoredox catalysts. This method can enable the nucleophilic defluorination of unactivated fluoroarenes under mild conditions by proceeding through a radical-cation intermediate, which is highly susceptible to nucleophilic attack.[15] This technique has been successfully applied to various azoles, amines, and carboxylic acids.[15]
Question 2: Why is fluorine the preferred leaving group in SNAr reactions on this molecule, contrary to bond strength arguments?
Answer: This is an excellent and common question. While the C-F bond is the strongest carbon-halogen bond, the rate-determining step in an SNAr reaction is typically the initial attack of the nucleophile to form the stabilized carbanionic intermediate (the Meisenheimer complex).[14]
Fluorine's high electronegativity makes the carbon atom it is attached to highly electrophilic (partially positive), which significantly accelerates this initial, slow step. The subsequent loss of the fluoride ion, while requiring energy, is fast relative to the initial attack. Therefore, the reaction rate is governed by the formation of the intermediate, which is favored at the highly polarized C-F bond.
References
- 1. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 1,4-Dichloro-2,5-difluorobenzene
Welcome to the technical support center for 1,4-dichloro-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and side product formations in a question-and-answer format, providing in-depth troubleshooting strategies based on established chemical principles and field-proven insights.
Introduction: The Unique Reactivity of 1,4-Dichloro-2,5-difluorobenzene
1,4-Dichloro-2,5-difluorobenzene is a polyhalogenated aromatic compound offering multiple sites for functionalization. The presence of both chlorine and fluorine atoms imparts a unique reactivity profile. In nucleophilic aromatic substitution (SNAr) reactions, the highly electronegative fluorine atoms activate the ring, making them potential leaving groups, especially when a strong electron-withdrawing group is present or when using strong nucleophiles. Conversely, in many palladium-catalyzed cross-coupling reactions , the C-Cl bonds are generally more reactive than the highly stable C-F bonds. This differential reactivity is the key to selective functionalization but also a primary source of potential side products if not carefully controlled.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: In a monosubstitution reaction, I am seeing a significant amount of a disubstituted product. How can I improve the selectivity for the desired mono-substituted product?
Answer:
The formation of disubstituted byproducts is a common challenge when working with polyhalogenated substrates. The initial substitution reaction can sometimes activate the ring towards a second substitution, or the reaction conditions may be too harsh, leading to over-reaction.
Causality:
-
Reaction Stoichiometry: Using an excess of the nucleophile or coupling partner is a primary driver for disubstitution.
-
Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can provide the necessary energy to overcome the activation barrier for the second substitution.
-
Catalyst Loading: In cross-coupling reactions, high catalyst loadings can increase the rate of both the first and second substitution reactions.
Troubleshooting Protocol:
-
Stoichiometry Control:
-
Carefully control the stoichiometry of your reactants. Begin with a 1:1 molar ratio of 1,4-dichloro-2,5-difluorobenzene to your nucleophile/coupling partner. In some cases, using a slight excess (1.05-1.1 equivalents) of the dihalo-starting material may be beneficial to consume the nucleophile/coupling partner and suppress disubstitution.
-
-
Reaction Monitoring:
-
Monitor the reaction progress closely using techniques like TLC, GC, or LC-MS. Quench the reaction as soon as the starting material is consumed or when the formation of the desired mono-substituted product appears to maximize.
-
-
Temperature and Time Optimization:
-
Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature screening is often a worthwhile investment.
-
Similarly, determine the optimal reaction time to maximize the yield of the mono-substituted product while minimizing the formation of the di-substituted byproduct.
-
Data Summary: Controlling Mono- vs. Di-substitution
| Parameter | To Favor Monosubstitution | To Favor Disubstitution | Rationale |
| Stoichiometry (Nucleophile/Coupling Partner) | ≤ 1.0 equivalent | ≥ 2.0 equivalents | Limits the availability of the reactant for the second substitution. |
| Reaction Temperature | Lower | Higher | Reduces the energy available to overcome the second activation barrier. |
| Reaction Time | Shorter (monitor closely) | Longer | Minimizes the time for the second substitution to occur. |
| Catalyst Loading (for Cross-Coupling) | Lower | Higher | Reduces the overall reaction rate, allowing for better control. |
FAQ 2: I am observing the formation of an unexpected isomer. What is causing this and how can I control the regioselectivity?
Answer:
The formation of regioisomers can occur, particularly if the reaction proceeds through intermediates that allow for rearrangement, such as a benzyne mechanism. While less common for fluorinated aromatics, under very strong basic conditions, this pathway cannot be entirely ruled out. More commonly, in cross-coupling reactions, the choice of catalyst and ligands can influence which C-Cl bond reacts preferentially if they are electronically distinct.
Causality:
-
Benzyne Intermediates: The use of extremely strong bases (e.g., sodium amide) can lead to the formation of a benzyne intermediate, which can be attacked by a nucleophile at two different positions, leading to a mixture of products.
-
Ligand Effects in Cross-Coupling: The steric and electronic properties of the phosphine ligand in a palladium-catalyzed reaction can influence the regioselectivity of the oxidative addition step.
Troubleshooting Protocol:
-
Base Selection:
-
Avoid exceptionally strong bases like NaNH2 if you suspect benzyne formation. Opt for milder bases such as carbonates (K2CO3, Cs2CO3) or phosphates (K3PO4) in cross-coupling reactions, or organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) in SNAr reactions.
-
-
Ligand Screening for Cross-Coupling:
-
If you are performing a cross-coupling reaction and observing isomeric products, screen a variety of phosphine ligands with different steric bulk and electronic properties. For example, bulky ligands like SPhos or XPhos can sometimes offer different selectivity compared to smaller ligands like PPh3.
-
Visualization of Benzyne Formation and Non-selective Nucleophilic Attack
Caption: Benzyne formation can lead to a loss of regioselectivity.
FAQ 3: My reaction is producing a significant amount of hydrodehalogenated byproduct, where a chlorine atom is replaced by hydrogen. What is the cause and how can I prevent this?
Answer:
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions. It results in the net reduction of the C-Cl bond to a C-H bond.
Causality:
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, a competing pathway to reductive elimination is β-hydride elimination from the amide-palladium complex.[1] This forms an imine and a palladium-hydride species, which can then reductively eliminate to produce the hydrodehalogenated arene.
-
Protonolysis of Organometallic Intermediates: In Suzuki and other cross-coupling reactions, trace amounts of water or other protic sources can protonate the organopalladium intermediate before reductive elimination can occur.
-
Presence of a Hydrogen Source: Some reagents, like certain bases or solvents (e.g., alcohols, amines with N-H bonds), can act as hydrogen donors in the presence of a palladium catalyst.
Troubleshooting Protocol:
-
Anhydrous Conditions:
-
Ensure all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
-
Choice of Base:
-
In some cases, the choice of base can influence the extent of hydrodehalogenation. For Suzuki couplings, using a non-hydroxide base like K2CO3 or CsF may be beneficial if water is a concern.
-
-
Ligand Selection:
-
Bulky electron-rich phosphine ligands can often promote the desired reductive elimination over competing side reactions like β-hydride elimination. Consider ligands such as those from the Buchwald or Hartwig series.
-
Visualization of Hydrodehalogenation Pathway
Caption: Hydrodehalogenation as a competing pathway.
FAQ 4: I am observing significant homocoupling of my boronic acid (in a Suzuki coupling) or alkyne (in a Sonogashira coupling). How can I minimize these side products?
Answer:
Homocoupling is a frequent side reaction in cross-coupling chemistry, leading to the formation of dimers of the coupling partners.
Causality:
-
Suzuki Coupling: The homocoupling of boronic acids is often promoted by the presence of oxygen.[2] Oxygen can facilitate an alternative catalytic cycle that leads to the formation of a biaryl product from two molecules of the boronic acid.
-
Sonogashira Coupling: The homocoupling of terminal alkynes (Glaser coupling) is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.[3]
Troubleshooting Protocol:
-
Degassing of Solvents and Inert Atmosphere:
-
Thoroughly degas all solvents before use by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Maintain a strict inert atmosphere throughout the reaction setup and duration.
-
-
Copper-Free Sonogashira Conditions:
-
If alkyne homocoupling is a persistent issue, consider using a copper-free Sonogashira protocol. Several effective ligand systems are known to promote the reaction without the need for a copper co-catalyst.
-
Experimental Protocol: Minimizing Homocoupling in Suzuki Coupling
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of argon or nitrogen.
-
Reagent and Solvent Preparation: Use anhydrous solvents that have been thoroughly degassed.
-
Reaction Setup: Assemble the reaction under a positive pressure of an inert gas.
-
Execution: Add the degassed solvent to the flask containing the solid reagents under an inert atmosphere. Maintain the inert atmosphere throughout the reaction.
Summary of Common Side Products and Their Origins
| Side Product | Common Reaction Type(s) | Primary Cause(s) |
| Disubstituted Product | SNAr, Cross-Coupling | Excess nucleophile/coupling partner, high temperature, long reaction time. |
| Isomeric Products | SNAr (with strong base) | Benzyne intermediate formation. |
| Hydrodehalogenated Product | Cross-Coupling (e.g., Buchwald-Hartwig, Suzuki) | β-Hydride elimination, protonolysis of intermediates. |
| Homocoupling Product (Biaryl) | Suzuki Coupling | Presence of oxygen. |
| Homocoupling Product (Diyne) | Sonogashira Coupling | Copper(I) co-catalyst and oxygen. |
References
- Hartwig, J. F. (2010).
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Al-Masum, M., & Kumaraswamy, G. (2005). A convenient in situ preparation of an active Pd(0) catalyst for Suzuki cross-coupling of aryl and vinyl bromides. Tetrahedron Letters, 46(25), 4347-4351.
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
PubChem Compound Summary for CID 136242, 1,4-Dichloro-2,5-difluorobenzene. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link].
-
Organic Chemistry Portal: Buchwald-Hartwig Amination. Retrieved January 2, 2026, from [Link]
-
Organic Chemistry Portal: Sonogashira Coupling. Retrieved January 2, 2026, from [Link]
- Al-Masum, M., & Ng, D. (2008). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 73(15), 6041-6044.
Sources
purification techniques for 1,4-Dichloro-2,5-difluorobenzene derivatives
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a dedicated resource for navigating the complexities of purifying 1,4-dichloro-2,5-difluorobenzene and its derivatives. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to create a guide that is both scientifically robust and experimentally actionable. The unique electronic properties conferred by the chlorine and fluorine substituents on the benzene ring make these compounds valuable synthons, but also present distinct purification challenges, from separating closely-related isomers to managing unexpected reactivity.
This guide is structured to address specific issues you may encounter in the lab. We will move from foundational safety protocols to troubleshooting common purification techniques and validating the final product's purity.
Safety First: Handling Halogenated Aromatic Compounds
Before commencing any purification protocol, a thorough understanding of the associated hazards is paramount. 1,4-Dichloro-2,5-difluorobenzene and its derivatives are halogenated aromatic compounds and should be handled with care.
Question: What are the primary safety precautions I should take when handling these compounds?
Answer: Based on safety data for dichlorobenzenes and similar halogenated compounds, a multi-layered approach to safety is essential.[1][2]
-
Engineering Controls: Always handle these chemicals in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are readily accessible.[2]
-
Personal Protective Equipment (PPE): Standard PPE is mandatory. This includes:
-
Handling and Storage: Store compounds in tightly closed containers in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[1][4] These compounds may be combustible.[1]
-
Waste Disposal: Dispose of chemical waste according to your institution's hazardous waste protocols. Do not pour into drains.[5]
| Hazard Class | Precautionary Measures | Source |
| Inhalation | Handle in a fume hood; avoid breathing dust or vapors. | [1] |
| Skin Contact | Wear appropriate gloves and lab coat; wash hands thoroughly after handling. | [2][3] |
| Eye Contact | Wear safety goggles. | [2] |
| Fire Hazard | Keep away from heat, sparks, and open flames. Use dry chemical, CO₂, or water spray for fires. | [1][4] |
Purification Workflow Decision Guide
Choosing the right purification strategy is the first step towards success. The following diagram outlines a decision-making process based on the scale of your reaction and the nature of the impurities.
Caption: Decision tree for selecting a primary purification technique.
Troubleshooting Guide: Common Purification Techniques
This section addresses specific problems you might encounter during purification in a question-and-answer format.
Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds that are already at a relatively high purity (>90%).
Question: I've added my crude solid to a hot solvent, but it won't fully dissolve. What should I do?
Answer: This issue stems from insufficient solvent or an inappropriate solvent choice.
-
Causality: For recrystallization to work, the compound should be sparingly soluble at room temperature but highly soluble in the hot solvent. If it doesn't dissolve when hot, the solvent is not a good choice.
-
Solution:
-
Add More Solvent: Add small aliquots of hot solvent until the solid dissolves. Be careful not to add too much, as this will reduce your final yield.
-
Change Solvents: If a large volume of solvent is required, your yield will be compromised. It is better to select a different solvent or a binary solvent system. For dichlorodifluorobenzene derivatives, which are moderately polar, consider solvents like ethanol, isopropanol, or mixtures such as hexane/ethyl acetate or toluene/heptane.
-
Question: My compound has oiled out during cooling instead of forming crystals. How can I fix this?
Answer: Oiling out occurs when the solute comes out of solution above its melting point. This is common with impure samples or when the solution is cooled too rapidly.
-
Causality: The high concentration of impurities can depress the melting point of your compound, leading to the separation of a liquid phase (the oil) instead of a solid crystalline lattice.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% more) to lower the saturation point.
-
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help. Avoid placing it directly in an ice bath from a high temperature.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds with different polarities.[6] It is ideal for mixtures with multiple components or when separating isomers.
Question: I'm trying to separate two isomers, but they are co-eluting from my silica gel column. What are my options?
Answer: Separating isomers is a common challenge due to their very similar polarities. Standard silica gel may not provide sufficient resolution.
-
Causality: Silica gel separates compounds primarily based on polarity differences (adsorption). Isomers often have nearly identical polarities, leading to poor separation.
-
Solutions:
-
Optimize the Mobile Phase: Switch from a single solvent eluent to a shallow gradient of two solvents (e.g., slowly increasing the percentage of ethyl acetate in hexane). This can often resolve closely eluting spots.
-
Change the Stationary Phase: The electronic nature of halogenated benzenes can be exploited. The interaction between the electron-poor region of the halogen atoms and an electron-rich aromatic ring is known as a halogen–π interaction.[7] Consider a stationary phase that can leverage these interactions. Columns functionalized with phenyl groups (phenyl-hexyl) or even fluorinated phases can offer different selectivity compared to standard silica.[8][9]
-
Consider an Orthogonal Technique: If column chromatography fails, a technique with a different separation mechanism, like preparative HPLC, might be necessary.[9]
-
Question: My compound is streaking down the column, leading to poor separation and mixed fractions. Why is this happening?
Answer: Streaking, or tailing, is typically caused by overloading the column, poor sample solubility in the mobile phase, or strong, non-ideal interactions with the stationary phase.[9]
-
Causality: If the sample is not fully soluble in the eluent as it passes onto the column, it will streak. Similarly, highly polar functional groups on your derivative can interact too strongly with the acidic silanol groups on the silica surface, causing tailing.
-
Solutions:
-
Reduce the Sample Load: As a rule of thumb, use a mass ratio of stationary phase to crude product of at least 30:1. For difficult separations, this ratio may need to be 100:1 or higher.
-
Use Dry Loading: If your compound has poor solubility in the column eluent (e.g., a non-polar hexane/ethyl acetate mixture), use a dry loading technique. Dissolve your crude product in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully load this powder onto the top of your column.[9]
-
Deactivate the Silica: For compounds that are particularly prone to tailing, you can add a small amount (0.5-1%) of a modifier like triethylamine to your eluent to neutralize the acidic silica sites.
-
Protocol: Flash Column Chromatography of a 1,4-Dichloro-2,5-difluorobenzene Derivative
This protocol provides a self-validating workflow for purifying a hypothetical derivative via flash chromatography.
-
Analytical TLC:
-
Develop a TLC method to determine the optimal eluent. Test various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1). The ideal system will give your target compound an Rf value of ~0.3.
-
Visualize the spots using a UV lamp (254 nm). Note the Rf values of your product and all impurities.
-
-
Column Packing:
-
Select a column size appropriate for your sample amount (aim for a 30:1 to 50:1 silica-to-sample mass ratio).
-
Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present. The final packed bed should be level.
-
-
Sample Loading:
-
Dissolve your crude product (~1g) in a minimal amount of dichloromethane.
-
Add ~2g of silica gel to this solution.
-
Remove the solvent via rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add the dry powder to the top of the packed column, creating a thin, even band.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and begin applying pressure to start the flow.
-
Collect fractions in a series of labeled test tubes. The size of the fractions will depend on the column size (e.g., 10-20 mL per fraction for a medium-sized column).[6]
-
-
Purity Validation:
Frequently Asked Questions (FAQs)
Question: How do I definitively assess the purity of my final product?
Answer: A single technique is often insufficient. A combination of methods provides the most trustworthy assessment of purity.[11]
| Technique | Information Provided | Best For Detecting |
| Gas Chromatography (GC) | High-resolution separation of volatile compounds; provides quantitative purity (% area).[12] | Volatile organic impurities, residual solvents, isomers with different boiling points.[13][14] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation of a wide range of compounds; provides quantitative purity (% area). | Non-volatile impurities, isomers, and degradation products. |
| Nuclear Magnetic Resonance (¹H and ¹⁹F NMR) | Provides structural confirmation and can reveal the presence of impurities with distinct signals. qNMR can provide high-accuracy purity assessment against a standard.[10] | Structural isomers, proton- or fluorine-containing impurities. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the target compound and can help identify impurities when coupled with GC or LC (GC-MS, LC-MS).[15] | Impurities with different molecular weights. |
Question: My synthesis involves a nitration step followed by reduction. What are some common impurities I should look out for?
Answer: In multi-step syntheses, impurities often arise from incomplete reactions or side reactions.
-
Starting Materials: Unreacted 1,4-dichloro-2,5-difluorobenzene may be present.
-
Regioisomers: Nitration of an aromatic ring can sometimes lead to the formation of small amounts of other isomers, which can be very difficult to separate from the desired product.[16]
-
Incomplete Reduction: If you are reducing a nitro group to an amine, you may have residual nitro-compound in your product.
-
Side-Products: Depending on the specific reaction conditions, other side-products may form. A thorough analysis of your crude product by GC-MS or LC-MS before purification is highly recommended to identify unknown impurities.[11]
Question: Can I use fractional distillation for purification?
Answer: Fractional distillation is only effective for separating liquids with significantly different boiling points. While some derivatives may be liquids, many are solids. Furthermore, dichlorobenzene isomers are known to form eutectic mixtures, where the mixture freezes at a single temperature, making separation by crystallization or distillation impossible at that composition.[17] It is crucial to check the physical properties of your specific derivative and potential isomeric impurities before considering distillation.
References
-
Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one?? Available at: [Link]
-
Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Available at: [Link]
-
Agilent Technologies. (2011). Separation of volatile halogenated hydrocarbons and some aromatics on a fused silica capillary column. Available at: [Link]
-
Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link]
-
Chemistry LibreTexts. (2023). Column Chromatography. Available at: [Link]
-
ChemCon GmbH. (n.d.). Identity determination and purity testing. Available at: [Link]
-
Singh, S., & Singh, P. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Agilent Technologies. (2016). Chemical Purity Analysis. Available at: [Link]
-
Kadokami, K., et al. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. Available at: [Link]
- Google Patents. (1993). CN1075949A - The 2,4 dichloro fluorobenzene synthesis technique.
- Google Patents. (1995). US5382725A - Process for the purification of 1,3-dihalobenzene from an isomeric mixture.
-
Zhang, J., et al. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. ResearchGate. Available at: [Link]
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Frequently Asked Questions (FAQs): Catalyst Loading & Core Concepts
As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on a critical aspect of synthetic chemistry: optimizing catalyst loading for cross-coupling reactions. This resource is structured to move from general principles to specific troubleshooting scenarios, empowering you to enhance reaction efficiency, reduce costs, and achieve reproducible results.
This section addresses foundational questions that frequently arise when planning and executing cross-coupling reactions.
Q1: What is a "typical" catalyst loading for common cross-coupling reactions?
While there's no universal answer, a general starting point for many palladium-catalyzed reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is typically in the range of 0.1 to 2 mol%.[1] For highly efficient catalyst systems, particularly those employing advanced phosphine ligands or N-heterocyclic carbenes (NHCs), loadings can often be reduced to the parts-per-million (ppm) level.[2] It's crucial to consult literature examples for similar substrate classes to establish a reasonable starting point for your specific reaction.
Q2: How does catalyst loading impact reaction kinetics and yield?
Catalyst loading directly influences the concentration of the active catalytic species in the reaction mixture. A higher catalyst loading generally leads to a faster reaction rate. However, simply increasing the catalyst amount is not always the optimal solution. Beyond a certain point, you may see diminishing returns in yield or even an increase in side reactions.[1] The goal of optimization is to find the lowest catalyst loading that provides a high yield in a reasonable timeframe.
Q3: When should I consider using a higher or lower catalyst loading?
Consider a higher catalyst loading when:
-
Dealing with challenging or unreactive substrates (e.g., aryl chlorides, sterically hindered substrates).[3][4]
-
The reaction is sluggish at lower loadings.
-
A very short reaction time is required.
Consider a lower catalyst loading when:
-
Working with highly reactive substrates (e.g., aryl iodides).
-
Cost-effectiveness and sustainability are primary concerns, especially on a large scale.[5][6]
-
Minimizing residual metal in the final product is critical, as is often the case in pharmaceutical applications.[7]
Q4: What is the difference between a catalyst and a precatalyst, and how does this affect loading calculations?
A catalyst is the active species that participates in the catalytic cycle, for example, a Pd(0) complex. A precatalyst is a stable precursor, often a Pd(II) complex, that is converted into the active catalyst in situ.[3][6] When using a precatalyst, the reaction conditions (e.g., presence of a base or reducing agent) must be suitable for its efficient reduction to the active form.[6] The loading is calculated based on the amount of the precatalyst added. Modern precatalysts are designed for rapid and quantitative generation of the active catalyst, leading to more reproducible results.[3]
Q5: How does the ligand-to-metal ratio relate to catalyst loading and performance?
The ligand-to-metal ratio is a critical parameter that can significantly impact catalyst stability and activity. For many cross-coupling reactions, a 1:1 or 2:1 ligand-to-palladium ratio is optimal.[3] An excess of ligand can sometimes stabilize the catalyst and prevent decomposition, but it can also inhibit the reaction by occupying coordination sites on the metal center. Conversely, an insufficient amount of ligand can lead to catalyst deactivation through the formation of palladium black.[8] The optimal ratio often depends on the specific ligand and reaction type.
Troubleshooting Guides: From Low Yields to Catalyst Death
This section provides a structured approach to diagnosing and resolving common issues encountered during cross-coupling reactions, with a focus on problems related to catalyst loading and activity.
Scenario 1: Low or No Product Yield
A low or non-existent yield is one of the most common challenges. The following guide will help you systematically investigate the potential causes related to your catalyst system.
Step-by-Step Troubleshooting Protocol:
-
Verify Reagent and Solvent Quality:
-
Evaluate the Catalyst System:
-
Inactive Catalyst: Confirm that the palladium source has been stored correctly under an inert atmosphere.[9] If using a Pd(II) precatalyst, ensure the reaction conditions are conducive to its reduction to the active Pd(0) state.[6]
-
Ligand Selection: The choice of ligand is crucial. For challenging substrates, consider switching to a more electron-rich and sterically bulky ligand, such as those developed by Buchwald or Hartwig.[3][7]
-
Ligand-to-Metal Ratio: An incorrect ratio can lead to catalyst deactivation. Experiment with slightly different ratios (e.g., 1:1, 1.2:1, 2:1) to find the optimal balance for your system.
-
-
Optimize Reaction Conditions:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Some reactions require higher temperatures to proceed at a reasonable rate.[9]
-
Base: The strength and solubility of the base are critical. A stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[7][9]
-
-
Systematically Increase Catalyst Loading:
-
If the above steps do not improve the yield, incrementally increase the catalyst loading. Double the initial loading (e.g., from 0.5 mol% to 1 mol%) and observe the effect. This can help overcome issues with slow catalysis or partial deactivation.
-
Data Presentation: Impact of Key Parameters on Yield
| Parameter | Potential Issue | Recommended Action |
| Catalyst Loading | Too low for the substrate reactivity. | Increase loading in increments (e.g., 0.5 mol% → 1 mol% → 2 mol%). |
| Ligand Choice | Not electron-rich or bulky enough. | Screen a panel of ligands (e.g., SPhos, XPhos, RuPhos for Suzuki/Buchwald).[7] |
| Ligand:Metal Ratio | Suboptimal, leading to instability. | Test ratios from 1:1 to 2.5:1. |
| Solvent | Poorly degassed. | Use freeze-pump-thaw or sparge with an inert gas for an extended period. |
| Base | Too weak or insoluble. | Switch to a stronger or more soluble base (e.g., K₂CO₃ to K₃PO₄).[9] |
| Temperature | Insufficient thermal energy. | Increase temperature, monitoring for decomposition. |
Scenario 2: Reaction Stalls or Incomplete Conversion
Sometimes a reaction will proceed initially but then stop before the limiting reagent is fully consumed. This often points to catalyst deactivation.
Logical Relationship: Catalyst Deactivation Pathways
Caption: The catalytic cycle and common deactivation pathways.
Troubleshooting Strategies for Catalyst Deactivation:
-
Improve Inert Atmosphere: The most common cause of deactivation is the presence of oxygen. Ensure your reaction setup is scrupulously air-free. Using a glovebox for setup is ideal.
-
Re-evaluate Ligand Choice and Ratio:
-
Consider a Different Palladium Source:
-
Modern precatalysts are often more robust and resistant to deactivation than catalysts generated in situ from simple Pd(II) salts.
-
-
Use of Additives:
Scenario 3: Formation of Side Products (e.g., Homocoupling)
The formation of significant side products, such as the homocoupling of the organometallic reagent, indicates a disruption in the desired catalytic cycle.
Experimental Workflow: Diagnosing Homocoupling
Caption: Workflow for troubleshooting homocoupling side products.
Key Considerations to Minimize Homocoupling:
-
Oxygen Contamination: As with catalyst deactivation, oxygen is a primary culprit for homocoupling.[10]
-
Slow Transmetalation: If the transmetalation step is slow, the organopalladium intermediate has more time to undergo side reactions. Optimizing the base and solvent can accelerate this step.
-
Catalyst Loading: In some instances, a very high catalyst loading can promote side reactions. After addressing other factors, see if a slightly lower loading mitigates the issue.
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes - Fiveable.
- Optimizing Suzuki Coupling Reactions - CovaSyn.
- Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI.
- Heck Reaction - Chemistry LibreTexts.
- Technical Support Center: Optimizing Catalyst Loading for 1-Iodocyclohexene Suzuki Coupling - Benchchem.
- Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate.
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
- Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich.
- Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing).
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
- Buchwald–Hartwig amination - Wikipedia.
- Heck Reaction—State of the Art - MDPI.
-
The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Available at: [Link]
- Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances - ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications.
- Suzuki reaction - Wikipedia.
- The role of palladium nanoparticles in catalytic C–C cross-coupling reactions | Request PDF.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Optimisation of the catalyst loading for the Sonogashira reaction a - ResearchGate.
- Sonogashira Coupling - Chemistry LibreTexts.
- Single-Molecule Catalysis in the Palladium Cross-Coupling Reaction Cycle - PubMed.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Stille Coupling | NROChemistry.
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements | The Journal of Physical Chemistry C - ACS Publications.
- Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH.
- Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds | Chemical Reviews - ACS Publications.
- Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy | National Science Review | Oxford Academic.
- Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PubMed Central.
- Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry - Reddit.
- The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC - NIH.
- Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions | ACS Nano - ACS Publications.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Practical Heck Reaction problems! : r/chemhelp - Reddit.
- Changes in Pd loading in two catalysts after five cycles of Sono- gashira reactions. [a] … - ResearchGate.
- Stille Coupling/Intramolecular Diels-Alder Reaction/GATE 2018| Problem Solved - YouTube.
- Stille reaction - Wikipedia.
- Stille Coupling - Chemistry LibreTexts.
- Automated flow and real-time analytics approach for screening functional group tolerance in heterogeneous catalytic reactions | CoLab.
- 11-The Stille Reaction PDF - Scribd.
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- 13. Additive effects on palladium-catalyzed deprotonative-cross-coupling processes (DCCP) of sp3 C–H bonds in diarylmethanes - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Managing Exothermic Reactions of 1,4-Dichloro-2,5-difluorobenzene
Welcome to the technical support guide for handling exothermic reactions involving 1,4-Dichloro-2,5-difluorobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting for safely managing the energetic potential of this versatile chemical building block. The guidance herein is structured to explain the causality behind experimental choices, ensuring a foundation of safety and scientific integrity in your work.
Introduction: Understanding the Hazard Potential
1,4-Dichloro-2,5-difluorobenzene is a polyhalogenated arene that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Its utility stems from the ability of its halogen atoms to participate in reactions like Nucleophilic Aromatic Substitution (SNAr).[2] However, the very features that make it reactive—the electron-withdrawing nature of four halogens activating the aromatic ring—also predispose it to highly exothermic reactions.
These SNAr reactions, especially with potent nucleophiles (e.g., amines, alkoxides, thiolates), can generate significant heat. If this heat is not effectively managed, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway, which may result in vessel rupture or explosion.[3] This guide provides the necessary framework for anticipating, controlling, and troubleshooting these thermal hazards.
Core Principles of Thermal Hazard Management
The foundation of safely managing any exothermic reaction rests on a simple principle: the rate of heat removal must always exceed the rate of heat generation.
-
Heat Generation: Primarily influenced by:
-
Reaction Kinetics: Concentration of reactants, reaction temperature, and the intrinsic reactivity of the nucleophile.
-
Rate of Addition: The speed at which a limiting reagent is introduced to the reaction mixture.
-
-
Heat Removal: Determined by:
-
Equipment: Surface area of the reactor, efficiency of the cooling system (e.g., ice bath, cryostat), and thermal conductivity of the solvent and vessel materials.
-
Stirring: Efficient agitation is crucial for uniform temperature distribution and effective heat transfer to the vessel walls.
-
A failure in this balance is the primary cause of thermal incidents. The following sections provide actionable guidance to maintain this critical equilibrium.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question: I've just started adding my nucleophile (e.g., piperidine) to the solution of 1,4-dichloro-2,5-difluorobenzene, and the internal temperature is rising much faster than anticipated. What should I do?
Answer: This is a critical moment indicating that the rate of heat generation is overwhelming your cooling system's capacity. Immediate action is required:
-
Stop the Addition Immediately: Halt the pump, close the addition funnel, or remove the syringe. This is the most crucial step to prevent adding more fuel to the reaction.
-
Maximize Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume. If using an ice bath, ensure there is a slurry of ice and water, not just cold water. Add more ice or dry ice to the external bath if necessary.
-
Verify Agitation: Check that the stirrer is functioning correctly and at a speed sufficient to create a vortex. Inadequate stirring can create localized hot spots where the reaction accelerates uncontrollably.
-
Do Not Add More Reagent: Wait until the internal temperature has stabilized and returned to your desired setpoint.
-
Re-evaluate Your Plan: Once the situation is stable, you must reassess your protocol. The initial temperature spike indicates that either your starting temperature was too high, your addition rate was too fast, or the reactant concentration is too high. Resume the addition at a significantly slower rate (e.g., 25% of the initial rate) and monitor the temperature closely.
Question: My reaction was proceeding as expected, but now the temperature is climbing steadily even though I've stopped the reagent addition. What is happening and what is my immediate course of action?
Answer: This is a sign of a potential thermal runaway. The reaction has accumulated enough unreacted reagents and generated enough heat to become self-sustaining and is accelerating.
-
Alert Personnel and Prepare for Emergency Quenching: Inform a colleague or supervisor immediately. Do not work alone when handling such reactions. Prepare a quenching bath as outlined in the Emergency Quenching Protocol (Section 5.2).
-
Apply Maximum Emergency Cooling: Use a dry ice/acetone bath for rapid cooling if not already in use.
-
Dilute if Safe: If the reaction has not yet reached a violent stage, adding a cold, inert solvent (that was part of the original reaction setup) can help absorb heat and slow the reaction by reducing reactant concentrations. This must be done with extreme caution.
-
Initiate Emergency Quench: If the temperature continues to rise uncontrollably (e.g., climbing more than 2°C per minute without reagent addition), you must quench the reaction. This is a last resort to prevent a catastrophic failure. Follow the detailed emergency protocol.
Question: I've set up my reaction, but after adding a small initial portion of the nucleophile, nothing is happening. The temperature hasn't changed. Should I heat the reaction?
Answer: Exercise extreme caution. The lack of an initial exotherm could be due to an induction period or an impurity inhibiting the reaction. Applying heat is one of the most common triggers for a runaway reaction in this scenario.
-
Patience is Key: Wait for at least 15-20 minutes. Some reactions have a noticeable induction period.
-
Check Reagent Quality: Ensure your reagents and solvents are pure and dry. Water or other impurities can sometimes interfere with the reaction initiation.
-
Controlled, Minimal Heating: If you are certain the reaction requires thermal initiation, warm the mixture by only 5°C. Remove the heating source and observe closely for any sign of an exotherm. A delayed, but very rapid, reaction is a significant risk.
-
Never Leave it Unattended: Do not increase the temperature and walk away. The reaction could start abruptly. If an exotherm begins, be prepared to switch immediately from heating to aggressive cooling.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards of 1,4-Dichloro-2,5-difluorobenzene itself? A1: It is a combustible liquid that is harmful if swallowed or inhaled. It causes skin irritation, may cause an allergic skin reaction, and causes serious eye irritation. It is also very toxic to aquatic life. Always handle it in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[4][5]
Q2: Which is more reactive in an SNAr reaction on this molecule, the fluorine or the chlorine? A2: In nucleophilic aromatic substitution, the reactivity of the leaving group is often counter-intuitive compared to SN1/SN2 reactions. For SNAr, the rate-determining step is typically the initial attack of the nucleophile to form a Meisenheimer complex.[6][7] The C-F bond is more polarized than the C-Cl bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Therefore, fluorine is generally a better leaving group than chlorine in SNAr reactions, and its displacement is often faster and more exothermic.
Q3: What solvents are recommended for these reactions? A3: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are commonly used as they can solvate the charged Meisenheimer intermediate, stabilizing it and accelerating the reaction.[6] However, be aware that these solvents can have high boiling points, which can make thermal control more challenging if a runaway occurs. Using a lower-boiling solvent like Tetrahydrofuran (THF) might offer a degree of passive safety, as the solvent boiling can help dissipate heat (though this should not be a primary control measure).
Q4: How can I estimate the potential exotherm of my reaction before running it? A4: The best way is through reaction calorimetry (RC1) or Differential Scanning Calorimetry (DSC) on a small scale. This provides quantitative data on the heat of reaction and the rate of heat release. If this equipment is not available, a thorough literature search for analogous reactions is critical. As a qualitative rule, reactions with stronger, less-hindered nucleophiles (e.g., primary amines, alkoxides) will be more exothermic than those with weaker or bulkier nucleophiles.
Experimental Protocols & Workflows
Protocol: Standard Controlled Reaction Setup
This protocol outlines a baseline procedure for performing a nucleophilic aromatic substitution on 1,4-dichloro-2,5-difluorobenzene with controlled reagent addition.
-
Vessel Preparation: Select a jacketed glass reactor or a round-bottom flask that is at least 4-5 times larger than your final reaction volume. Equip it with a mechanical stirrer, a temperature probe (thermocouple), a condenser under an inert atmosphere (N₂ or Argon), and an addition funnel or syringe pump inlet.
-
Initial Charge: Charge the reactor with 1,4-dichloro-2,5-difluorobenzene and the chosen solvent.
-
Cooling: Begin stirring and cool the vessel to the desired starting temperature (e.g., 0°C). Ensure the cooling bath is stable before proceeding.
-
Reagent Preparation: Prepare a solution of the nucleophile in the same solvent in the addition funnel or syringe. Diluting the nucleophile is a key control parameter.
-
Controlled Addition: Begin adding the nucleophile solution dropwise or via syringe pump at a pre-determined slow rate. Crucially, monitor the internal temperature. A well-controlled reaction should see a small, steady increase in temperature (e.g., 1-2°C) that holds constant during the addition and quickly dissipates when the addition is paused.
-
Monitoring & Completion: After the addition is complete, continue to monitor the temperature. The exotherm should gradually subside. Keep the reaction at the set temperature for the required duration to ensure full conversion.
-
Work-up: Proceed with a safe and planned quenching and work-up procedure only after confirming the reaction is complete and thermally stable.
A visual representation of the standard protocol.
Caption: Workflow for a controlled exothermic reaction.
Protocol: Emergency Quenching
This procedure is for emergencies where a thermal runaway is imminent or in progress.
-
Safety First: Alert others, ensure a clear exit path, and bring the fume hood sash down as low as possible.
-
Remove Heating: If any heating source is present, remove it immediately.
-
Maximum Cooling: Apply the most aggressive cooling available (e.g., a large dry ice/acetone bath).
-
Stop Agitation (Controversial but Necessary): In a severe runaway, stopping the stirrer can sometimes slow the reaction by preventing efficient mixing of reactants, though this is context-dependent.
-
Prepare Quenching Agent: The ideal quencher is a weak acid or a non-nucleophilic proton source that will neutralize the nucleophile without producing excessive gas or a secondary exotherm. A pre-chilled solution of acetic acid in an inert solvent like toluene is a good general choice. Avoid water or alcohols initially, as their reaction with unreacted starting materials can also be exothermic.
-
Execute Quench: If the reaction is proceeding uncontrollably towards the solvent's boiling point, carefully introduce the cold quenching solution via a cannula into the reactor. Do this from a safe distance if possible. The goal is to neutralize the reactive species driving the exotherm.
A logical guide for responding to unexpected temperature changes.
Caption: Decision tree for troubleshooting temperature excursions.
Data Tables for Quick Reference
Table 1: Physical and Safety Properties of 1,4-Dichloro-2,5-difluorobenzene
| Property | Value | Source |
| CAS Number | 400-05-5 | [8] |
| Molecular Formula | C₆H₂Cl₂F₂ | [9] |
| Molecular Weight | 182.98 g/mol | [9] |
| Appearance | Colorless liquid or solid | |
| Boiling Point | ~163-164 °C | [9] |
| Hazards | Combustible, Harmful (oral/inhalation), Skin/Eye Irritant | |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases | [10] |
Table 2: Key Parameters for Controlling Exothermic Reactions
| Control Parameter | Recommended Action | Rationale |
| Concentration | Keep reactant concentration low (<1 M). | Reduces the amount of energy that can be released per unit volume. |
| Addition Rate | Add limiting reagent slowly and monitor temperature. | Ensures heat generation rate does not exceed heat removal rate. |
| Temperature | Start at a low temperature (e.g., 0°C or below). | Provides a larger safety margin before reaching a hazardous temperature. |
| Agitation | Maintain vigorous, efficient stirring. | Prevents localized hot spots and ensures efficient heat transfer. |
| Contingency | Have an emergency quench plan and materials ready. | Prepares you to safely terminate a reaction that is out of control. |
References
-
New Jersey Department of Health, Hazard Substance Fact Sheet for 1,4-Dichlorobenzene. (2005). [Link]
-
Carl ROTH, Safety Data Sheet: 1,4-Dichlorobenzene D4. (2024). [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR), Medical Management Guidelines for 1,4-Dichlorobenzene. (2007). [Link]
-
ResearchGate, Quenching of the singlet and triplet state of benzene by halogenated alkanes in the vapor phase. (2025). [Link]
-
National Institutes of Health (NIH), Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). [Link]
-
Chemistry Steps, Nucleophilic Aromatic Substitution. [Link]
-
Reddit, r/Chempros - Quenching guide. (2024). [Link]
-
National Institutes of Health (NIH), Concerted Nucleophilic Aromatic Substitutions. [Link]
-
CORE, Concerted Nucleophilic Aromatic Substitution Reactions. [Link]
-
The Sarpong Group, Quenching of Pyrophoric Materials. (2016). [Link]
Sources
- 1. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5 | Benchchem [benchchem.com]
- 2. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5 [chemicalbook.com]
- 9. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Support Center: Preventing Dehalogenation Side Reactions
Welcome to the Technical Support Center dedicated to a common yet often frustrating challenge in synthetic chemistry: dehalogenation side reactions. This guide is designed for researchers, scientists, and drug development professionals who encounter the undesired replacement of a halogen with a hydrogen atom in their reaction schemes, particularly in cross-coupling methodologies. Our goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Understanding the Problem: The "Why" Behind Dehalogenation
Dehalogenation is a reductive process that competes with your desired cross-coupling reaction, leading to reduced yields and complex purification challenges.[1][2] This side reaction is most frequently observed in palladium-catalyzed processes like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[1][3][4]
The primary culprit is often the in-situ formation of a palladium-hydride (Pd-H) species.[1][4][5] This highly reactive intermediate can intercept the catalytic cycle, leading to the formation of a hydrodehalogenated byproduct instead of your target molecule.
Core Mechanistic Insights
Several factors can contribute to the generation of Pd-H species:
-
Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are known to generate hydride species, especially at elevated temperatures.[4]
-
Solvents: Protic solvents like alcohols can act as hydride donors.[5][6] Some aprotic solvents, such as DMF, can also decompose to provide a hydride source.[7][8]
-
Reagents: Trace impurities, such as borane species in boronic acids, can be a source of hydrides.[4]
-
Water: The presence of water can react with bases or other reagents to generate hydride sources.[1][4]
The propensity for dehalogenation is also influenced by the nature of the organic halide, with the reactivity order generally being I > Br > Cl.[1][3] Electron-deficient aryl halides and N-heterocyclic halides are particularly susceptible.[1]
Troubleshooting Guide: A Systematic Approach to Eliminating Dehalogenation
When faced with significant dehalogenation, a systematic evaluation of your reaction parameters is crucial. This guide provides a step-by-step approach to pinpoint the issue and implement effective solutions.
Issue 1: Significant Dehalogenated Byproduct Observed
Potential Cause: Formation of palladium-hydride (Pd-H) species is outcompeting the desired cross-coupling pathway.
Troubleshooting Steps:
-
Analyze Reaction Components:
-
Aryl Halide: If using an aryl iodide, consider switching to the corresponding bromide or chloride, as they are generally less prone to dehalogenation.[3]
-
Base: If using a strong alkoxide base, switch to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][9]
-
Solvent: If using a protic solvent, replace it with an aprotic solvent like toluene, dioxane, or THF.[1][9] Ensure your aprotic solvent is anhydrous.
-
Catalyst/Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can accelerate the desired reductive elimination step, outcompeting dehalogenation.[1][4]
-
-
Optimize Reaction Conditions:
Decision Workflow for Troubleshooting Dehalogenation
Caption: Competing catalytic cycles of cross-coupling and dehalogenation.
Q3: Which organic halides are most susceptible to dehalogenation?
A3: The tendency for dehalogenation generally follows the halide's reactivity: I > Br > Cl. [1][3]Aryl and heteroaryl iodides are most prone to this side reaction. [1] Q4: Are certain substrates more prone to dehalogenation?
A4: Yes, electron-deficient aryl halides and N-heterocyclic halides (e.g., pyridines, indoles) are more susceptible. [1]For N-H containing heterocycles, deprotonation by the base can increase the ring's electron density, influencing the reaction outcome. [1] Q5: Can the choice of boronic acid or ester influence dehalogenation?
A5: While the organic halide is the primary factor, a slow transmetalation step with the organoboron reagent can provide more time for competing side reactions like dehalogenation to occur. Using highly active and stable boronic acids or esters can help minimize this by promoting a faster forward reaction. [1]
Experimental Protocols
Protocol 1: Suzuki Coupling with Minimized Dehalogenation
This protocol is optimized for substrates prone to dehalogenation.
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.3 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed water
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos. [1]2. Add toluene and a controlled amount of water (e.g., a 10:1 toluene:water ratio).
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by using three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. [1]5. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki Coupling of a Challenging N-Heterocyclic Chloride
This protocol is adapted for more challenging substrates like N-heterocyclic chlorides.
Materials:
-
N-heterocyclic chloride (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd-PEPPSI-IPr catalyst (3 mol%)
-
K₂CO₃ (3.0 eq)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
In a glovebox or under a strict inert atmosphere, add the N-heterocyclic chloride, arylboronic acid, K₂CO₃, and Pd-PEPPSI-IPr catalyst to an oven-dried reaction vessel.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the vessel and heat the mixture to 100-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification steps outlined in Protocol 1.
References
- How to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- A mechanistic investigation of hydrodehalogen
- Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions - Benchchem.
- significant dehalogenation in stille coupling : r/Chempros - Reddit.
- Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed.
- preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions - Benchchem.
- The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry - ACS Public
- Cross-Coupling Reactions Guide.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online.
- Dehydrohalogen
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxyl
- Dehalogen
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dehalogenation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Functionalization Reactions
Welcome to the Technical Support Center for functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their chemical syntheses. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to diagnose and resolve issues in your experiments effectively. This guide is structured to walk you through a logical troubleshooting process, from initial diagnosis to specific, actionable solutions.
Part 1: Frequently Asked Questions (FAQs) - The First Line of Defense
This section addresses the most common and overarching questions researchers face when a reaction underperforms.
Q1: What are the most common reasons for low conversion rates in functionalization reactions?
Low conversion rates can often be attributed to several key factors:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical variables that dictate reaction kinetics and equilibrium.[1]
-
Reagent and Substrate Quality: The purity of your starting materials, including the substrate, reagents, and solvents, is paramount. Impurities can interfere with the reaction, lead to the formation of byproducts, or poison the catalyst.[1][2][3]
-
Catalyst Issues: The choice of catalyst, its activity, and its loading are crucial for the reaction's efficiency. Catalyst deactivation or poisoning can significantly lower yields.[1]
-
Solvent Effects: The solvent's polarity and type can influence the solubility of reactants and the stability of reaction intermediates, thereby affecting the reaction rate and yield.[1][4][5]
-
Incomplete Reactions: The reaction may not have reached completion due to insufficient reaction time, low temperature, or reversible reaction dynamics.[2][6]
-
Side Reactions: The formation of undesired byproducts can consume reactants and reduce the yield of the desired product.[2][7][8][9]
Q2: My reaction worked before, but I can't reproduce it. What should I check first?
Reproducibility issues are common and often frustrating. Here’s a checklist to start your troubleshooting:
-
Reagent Integrity: Verify the purity and integrity of all starting materials, reagents, and solvents. Reagents can degrade over time, and different batches may have varying purity. It's advisable to use freshly purified reagents and anhydrous solvents if your reaction is sensitive to moisture.[3][4]
-
Inert Atmosphere: Ensure that your reaction was conducted under a truly inert atmosphere if it is sensitive to air or moisture. Check for leaks in your apparatus.[10]
-
Accurate Measurements: Double-check all your calculations and ensure that reagents were weighed and transferred accurately.[3][10]
-
Temperature Control: Confirm that the reaction temperature was accurately monitored and maintained throughout the experiment.[10]
Q3: How do I know if my low yield is due to a problematic reaction or losses during workup and purification?
This is a critical distinction to make. Before assuming the reaction itself is the issue, consider the following:
-
Analyze the Crude Mixture: Before performing any workup or purification, take a small aliquot of the crude reaction mixture and analyze it using techniques like ¹H NMR, LC-MS, or GC-MS. This will give you a more accurate picture of the reaction's conversion and the presence of byproducts.[11] The difference between the crude yield and the isolated yield can be attributed to losses during the purification process.[12]
-
Potential Workup Issues:
-
Aqueous Solubility: Your product might be partially soluble in the aqueous layer during extraction.[11]
-
Volatility: The product could be volatile and lost during solvent removal on a rotary evaporator.[3][11]
-
Adsorption: The product may have adsorbed onto filtration media like Celite or silica gel.[11]
-
Decomposition: Your product may be unstable to the pH conditions of the workup (acidic or basic washes) or sensitive to air and water.[11]
-
Part 2: A Systematic Guide to Troubleshooting Low Conversion
When faced with a low-yielding functionalization reaction, a systematic approach is more effective than random changes to the protocol. The following workflow will guide you through a logical troubleshooting process.
Caption: A logical flowchart for troubleshooting low-yield functionalization reactions.
Step 1: Verify the Purity and Integrity of Starting Materials
The quality of your inputs directly impacts your output.
-
Question: Could my starting materials or reagents be impure?
-
Causality: Impurities can act as catalyst poisons, react in competing side reactions, or introduce water into a moisture-sensitive reaction, all of which will lower the yield of your desired product.[1][2]
-
Solution:
-
Analyze Starting Materials: Use techniques like NMR, GC-MS, or melting point analysis to confirm the identity and purity of your starting materials and reagents.
-
Purify if Necessary: If impurities are detected, purify your starting materials using appropriate methods such as recrystallization, distillation, or column chromatography.[3]
-
Use Fresh Reagents: For sensitive reactions, it is best to use freshly opened or newly purified reagents. Some reagents, like organolithiums, should be titrated before use.[10]
-
Anhydrous Solvents: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.[4]
-
-
Step 2: Scrutinize the Reaction Setup and Stoichiometry
Simple errors in the experimental setup can lead to significant drops in conversion.
-
Question: Is my reaction setup appropriate and are my measurements accurate?
-
Causality: Inaccurate measurements can lead to incorrect stoichiometry, while an improper setup can fail to maintain necessary conditions like an inert atmosphere or consistent temperature.[2][3]
-
Solution:
-
Glassware: Ensure all glassware is clean and oven- or flame-dried to remove any residual moisture.[3]
-
Inert Atmosphere: For air- and moisture-sensitive reactions, ensure a proper inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. This involves evacuating and backfilling the reaction vessel multiple times.
-
Stoichiometry: Double-check your calculations for all reactants and reagents. Ensure accurate weighing and transfer of all materials.[3] Rinsing flasks and syringes used to transfer reagents can help ensure complete addition.[3]
-
Stirring: Ensure efficient and continuous stirring to maintain a homogenous reaction mixture.[3]
-
-
Step 3: Monitor the Reaction Progress Analytically
Monitoring the reaction over time provides invaluable diagnostic information.
-
Question: How can I effectively monitor my reaction to understand what is happening?
-
Causality: Without monitoring, you won't know if the reaction is slow, has stalled, or if the product is decomposing over time.[4] Analytical techniques provide a window into the reaction vessel.
-
Solution:
-
Select an Appropriate Technique: Choose a suitable method based on your reaction mixture. Common techniques include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[13][14][15][16]
-
Time-Course Analysis: Take aliquots from the reaction at regular intervals and analyze them. This will help you determine the optimal reaction time and identify if the product is degrading after its formation.[14]
-
-
| Analytical Technique | Principle | Best For | Quantitative? |
| TLC | Separation based on polarity. | Quick, qualitative monitoring of reactions with UV-active or stainable compounds. | Semi-quantitative at best.[15] |
| GC-MS | Separation based on volatility and polarity, with mass detection. | Volatile and thermally stable compounds. | Yes, with an internal standard.[16] |
| LC-MS | Separation based on polarity, with mass detection. | A wide range of compounds, especially non-volatile or thermally sensitive ones. | Yes, with calibration.[14] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Determining structure and quantifying species in the reaction mixture. | Yes, with an internal standard.[13][16] |
Step 4: Optimize Reaction Conditions
If the reaction is incomplete or plagued by side reactions, systematic optimization is necessary.
-
Question: My reaction is slow or incomplete. How can I improve the conversion?
-
Causality: Reaction rates are highly dependent on temperature, concentration, and solvent.[7][]
-
Solution:
-
Temperature: Gradually increase the reaction temperature in increments. C-H activation, for instance, often requires elevated temperatures.[4] However, be aware that excessively high temperatures can lead to decomposition.[4]
-
Concentration: Increasing the concentration of reactants can sometimes increase the reaction rate.[] However, in some cases, high concentrations can lead to side reactions.
-
Reaction Time: If the reaction is simply slow, extending the reaction time may be all that is needed.[4]
-
Solvent: The choice of solvent can have a profound effect on reactivity.[5][18][19] Screen a range of solvents with varying polarities. For example, some C-H functionalization reactions that are sluggish in common solvents show enhanced reactivity in unconventional solvents like hexafluoroisopropanol (HFIP).[4][20]
-
-
-
Question: I'm observing significant byproduct formation. How can I improve selectivity?
-
Causality: Side reactions often have different activation energies than the desired reaction and can be favored under certain conditions.[8][9]
-
Solution:
-
Lower the Temperature: Side reactions are often more sensitive to temperature changes. Lowering the temperature can sometimes suppress byproduct formation.[1]
-
Control Reagent Addition: Slow, dropwise addition of a reactive reagent can maintain a low concentration of that reagent in the reaction mixture, minimizing side reactions.[1]
-
Change the Catalyst or Ligand: The catalyst and its associated ligands play a critical role in selectivity. Screening different catalysts or ligands can help steer the reaction towards the desired product.[4]
-
-
Step 5: Investigate Catalyst Activity
For catalyzed reactions, the health of the catalyst is non-negotiable.
-
Question: Could my catalyst be inactive or deactivated?
-
Causality: Catalysts can deactivate through several mechanisms, including poisoning by impurities, thermal degradation, or structural changes.[21][22][23][24] For example, many palladium catalysts are sensitive to air and moisture.[4]
-
Solution:
-
Use a Fresh Catalyst: If possible, use a fresh batch of catalyst from a reliable supplier.
-
Check for Poisons: Impurities in starting materials or solvents, such as sulfur or phosphorus compounds, can act as catalyst poisons.[4][23]
-
Optimize Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can also lead to more side reactions. It is important to find the optimal loading.
-
Reactivation: In some cases, a deactivated catalyst can be reactivated. For instance, a reduced palladium(0) catalyst might be re-oxidized to the active palladium(II) state.[21]
-
-
Step 6: Re-evaluate Workup and Purification
Even a perfect reaction can result in a low isolated yield if the downstream processing is not optimized.
-
Question: Am I losing my product during the workup or purification steps?
-
Causality: Product loss can occur due to physical transfer, incomplete extraction, decomposition, or irreversible binding to chromatography media.[3][25]
-
Solution:
-
Minimize Transfers: Every transfer from one piece of glassware to another can result in material loss. Rinse glassware with the solvent used in the next step to recover residual product.[3][25]
-
Optimize Extractions: If your product has some water solubility, using a saturated brine solution ("salting out") can help to drive it into the organic layer.[26] Always check the aqueous layer for your product before discarding it.[11]
-
Gentle Solvent Removal: If your product is volatile, use lower temperatures and pressures during rotary evaporation.[3]
-
Chromatography Considerations: If your compound is acid-sensitive, consider neutralizing your silica gel before performing column chromatography.[3]
-
-
Part 3: Key Experimental Protocols
Here are step-by-step protocols for common diagnostic and monitoring procedures.
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), use a capillary tube to withdraw a small aliquot of the reaction mixture.
-
Spot the aliquot onto a TLC plate. Also spot the starting material(s) for reference.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a UV lamp and/or a chemical stain.
-
Assess the disappearance of the starting material and the appearance of the product spot.
Protocol 2: General Procedure for Reaction Monitoring by GC-MS with an Internal Standard
-
Prepare a stock solution of a suitable internal standard (a compound that is stable under the reaction conditions and does not interfere with the reaction) in the reaction solvent.
-
At designated time points, withdraw a precise volume of the reaction mixture (e.g., 100 µL).
-
Quench the reaction in the aliquot (e.g., by adding water or a suitable quenching agent) and dilute it with a suitable solvent.
-
Add a precise volume of the internal standard stock solution.
-
Inject the sample into the GC-MS and analyze the chromatogram.
-
The ratio of the peak area of the product to the peak area of the internal standard can be used to quantify the reaction progress.[16]
Caption: A generalized experimental workflow for monitoring a chemical reaction.
References
- What Causes A Low Percent Yield In Chemical Reactions? - Chemistry For Everyone. (2025, October 26). YouTube.
- How To: Improve Yield. University of Rochester Department of Chemistry.
- Common ways to lose product and reduce yield? (2018, February 11). Reddit.
- Why Does Actual Yield Drop After Product Purification? - Chemistry For Everyone. (2025, September 22). YouTube.
- Common Sources of Error in Yield Calcul
- FAQ: My purification failed and/or why is my yield lower than expected? New England Biolabs.
- Technical Support Center: Strategies to Increase the Rate of C-H Functionaliz
- Reaction Condition Optimiz
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). McMaster University.
- When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. ChemRxiv.
- How to Troubleshoot Low Protein Yield After Elution. (2025, May 9).
- Photoredox-Catalyzed C–H Functionalization Reactions. (2021, September 29). Chemical Reviews.
- Emerging unconventional organic solvents for C–H bond and related functionalization reactions. (2020, March 2). Chemical Society Reviews.
- Troubleshooting low conversion rates in reactions involving Hexanophenone. Benchchem.
- A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023, January 10). The Journal of Organic Chemistry.
- Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide. (2023, December 18). IMCS.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- Techniques for measuring reaction r
- A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Benchchem.
- Optimization of the reaction conditions.
- Functionalized Cellulose from Citrus Waste as a Sustainable Oil Adsorbent M
- Toward overcoming solubility issues in organic chemistry. (2021, May 18). Hokkaido University.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Three Sources of Catalyst Deactivation and How To Mitigate Them.
- Purification Tools to Address Low Yield Challenges with Protein A for the Manufacturing of Bispecifics and Other Modern Antibody Designs. (2024, August 29).
- Catalyst deactiv
- 4.7: Reaction Work-Ups. (2021, September 27). Chemistry LibreTexts.
- Catalyst deactivation caused by functional group coordination.
- A Brief Introduction to Chemical Reaction Optimization.
- A Brief Introduction to Chemical Reaction Optimization.
- Solvent effects. Wikipedia.
- Side Reactions in Organic Synthesis. Wiley.
- Effects of solvent on the reaction time and yield a.
- Effect of solvent on the rate of the reaction and yield of the product. a.
- Side Reactions in Organic Synthesis: A Guide to Successful Synthesis Design. Wiley.
- The influence of solvent on the reaction yield. Reproduced with...
- How do I make my starting material more soluble? (2021, June 23). Reddit.
- Strategies for Stabilization of Enzymes in Organic Solvents.
- How to Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Solubility of Organic Compounds. (2023, August 31). University of Calgary.
- Late-Stage Diversification of Native Tryptophan-Containing Peptides and Peptide Drugs through Nitrogen Atom Insertion. Journal of the American Chemical Society.
- How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
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- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Solvent Selection for Reactions with 1,4-Dichloro-2,5-difluorobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,4-dichloro-2,5-difluorobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile but challenging substrate. The unique electronic properties of 1,4-dichloro-2,5-difluorobenzene—an electron-deficient aromatic ring—dictate its reactivity and place significant importance on the reaction environment. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction types for 1,4-dichloro-2,5-difluorobenzene? This substrate is primarily used in two major classes of reactions. First, due to its electron-deficient nature, it is an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions.[1] Second, the carbon-chlorine bonds are susceptible to oxidative addition by transition metal catalysts, making it a valuable partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination.[2]
Q2: What is the general solubility profile of 1,4-dichloro-2,5-difluorobenzene? As a relatively nonpolar molecule, 1,4-dichloro-2,5-difluorobenzene is soluble in most common organic solvents, including toluene, tetrahydrofuran (THF), dioxane, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] It is considered insoluble in water.[3][4][5]
Q3: Why is solvent choice so critical for this substrate? The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism.
-
In SNAr reactions , the solvent's ability to solvate—or not solvate—the nucleophile directly impacts its reactivity.[6][7]
-
In cross-coupling reactions , the solvent influences catalyst stability, activity, and even selectivity by coordinating with the metal center.[8][9]
Q4: Should I be concerned about regioselectivity when using this substrate? Absolutely. The two different types of carbon-halogen bonds (C-F and C-Cl) exhibit distinct reactivity based on the reaction mechanism.
-
In SNAr , the highly electronegative fluorine atoms are typically better leaving groups, and substitution occurs preferentially at the C-F positions.[10][11]
-
In palladium-catalyzed cross-coupling , oxidative addition occurs almost exclusively at the weaker C-Cl bonds, leaving the C-F bonds intact.[12]
Troubleshooting Guide & Experimental Protocols
This section addresses specific issues you may encounter during your experiments, providing causal explanations and actionable solutions.
Topic 1: Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions with 1,4-dichloro-2,5-difluorobenzene rely on the attack of a nucleophile on the electron-poor ring. The choice of solvent is arguably the most critical parameter for success.
Problem: "My SNAr reaction is extremely slow, or I see no conversion."
-
Causality & Analysis: This is the most common issue and almost always points to incorrect solvent selection. The rate of an SNAr reaction is highly dependent on the "availability" of the nucleophile. If you are using a polar protic solvent (like ethanol, methanol, or water), it will form a tight hydrogen-bonding "cage" around your anionic nucleophile (e.g., an alkoxide or phenoxide).[7] This solvation shell stabilizes the nucleophile, drastically reducing its energy and making it less reactive and unable to attack the aromatic ring effectively. Similarly, nonpolar solvents like hexane or toluene are poor choices because they often fail to dissolve ionic nucleophiles.
-
Solution & Protocol:
-
Switch to a Polar Aprotic Solvent: The best solvents for SNAr are polar aprotic, such as DMSO, DMF, NMP, or acetonitrile . These solvents are polar enough to dissolve both the substrate and the nucleophile but lack the acidic protons to form strong hydrogen bonds.[13][14] This leaves the nucleophile "naked," highly reactive, and ready to attack.
-
Consider Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy. High-boiling polar aprotic solvents like DMSO (b.p. 189 °C) or DMF (b.p. 153 °C) are ideal for this purpose.[8][15]
-
Ensure Anhydrous Conditions: While less critical than avoiding protic solvents, water can consume strong bases used to generate nucleophiles in situ (e.g., NaH) and can participate in unwanted side reactions.
-
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. 400-05-5 | 1,4-Dichloro-2,5-difluorobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,4-Dichloro-2,5-difluorobenzene | 400-05-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 9. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
- 13. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 14. reddit.com [reddit.com]
- 15. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]
Technical Support Center: Mastering Regioselectivity in Substitution Reactions
Welcome to the Technical Support Center for Controlling Regioselectivity in Substitution Reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Here, we move beyond textbook examples to address the practical challenges encountered in the lab, providing in-depth, mechanistically grounded solutions to common regioselectivity issues.
Section 1: Electrophilic Aromatic Substitution (EAS) - Beyond the Basics of Directing Groups
Electrophilic Aromatic Substitution is a cornerstone of organic synthesis, yet achieving the desired regioselectivity can be a significant hurdle. This section addresses common problems and provides actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My nitration of toluene is yielding a mixture of ortho and para isomers. How can I improve the selectivity for the para product?
A1: This is a classic challenge in electrophilic aromatic substitution. While the methyl group in toluene is an ortho, para-director, achieving high selectivity for one over the other requires careful control of reaction conditions. The formation of the para isomer is often favored due to reduced steric hindrance compared to the ortho position.
-
Expert Insight: The choice of nitrating agent and catalyst system can significantly influence the ortho/para ratio. While a standard mixture of nitric and sulfuric acid is common, alternative reagents can offer improved selectivity.
-
Troubleshooting & Optimization:
-
Temperature Control: Lowering the reaction temperature can increase the proportion of the para isomer. For instance, nitration of toluene at temperatures below 5°C can enhance para-selectivity.
-
Catalyst Selection: Employing solid acid catalysts, such as zeolites (e.g., H-ZSM-5), can dramatically favor the para isomer due to shape-selectivity within the catalyst's pores, which sterically disfavors the formation of the bulkier ortho transition state.[1]
-
Nitrating Agent: Using a solution of nitrogen(V) oxide (N₂O₅) in dichloromethane can also lead to higher para-selectivity, especially at low temperatures.[2][3]
-
Experimental Protocol: Para-Selective Nitration of Toluene with N₂O₅ in Dichloromethane [2]
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, internal thermometer, and a dropping funnel, place freshly distilled toluene in dichloromethane. Cool the flask to -40°C using a suitable cooling bath.
-
Reagent Addition: Slowly add a pre-cooled solution of N₂O₅ in dichloromethane dropwise to the toluene solution, ensuring the internal temperature does not rise above -40°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction with a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product mixture by flash column chromatography or distillation to isolate the p-nitrotoluene.
Q2: I'm attempting a Friedel-Crafts alkylation on a substituted benzene, but I'm getting a complex mixture of products, including rearranged isomers. What's going wrong?
A2: Carbocation rearrangements are a notorious side reaction in Friedel-Crafts alkylations, especially when using primary alkyl halides. The initially formed primary carbocation can rearrange to a more stable secondary or tertiary carbocation via a hydride or alkyl shift, leading to a mixture of products.
-
Expert Insight: To avoid rearrangements, it's often better to use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner) to obtain the desired alkylbenzene. This two-step process circumvents the formation of a rearrangeable carbocation.
-
Troubleshooting & Optimization:
-
Choice of Alkylating Agent: Whenever possible, use alkylating agents that form stable carbocations without the possibility of rearrangement, such as tertiary alkyl halides.
-
Reaction Conditions: Lowering the reaction temperature can sometimes suppress rearrangements, but this may also decrease the overall reaction rate.
-
Alternative Strategy: Acylation-Reduction: Perform a Friedel-Crafts acylation using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl₃). The resulting ketone is then reduced to the desired alkyl group. This method reliably prevents rearrangement.
-
Section 2: Nucleophilic Aromatic Substitution (SNAr) - Harnessing Electronic Effects
Controlling regioselectivity in SNAr reactions hinges on understanding the stabilizing effects of electron-withdrawing groups on the intermediate Meisenheimer complex.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am performing an SNAr reaction on a difluorinated aromatic ring with an electron-withdrawing group, and I'm getting a mixture of regioisomers. How can I control which fluorine is substituted?
A1: The regioselectivity in SNAr reactions on polyhalogenated aromatics is determined by the position of the electron-withdrawing group(s) (EWG). The nucleophile will preferentially attack the carbon atom that allows for the most effective stabilization of the negative charge in the Meisenheimer complex. This stabilization is greatest when the negative charge can be delocalized onto the EWG, which occurs when the EWG is ortho or para to the site of nucleophilic attack.
-
Expert Insight: The solvent can play a crucial role in modulating the regioselectivity of SNAr reactions. A change in solvent polarity can alter the relative stability of the transition states leading to different regioisomers.
-
Troubleshooting & Optimization:
-
Analyze Substituent Effects: Carefully examine the positions of your EWGs relative to the fluorine atoms. The fluorine that is ortho or para to the strongest EWG will be the most activated and likely to be substituted.
-
Solvent Screening: The rate of SNAr reactions is often significantly enhanced in polar aprotic solvents like DMSO or DMF, which solvate the cation of the nucleophile but not the anion, thus increasing its nucleophilicity.[4] In some cases, changing the solvent can even switch the regioselectivity. For example, the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine shows a 16:1 selectivity for the C2 position in dichloromethane, which can be inverted to a 2:1 selectivity for the C6 position in DMSO.[5]
-
Temperature Control: While less common for SNAr than EAS, in some systems, temperature can influence the kinetic versus thermodynamic product distribution.
-
Experimental Protocol: Regioselective SNAr on 2,4-Difluoronitrobenzene
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-difluoronitrobenzene and the desired nucleophile (e.g., an alcohol or amine) in a polar aprotic solvent such as DMF or DMSO.
-
Base Addition: Add a suitable base, such as potassium carbonate or triethylamine, to the reaction mixture to deprotonate the nucleophile if necessary.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC. The fluorine at the 4-position (para to the nitro group) is significantly more activated and will be preferentially substituted.
-
Work-up and Purification: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate it. Purify the product by column chromatography.[6]
Section 3: Regioselectivity on Heterocyclic Systems - Unique Challenges and Strategies
Heterocyclic compounds present unique challenges in controlling regioselectivity due to the influence of the heteroatom(s) on the electronic properties of the ring.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My electrophilic substitution on pyridine is failing or giving very poor yields. How can I achieve substitution, and how can I control the position?
A1: Pyridine is notoriously unreactive towards electrophilic aromatic substitution. The electronegative nitrogen atom deactivates the ring, and under the acidic conditions often used for EAS, the nitrogen is protonated, further deactivating the ring.
-
Expert Insight: A common and effective strategy is to first convert pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles and directs substitution primarily to the C4 position. The N-oxide can then be deoxygenated. For C3 substitution, direct C-H functionalization methods are often required.
-
Troubleshooting & Optimization:
-
For C4-Substitution:
-
N-Oxide Formation: Oxidize pyridine to pyridine N-oxide using an oxidizing agent like peracetic acid.[5]
-
Electrophilic Substitution: Perform the desired EAS reaction on the pyridine N-oxide. The N-oxide activates the ring and directs the electrophile to the C4 position.
-
Deoxygenation: Reduce the N-oxide back to the substituted pyridine using a reducing agent such as PCl₃ or H₂/Pd.
-
-
For C3-Substitution: Direct substitution at the C3 position is challenging. One approach is to use a removable blocking group at the more reactive positions, perform the desired substitution, and then remove the blocking group. Alternatively, modern C-H activation strategies can provide access to C3-functionalized pyridines.[5]
-
For C2-Substitution: Nucleophilic substitution (Chichibabin reaction) is the classic method for introducing a substituent at the C2 position.
-
Q2: I am trying to perform a Fischer indole synthesis with an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the outcome?
A2: The regioselectivity of the Fischer indole synthesis with an unsymmetrical ketone is determined by which enamine intermediate is formed and undergoes the key[7][7]-sigmatropic rearrangement. This can be influenced by both steric and electronic factors.
-
Expert Insight: The choice of acid catalyst and reaction conditions can significantly impact the ratio of the regioisomeric indole products.
-
Troubleshooting & Optimization:
-
Catalyst Selection: The strength of the acid catalyst can influence the regioselectivity. Brønsted acids like HCl or H₂SO₄ are common, but for sensitive substrates, Lewis acids such as ZnCl₂ might offer better control.[8]
-
Steric Effects: The[7][7]-sigmatropic rearrangement is sensitive to steric hindrance. The cyclization will often occur at the less sterically hindered enamine.
-
Electronic Effects: Electron-donating groups on the arylhydrazine generally accelerate the reaction, while electron-withdrawing groups can affect the regiochemical outcome.[8]
-
Section 4: Advanced Strategies for Regiocontrol
Kinetic vs. Thermodynamic Control
A powerful tool for controlling regioselectivity is the manipulation of reaction conditions to favor either the kinetic or the thermodynamic product.
-
Kinetic Control: Occurs at lower temperatures where the reaction is essentially irreversible. The major product is the one that is formed the fastest (i.e., has the lowest activation energy).
-
Thermodynamic Control: Occurs at higher temperatures where the reaction is reversible. This allows for an equilibrium to be established, and the major product is the most stable one.
A classic example is the sulfonation of naphthalene:
| Temperature | Major Product | Control Type | Rationale |
| 80°C | Naphthalene-1-sulfonic acid | Kinetic | Attack at the 1-position has a lower activation energy.[9][10][11][12] |
| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic | The 2-isomer is more stable due to reduced steric hindrance with the hydrogen at the 8-position. The reaction becomes reversible at higher temperatures, allowing for isomerization to the more stable product.[9][10][11][12] |
Experimental Protocol: Thermodynamic Sulfonation of Naphthalene [9]
-
Setup: In a flask equipped for heating and stirring, combine naphthalene and concentrated sulfuric acid.
-
Reaction: Heat the mixture to 160°C and maintain this temperature for 2-3 hours to ensure equilibrium is reached.
-
Work-up: Cool the reaction mixture and carefully pour it over crushed ice to precipitate the product.
-
Isolation: Collect the naphthalene-2-sulfonic acid by filtration.
The Use of Blocking Groups
When the desired position for substitution is electronically or sterically disfavored, a blocking group can be employed. This strategy involves:
-
Protecting the more reactive position(s) with a reversible blocking group.
-
Performing the desired substitution at the now-available position.
-
Removing the blocking group.
The sulfonyl group (-SO₃H) is an excellent blocking group because its installation is reversible.[13]
Workflow for Ortho-Bromination of Anisole using a Sulfonyl Blocking Group: [13]
-
Block the Para Position: React anisole with fuming sulfuric acid to install a sulfonyl group at the para position, which is the most reactive site.
-
Brominate the Ortho Position: Brominate the p-methoxybenzenesulfonic acid. With the para position blocked, bromination will occur at the ortho position.
-
Remove the Blocking Group: Heat the resulting 2-bromo-4-methoxybenzenesulfonic acid in dilute sulfuric acid to remove the sulfonyl group, yielding the desired o-bromoanisole.
Visualizing Regioselectivity Principles
Directing Effects in Electrophilic Aromatic Substitution
Caption: Directing effects of activating and deactivating groups in EAS.
Workflow for Kinetic vs. Thermodynamic Control
Sources
- 1. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. researchgate.net [researchgate.net]
- 4. Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. quora.com [quora.com]
- 11. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Catalyst Deactivation
Welcome to the Technical Support Center for Catalyst Deactivation. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we address common challenges related to catalyst deactivation through a series of troubleshooting guides and frequently asked questions. Our goal is to provide not only solutions but also the underlying scientific principles to empower your experimental choices.
Quick Troubleshooting Guide
This section provides rapid answers to common observations indicating catalyst deactivation. For a deeper understanding, please refer to the detailed sections that follow.
| Observed Issue | Potential Cause(s) | Immediate Action(s) |
| Gradual loss of conversion/yield over time | Fouling (Coking), Sintering, Slow Poisoning | Increase reaction temperature slightly (if permissible), consider a regeneration cycle, or analyze the catalyst for surface deposits. |
| Sudden and sharp drop in activity | Strong Catalyst Poisoning, Mechanical Failure (e.g., bed channeling) | Immediately stop the reaction, purify the feedstock, and analyze the catalyst for poisons. Check the reactor for mechanical integrity. |
| Change in product selectivity | Poisoning of specific active sites, Fouling blocking certain pore structures | Analyze feedstock for impurities. Characterize the deactivated catalyst to understand changes in surface morphology and composition. |
| Increased pressure drop across a fixed-bed reactor | Fouling, Catalyst Crushing/Attrition | Reduce flow rate to prevent further compaction. Plan for catalyst regeneration or replacement. Investigate the mechanical strength of the catalyst. |
Part 1: Troubleshooting Common Deactivation Scenarios (Q&A)
Scenario 1: A researcher observes a steady decline in the conversion rate of a hydrogenation reaction using a Palladium-on-carbon (Pd/C) catalyst over several runs.
Question: My Pd/C catalyst is losing activity with each recycle. What is the likely cause and how can I fix it?
Answer: A gradual loss of activity in a Pd/C catalyst is often due to one of three main mechanisms: poisoning, fouling (coking), or sintering.[1]
-
Poisoning: This occurs when impurities in your reactants or solvent strongly bind to the palladium active sites, rendering them inactive.[2] Common poisons for noble metal catalysts include sulfur, phosphorus, lead, and mercury compounds.[1][2] Even trace amounts can have a significant impact over time.
-
Troubleshooting & Solution:
-
Feedstock Purification: The most effective preventative measure is to purify your reactants and solvent.[3][4] Techniques like passing them through a bed of activated carbon or alumina can remove many common poisons.[2]
-
Catalyst Regeneration: For some types of poisoning, regeneration is possible. This might involve a carefully controlled oxidation to burn off organic poisons, followed by a reduction step to reactivate the palladium.[4]
-
-
-
Fouling (Coking): If your substrate or solvent can polymerize or decompose under reaction conditions, they can form carbonaceous deposits (coke) on the catalyst surface.[1][3] These deposits physically block the active sites and pores.
-
Troubleshooting & Solution:
-
Reaction Condition Optimization: Lowering the reaction temperature or pressure can sometimes minimize coke formation.[3]
-
Regeneration by Oxidation: Coked catalysts can often be regenerated by a controlled burnout of the carbon deposits with a dilute stream of air or oxygen.[5][6] This must be done carefully to avoid excessive temperatures that could cause sintering.[5]
-
-
-
Sintering (Thermal Degradation): If the reaction is run at high temperatures, the small palladium nanoparticles can migrate and agglomerate into larger particles.[7] This reduces the active surface area of the catalyst, leading to lower activity.[1][7] This process is generally irreversible.
-
Troubleshooting & Solution:
-
Temperature Control: Ensure your reaction temperature does not exceed the recommended limits for the catalyst. Sintering is highly temperature-dependent.[8]
-
Catalyst Selection: Choose a catalyst with high thermal stability, potentially with promoters or on a stabilized support that inhibits particle migration.[1]
-
-
Scenario 2: A scientist in a pharmaceutical company notices a sudden and complete loss of activity in a platinum-catalyzed reaction.
Question: My platinum catalyst died abruptly in the middle of a reaction. What could cause such a rapid deactivation?
Answer: A sudden, catastrophic failure of a catalyst is almost always due to acute poisoning by a strong, irreversible poison.[9] Unlike the gradual decline seen with coking or mild poisoning, a potent poison can deactivate the catalyst almost instantaneously.
-
Likely Poisons:
-
Sulfur Compounds: Thiols, sulfides, and thiophenes are notorious poisons for platinum-group metals.[9]
-
Heavy Metals: Mercury, lead, and arsenic can form stable alloys or complexes with the active metal.[2]
-
Carbon Monoxide (CO): In certain reactions, CO can bind very strongly to metal sites, blocking them from the reactants.[2]
-
-
Troubleshooting & Solution:
-
Source Identification: The immediate priority is to identify the source of the contaminant. Analyze the feedstock, solvents, and even the gas streams being used. A common culprit is a contaminated batch of starting material.
-
Guard Beds: To prevent this in the future, install a "guard bed" upstream of your main reactor.[10] This is a small bed of a sacrificial adsorbent or a less expensive catalyst designed to capture poisons before they reach your high-value catalyst.[9]
-
Catalyst Replacement: In cases of severe, irreversible poisoning, catalyst replacement is often the only option.[9]
-
Scenario 3: A process chemist is developing a process using a zeolite catalyst and observes that while the initial activity is high, the product selectivity changes over time, favoring smaller molecules.
Question: My zeolite catalyst is changing its product distribution. Why is this happening and how can I maintain consistent selectivity?
Answer: Zeolites are shape-selective catalysts, meaning their pore structure dictates which molecules can enter and which products can form. A change in selectivity often points to fouling or coking within the catalyst's pores.[11]
-
Mechanism of Selectivity Change:
-
Pore Mouth Blocking: As coke deposits form, they can begin to block the entrances to the zeolite pores. This may initially favor the formation of smaller product molecules that can still escape, while larger products are trapped and may undergo further cracking.
-
Active Site Modification: The coke itself can sometimes create new, less selective acidic sites on its surface, leading to undesired side reactions.
-
-
Troubleshooting & Solution:
-
Optimize Reaction Conditions: Coking in zeolites is often accelerated by high temperatures and high partial pressures of hydrocarbons.[3] Adjusting these parameters can slow the rate of coke formation.
-
Introduce a Co-feed: In some processes, co-feeding a small amount of hydrogen or steam can help suppress coke formation by hydrogenating coke precursors or gasifying deposits.[6]
-
Regeneration: Zeolite catalysts are typically regenerated by a controlled burn-off of the coke with air.[5] The temperature must be carefully controlled to avoid damaging the zeolite's crystalline structure.[6]
-
Part 2: In-Depth Technical Guide
A. Core Mechanisms of Catalyst Deactivation
Catalyst deactivation can be classified into several distinct mechanisms.[10] Understanding the nature of the deactivation is the first step in solving the problem.
1. Poisoning
Poisoning is the strong chemical adsorption (chemisorption) of species onto the catalytic active sites, blocking them from participating in the desired reaction.[9][12] This can be reversible or irreversible.[9]
-
Common Poisons for Metal Catalysts: Sulfur, phosphorus, arsenic, cyanide, carbon monoxide, and heavy metals.[1][2][9]
-
Mitigation Strategies:
2. Fouling & Coking
Fouling is the physical deposition of substances from the fluid phase onto the catalyst surface and into its pores.[12] A very common type of fouling is coking, the deposition of carbonaceous material.[1]
-
Causes: Often caused by the decomposition or polymerization of hydrocarbon reactants or products.[3]
-
Mitigation Strategies:
3. Thermal Degradation & Sintering
This is a thermally induced loss of catalytic activity, usually due to high operating temperatures.[3] The most common form is sintering, where dispersed active metal particles migrate and agglomerate, leading to a decrease in active surface area.[1][7] Support materials can also undergo phase changes, collapsing the pore structure.[13]
-
Causes: Excessive reaction temperatures, "hot spots" in the reactor, and exothermic reactions.[1][7]
-
Mitigation Strategies:
4. Mechanical Issues
These are physical forms of deactivation.
-
Attrition and Crushing: The catalyst particles can break down due to mechanical stress in stirred-tank or fluidized-bed reactors.[10] This leads to the loss of catalyst material and can increase pressure drop.
-
Mitigation Strategies:
-
Improve Catalyst Strength: Select catalysts with higher crush strength or add binders during manufacturing.[10]
-
Reactor Design: Optimize reactor hydrodynamics to minimize mechanical stress on the catalyst particles.
-
B. Diagnostic Workflows & Characterization
To effectively troubleshoot deactivation, you must first diagnose the cause.[10] Characterizing both the fresh and spent catalyst is crucial.[14][15]
Diagnostic Decision Tree
Caption: A decision tree for diagnosing the root cause of catalyst deactivation.
Key Characterization Techniques
A multi-technique approach is often necessary for a complete diagnosis.[10][16]
| Technique | Information Gained | Primary Deactivation Mechanism Indicated |
| BET Surface Area Analysis | Measures the total surface area and pore volume of the catalyst.[14] | Sintering, Fouling: A significant decrease in surface area suggests sintering or pore blockage.[10] |
| Temperature Programmed Oxidation/Desorption (TPO/TPD) | Quantifies and characterizes deposited species (like coke) or adsorbed poisons.[10] | Fouling, Poisoning: TPO can quantify the amount of coke, while TPD can identify the nature and strength of adsorbed poisons.[10] |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and chemical states on the catalyst surface.[17][18] | Poisoning: Can directly detect surface poisons like sulfur, silicon, or phosphorus.[10] |
| Transmission Electron Microscopy (TEM) | Images the catalyst particles to determine their size, shape, and dispersion.[16] | Sintering: A direct comparison of fresh and spent catalyst TEM images can confirm particle agglomeration. |
| X-ray Diffraction (XRD) | Measures the average crystallite size of the active phase and identifies bulk crystalline phases.[14] | Sintering: An increase in the crystallite size of the active metal indicates sintering.[14] |
C. Experimental Protocols for Catalyst Regeneration
Regeneration aims to restore the catalyst's activity, which is both economically and environmentally beneficial.[5]
Protocol 1: Regeneration of a Coked Catalyst via Oxidation
This protocol is a general guideline for removing carbonaceous deposits from a robust catalyst (e.g., a zeolite or alumina-supported metal).
WARNING: The oxidation of coke is highly exothermic and can lead to temperature runaways, which can permanently damage the catalyst via sintering.[5][6] This procedure must be performed with extreme care and precise temperature control.
-
Purge the Reactor: Purge the reactor system with an inert gas (e.g., Nitrogen, Argon) at a low flow rate to remove all traces of flammable reactants and products.
-
Initial Heat-up: While under the inert gas flow, slowly heat the catalyst bed to the initial combustion temperature (typically 250-350°C).
-
Introduce Oxidant: Once the temperature is stable, introduce a dilute stream of the oxidant (e.g., 0.5-2% O₂ in N₂) into the inert gas flow.
-
Controlled Temperature Ramp: Monitor the catalyst bed temperature closely using thermocouples. A rise in temperature indicates that coke combustion has begun. The goal is to maintain a controlled temperature by adjusting the oxygen concentration and/or the furnace temperature. Do not allow the bed temperature to exceed the catalyst's maximum thermal stability limit.
-
Hold and Burnout: Once the main combustion front has passed (indicated by a drop in temperature), you can slowly increase the temperature and/or oxygen concentration to burn off the more resilient, graphitic forms of coke. A typical final temperature is 450-550°C.
-
Inert Purge and Cool-down: After the burnout is complete (indicated by no further exotherm and analysis of the off-gas for CO/CO₂), switch back to a pure inert gas stream and allow the catalyst to cool to room temperature.
-
(If Applicable) Reduction: If the active phase is a metal that was oxidized during the burnout (e.g., Pd to PdO), a subsequent reduction step (e.g., with dilute H₂) is required to restore its catalytic activity.
Regeneration Workflow Diagram
Caption: A step-by-step workflow for the regeneration of a coked catalyst.
References
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. National Renewable Energy Laboratory. Retrieved from [Link]
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Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]
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AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
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Matmatch. (2024). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]
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Bulushev, D. A., & Ross, J. R. H. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Royal Society of Chemistry. Retrieved from [Link]
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Sustainability Directory. (2025). What Is Thermal Degradation and How Does It Affect Catalytic Converter Performance?. Retrieved from [Link]
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Zhou, J., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Chinese Journal of Catalysis. Retrieved from [Link]
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NPTEL. (n.d.). Lecture 10 Catalyst characterization. Retrieved from [Link]
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Sustainability Directory. (2025). Catalyst Deactivation And Regeneration: Coking, Sintering, And Chloride Effects. Retrieved from [Link]
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Sustainability Directory. (2025). Catalyst Poisoning And Regeneration Methods: Organics, Sulfur, And Cleaning Routines. Retrieved from [Link]
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Validation & Comparative
A Multi-technique Guide to the Structural Elucidation of 1,4-Dichloro-2,5-difluorobenzene
This guide provides an in-depth analysis of 1,4-Dichloro-2,5-difluorobenzene, a key building block in materials science and pharmaceutical development. We will delve into the nuances of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, offering a masterclass in interpreting complex spin-spin coupling patterns involving fluorine. Furthermore, we will objectively compare the insights gained from NMR with those from alternative analytical techniques like Mass Spectrometry and Infrared Spectroscopy, providing a holistic view of its structural characterization.
The Challenge of Halogenated Aromatics: A Structural Overview
1,4-Dichloro-2,5-difluorobenzene presents a fascinating case for structural analysis. The substitution pattern on the benzene ring dictates its chemical reactivity and physical properties. Accurate and unambiguous characterization is therefore paramount.
The molecule's structure is defined by a high degree of symmetry. Possessing a center of inversion and a plane of symmetry, it belongs to the C₂h point group. This symmetry is not merely a geometric curiosity; it is the key to predicting and simplifying its NMR spectra. Due to this symmetry, there is only one unique proton environment (H3 and H6) and three unique carbon environments (C1/C4, C2/C5, and C3/C6), significantly reducing the complexity of the expected spectra.
¹H NMR Analysis: Decoding Proton-Fluorine Couplings
The ¹H NMR spectrum of 1,4-Dichloro-2,5-difluorobenzene is a textbook example of long-range proton-fluorine (¹H-¹⁹F) coupling. While only one signal is expected due to the chemical equivalence of the two protons, its multiplicity reveals a wealth of structural information.
Causality Behind the Spectrum:
The single proton environment is influenced by two different fluorine atoms. The spin of the proton (¹H, spin I=½) couples with the spin of the adjacent (ortho) fluorine and the fluorine across the ring (meta). This results in a complex splitting pattern.
-
Ortho Coupling (³JHF): A three-bond coupling occurs between the proton and the adjacent fluorine (F2 or F5). This is typically the larger of the two H-F couplings in aromatic systems.
-
Meta Coupling (⁴JHF): A four-bond coupling occurs between the proton and the fluorine atom three bonds away (F5 or F2). This coupling is generally smaller than the ortho coupling.[1]
The resulting signal is a triplet of triplets . This arises because the proton is coupled to two equivalent ortho-fluorine atoms and two equivalent meta-fluorine atoms. However, since the coupling constants are with chemically non-equivalent fluorines (one ortho, one meta), the signal appears as a doublet of doublets.
Predicted ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Assignment |
| ~ 7.3 - 7.6 | Doublet of Doublets | ³JHF ≈ 7-10 Hz⁴JHF ≈ 4-7 Hz | H-3, H-6 |
Note: The exact chemical shift can vary depending on the solvent and concentration.
¹³C NMR Analysis: The Dominant Influence of Fluorine
The proton-decoupled ¹³C NMR spectrum provides a clear fingerprint of the carbon skeleton. The molecule's symmetry predicts three distinct carbon signals. The interpretation of this spectrum is dominated by one- and multi-bond carbon-fluorine (¹³C-¹⁹F) couplings, which are invaluable for definitive assignments.[2][3]
Causality Behind the Spectrum:
In a standard proton-decoupled {¹H} experiment, the C-F couplings remain, providing crucial connectivity data.
-
C2/C5 Signal: The carbons directly bonded to fluorine will exhibit a large one-bond coupling (¹JCF), splitting the signal into a doublet.[2] This signal will appear significantly downfield due to the strong deshielding effect of fluorine.
-
C1/C4 Signal: The carbons bonded to chlorine are coupled to the adjacent fluorine (a two-bond coupling, ²JCF) and the fluorine three bonds away (³JCF). This will result in a complex multiplet, likely a doublet of doublets.
-
C3/C6 Signal: The carbons bonded to hydrogen are coupled to the adjacent fluorine (²JCF) and the fluorine four bonds away (⁴JCF). This will also result in a doublet of doublets.[2]
Predicted ¹³C NMR Data:
| Chemical Shift (δ) ppm | Multiplicity (due to C-F coupling) | Coupling Constants (J) in Hz | Assignment |
| ~ 155 - 160 | Doublet | ¹JCF ≈ 240-250 Hz | C-2, C-5 |
| ~ 120 - 125 | Doublet of Doublets | ²JCF ≈ 20-25 Hz³JCF ≈ 5-10 Hz | C-1, C-4 |
| ~ 115 - 120 | Doublet of Doublets | ²JCF ≈ 20-25 Hz⁴JCF ≈ 3-5 Hz | C-3, C-6 |
Note: These are estimated values based on data for similar fluorinated aromatic compounds.[2]
The following diagram illustrates the key spin-spin couplings responsible for the observed multiplicities in the NMR spectra.
Caption: Key ¹H and ¹³C NMR couplings in 1,4-Dichloro-2,5-difluorobenzene.
Experimental Protocols
Protocol 1: High-Resolution ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of 1,4-Dichloro-2,5-difluorobenzene and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[4] CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single, well-characterized residual solvent peak (~7.26 ppm).[5]
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Acquisition Parameters:
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a 30-degree pulse angle to allow for a short relaxation delay (1-2 seconds).
-
Acquire at least 16 scans to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Reference the spectrum to the residual CDCl₃ peak at 7.26 ppm.
Protocol 2: Proton-Decoupled ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample, typically 20-30 mg in 0.6 mL of CDCl₃, to compensate for the lower natural abundance of the ¹³C isotope.
-
Instrument Setup: Use a 100 MHz (or higher) spectrometer equipped with a broadband probe.
-
Acquisition Parameters:
-
Employ a standard pulse program for proton-decoupled ¹³C NMR (e.g., zgpg30).
-
Set the spectral width to cover the full range of aromatic carbons (e.g., 0-180 ppm).
-
Use a relaxation delay of 2 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to obtain a high-quality spectrum.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet centered at 77.16 ppm.
Comparison with Alternative Analytical Methods
While NMR provides unparalleled detail about the carbon-hydrogen framework, other techniques offer complementary information. A multi-technique approach ensures the most rigorous characterization.
| Feature | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (MS) | Infrared (IR) Spectroscopy |
| Information Provided | Precise atom connectivity, stereochemistry, number of unique environments, and electronic structure through couplings. | Molecular weight, elemental formula (high-res), and fragmentation patterns. | Presence of specific functional groups and bond types (C-Cl, C-F, C-H). |
| Strengths for this Molecule | Unambiguously determines the substitution pattern and confirms the isomer's identity through characteristic H-F and C-F coupling constants.[1][2] | Clearly shows the presence of two chlorine atoms through the characteristic isotopic pattern (M, M+2, M+4 peaks).[6] | Confirms the presence of an aromatic ring and C-halogen bonds. |
| Weaknesses for this Molecule | Requires a larger sample amount compared to MS. Can be less sensitive for impurity detection. | Cannot distinguish between different isomers (e.g., 1,4-dichloro-2,5-difluoro vs. 1,2-dichloro-3,4-difluoro) as they have the same mass. | The "fingerprint" region can be complex and non-specific. Many isomers would have very similar spectra, making definitive identification difficult.[7][8] |
| Typical Workflow | Analysis of a pure, isolated sample in solution. | Often coupled with Gas Chromatography (GC-MS) for separation and identification of components in a mixture.[9][10] | Rapid analysis of solid, liquid, or gas samples. |
Conclusion: The Definitive Power of NMR
The structural elucidation of 1,4-Dichloro-2,5-difluorobenzene serves as an excellent demonstration of the power and necessity of NMR spectroscopy in modern chemistry. While techniques like Mass Spectrometry and IR Spectroscopy confirm broad structural features such as molecular mass and the presence of functional groups, they fall short of providing the definitive isomeric identification that NMR delivers. The detailed analysis of ¹H-¹⁹F and ¹³C-¹⁹F coupling constants provides an unambiguous fingerprint of the molecule's unique substitution pattern. For researchers and professionals in drug development and materials science, mastering the interpretation of such spectra is not just an academic exercise—it is a critical skill for verifying structures, ensuring purity, and driving innovation.
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A Senior Application Scientist's Guide to Interpreting the Mass Spectrum of 1,4-Dichloro-2,5-difluorobenzene
Introduction: The Analytical Challenge of Halogenated Aromatics
1,4-Dichloro-2,5-difluorobenzene (C₆H₂Cl₂F₂) is a halogenated aromatic compound with applications in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][2][3][4] Accurate structural confirmation and purity assessment are critical in these fields, and mass spectrometry (MS) stands as a primary analytical tool for this purpose. However, the presence of multiple halogen atoms introduces complexities in the mass spectrum, particularly in the isotopic distribution and fragmentation pathways.
This guide will deconstruct the interpretation of the electron ionization (EI) mass spectrum of 1,4-dichloro-2,5-difluorobenzene. We will explore the theoretical underpinnings of its fragmentation, compare it with related structures, and provide a validated protocol for data acquisition.
Principles of Ionization and Fragmentation in Dihalogenated Difluorobenzenes
For non-volatile, thermally stable organic molecules like 1,4-dichloro-2,5-difluorobenzene, Electron Ionization (EI) is the most common and informative ionization technique.[5] In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular radical cation (M⁺•).[6][7] This high energy input often leads to extensive and reproducible fragmentation, which provides a detailed "fingerprint" of the molecule's structure.[5][8]
The fragmentation of halogenated benzenes is governed by the relative strengths of the C-C, C-H, C-F, and C-Cl bonds, as well as the stability of the resulting fragment ions and neutral losses. The presence of chlorine and fluorine atoms significantly influences the fragmentation cascades.
Predicted Electron Ionization Mass Spectrum of 1,4-Dichloro-2,5-difluorobenzene
The molecular weight of 1,4-dichloro-2,5-difluorobenzene, using the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F), is 181.94 g/mol .[1]
The Molecular Ion (M⁺•) Cluster
A key feature in the mass spectrum of any chlorinated compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[6] For a molecule containing two chlorine atoms, the molecular ion will appear as a cluster of three peaks (M⁺•, [M+2]⁺•, and [M+4]⁺•) with a characteristic intensity ratio of approximately 9:6:1.[11]
-
m/z 182: The M⁺• peak, corresponding to the molecule with two ³⁵Cl atoms (C₆H₂³⁵Cl₂F₂). This is expected to be an abundant peak, as aromatic rings are stable structures.[12]
-
m/z 184: The [M+2]⁺• peak, from molecules with one ³⁵Cl and one ³⁷Cl atom. Its intensity will be approximately 66% of the m/z 182 peak.
-
m/z 186: The [M+4]⁺• peak, from molecules with two ³⁷Cl atoms. Its intensity will be approximately 11% of the m/z 182 peak.
The observation of this 9:6:1 ratio is a definitive indicator of a dichlorinated species.
Major Fragmentation Pathways
The excess energy deposited during electron ionization induces fragmentation. The most probable fragmentation pathways involve the cleavage of the carbon-halogen bonds.
-
Loss of a Chlorine Radical (Cl•): This is one of the most common initial fragmentation steps for chlorinated aromatic compounds.[11] The loss of a Cl• radical from the molecular ion results in a more stable cation.
-
[M - Cl]⁺ → C₆H₂ClF₂⁺
-
This will produce a fragment ion cluster starting at m/z 147 (from the 182 peak) and m/z 149 (from the 184 peak), with an intensity ratio of approximately 3:1, characteristic of a monochlorinated fragment.
-
-
Loss of a Fluorine Radical (F•): While the C-F bond is stronger than the C-Cl bond, the loss of a fluorine atom is also a possible fragmentation pathway.
-
[M - F]⁺ → C₆H₂Cl₂F⁺
-
This would result in a fragment ion cluster starting at m/z 163 (loss of F from m/z 182), with its corresponding isotopic peaks at m/z 165 and 167.
-
-
Sequential Halogen Loss: Further fragmentation can occur from the initial fragment ions.
-
Loss of a second Cl• from the [M - Cl]⁺ fragment: C₆H₂ClF₂⁺ → C₆H₂F₂⁺ + Cl•. This would produce a peak at m/z 112 .
-
Loss of F• from the [M - Cl]⁺ fragment: C₆H₂ClF₂⁺ → C₆H₂Cl⁺ + F•. This would produce an ion cluster at m/z 128 and m/z 130 .
-
Summary of Predicted Key Fragments
| m/z (³⁵Cl) | Proposed Fragment Ion | Formula | Notes on Isotopic Pattern & Interpretation |
| 182 | Molecular Ion (M⁺•) | [C₆H₂Cl₂F₂]⁺• | Base peak or high abundance. Exhibits a 9:6:1 (m/z 182:184:186) ratio, confirming two Cl atoms. |
| 147 | [M - Cl]⁺ | [C₆H₂ClF₂]⁺ | Loss of a chlorine radical. Exhibits a 3:1 (m/z 147:149) ratio, confirming one Cl atom remains. |
| 112 | [M - 2Cl]⁺• | [C₆H₂F₂]⁺• | Loss of both chlorine atoms. This would be a singlet peak (no Cl isotopes). |
| 93 | [C₅H₂F]⁺ | [C₅H₂F]⁺ | Potential fragmentation of the ring after halogen loss. |
| 74 | [C₄H₂]⁺• | [C₄H₂]⁺• | Smaller aromatic fragments resulting from ring cleavage. |
Comparative Analysis with Related Structures
Comparing the predicted spectrum with known spectra of similar molecules provides a self-validating system for our interpretation.
-
1,4-Dichlorobenzene (C₆H₄Cl₂): The NIST mass spectrum for this compound shows a strong molecular ion peak at m/z 146 (with the characteristic [M+2] and [M+4] peaks) and a significant fragment from the loss of a chlorine atom at m/z 111.[14] This supports our prediction that the primary fragmentation pathway for 1,4-dichloro-2,5-difluorobenzene will also be the loss of a chlorine atom.
-
1,4-Difluorobenzene (C₆H₄F₂): The mass spectrum of this compound shows a very stable molecular ion at m/z 114, which is also the base peak.[15] This stability is characteristic of fluorinated aromatic rings and suggests that the molecular ion of our target analyte will also be prominent.
-
1,2-Dichloro-4-fluorobenzene (C₆H₃Cl₂F): This isomer has a molecular weight of 164.99 g/mol . Its NIST mass spectrum shows a strong molecular ion cluster starting at m/z 164 and a major fragment corresponding to the loss of chlorine at m/z 129.[16] This further reinforces the predicted fragmentation pattern.
The comparison confirms that for polyhalogenated benzenes, the molecular ion is typically strong, and the primary fragmentation pathway is the loss of a halogen, with chlorine being more readily lost than fluorine.
Experimental Protocol for Data Acquisition
This section provides a detailed methodology for acquiring a high-quality EI mass spectrum of 1,4-dichloro-2,5-difluorobenzene.
Sample Preparation
-
Objective: To prepare a dilute solution of the analyte suitable for introduction into the mass spectrometer.
-
Procedure:
-
Accurately weigh approximately 1 mg of 1,4-dichloro-2,5-difluorobenzene.
-
Dissolve the sample in 1 mL of a high-purity, volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL. High concentrations can lead to source contamination and detector saturation.
-
Instrument Setup (GC-MS)
-
Rationale: Gas Chromatography (GC) is the ideal inlet for this type of analyte, providing separation from impurities and controlled introduction into the MS source.
-
GC Parameters:
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or mid-polarity column, such as a 30 m x 0.25 mm DB-5ms or HP-5ms.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Oven Program: Start at 50°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 2 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 250.
-
Solvent Delay: 3-4 minutes to prevent the solvent peak from entering the mass spectrometer.
-
Data Acquisition and Analysis
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the data using the parameters listed above.
-
Identify the chromatographic peak corresponding to 1,4-dichloro-2,5-difluorobenzene.
-
Extract the mass spectrum from the apex of this peak.
-
Analyze the spectrum, identifying the molecular ion cluster and major fragment ions as detailed in the sections above.
Visualizing the Workflow and Fragmentation
Diagrams provide a clear, at-a-glance understanding of complex processes. The following have been generated using Graphviz DOT language.
Experimental Workflow
Caption: GC-MS workflow for the analysis of 1,4-dichloro-2,5-difluorobenzene.
Predicted Fragmentation Pathway
Caption: Primary fragmentation pathways for 1,4-dichloro-2,5-difluorobenzene in EI-MS.
Conclusion
The interpretation of mass spectrometry data for compounds like 1,4-dichloro-2,5-difluorobenzene is a systematic process grounded in the fundamental principles of ionization and fragmentation. By carefully analyzing the molecular ion's isotopic cluster, researchers can confirm the presence and number of chlorine atoms. The subsequent fragmentation pattern, dominated by the loss of chlorine followed by other halogens or ring fragmentation, provides a definitive structural fingerprint. This guide provides the predictive framework and comparative data necessary for researchers to confidently identify this molecule and differentiate it from its isomers, ensuring data integrity in research and development applications.
References
-
Alex G. Harrison. (1976). Structural and energetics effects in the chemical ionization of halogen-substituted benzenes and toluenes. Canadian Journal of Chemistry, 54(22), 3439-3445. [Link]
-
NIST. (1990). 1,4-Dichlorobenzene-D4. In NIST Chemistry WebBook. [Link]
-
NIST. 1-Chloro-2,5-difluorobenzene. In NIST Chemistry WebBook. [Link]
-
NIST. (1990). 1,4-Dichlorobenzene-D4. In NIST Chemistry WebBook. [Link]
-
Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link]
-
Stout, S. J., & Reich, M. F. (2009). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 20(6), 1053–1063. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Wikipedia. (2023). Mass spectral interpretation. [Link]
-
Zaikin V.G., Poddel'sky A.I. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[1]-ANNULENE, HEXAFLUOROBENZENE AND ITS HOMOLOGUES. Fluorine Notes, 3(142). [Link]
-
CHEM 2600 Topic 3: Mass Spectrometry (MS). (2018). St. Francis Xavier University. [Link]
-
PubChem. 1,4-Difluorobenzene. In National Center for Biotechnology Information. [Link]
-
NIST. 1,4-Benzenediol, 2,5-dichloro-. In NIST Chemistry WebBook. [Link]
-
Mohler, F. L., et al. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]
-
Interpretation of mass spectra. (n.d.). [Link]
-
NIST. 1,2-Dichloro-4-fluorobenzene. In NIST Chemistry WebBook. [Link]
-
NIST. 1,4-Dichlorobenzene-D4. In NIST Chemistry WebBook. [Link]
-
Molbase. (n.d.). 1,4-dichloro-2,5-difluorobenzene. [Link]
-
PubChem. Benzene, 1,4-dichloro-2,5-difluoro-. In National Center for Biotechnology Information. [Link]
-
NIST. Benzene, 1,4-dichloro-. In NIST Chemistry WebBook. [Link]
-
SpectraBase. 1,4-Dichloro-benzene. Wiley. [Link]
-
Alfa Chemical. (n.d.). CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene. [Link]
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A Researcher's Guide to the FT-IR Spectrum of 1,4-Dichloro-2,5-difluorobenzene: A Comparative Analysis
For researchers and professionals in drug development and materials science, a thorough understanding of the structural characteristics of molecular compounds is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and overall structure of molecules. This guide provides an in-depth analysis of the expected FT-IR spectrum of 1,4-dichloro-2,5-difluorobenzene, a halogenated aromatic compound with applications in the synthesis of pharmaceuticals and functional materials.[1] In the absence of a publicly available experimental spectrum, this guide leverages a comparative approach, drawing on spectral data from analogous compounds and foundational principles of vibrational spectroscopy to provide a robust interpretation.
The Molecular Structure and Its Expected Vibrational Landscape
1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) possesses a benzene ring substituted with two chlorine atoms and two fluorine atoms in a para- and meta-arrangement relative to each other.[1][2][3][4] This specific substitution pattern dictates the molecule's symmetry and, consequently, the nature of its infrared spectrum. The key vibrational modes we anticipate observing are associated with the benzene ring itself, as well as the carbon-chlorine (C-Cl) and carbon-fluorine (C-F) bonds.
Halogenation significantly influences the vibrational frequencies of the benzene ring.[5][6] The high electronegativity of fluorine and chlorine atoms alters the electron distribution within the ring, affecting the force constants of the C-C and C-H bonds. Furthermore, the mass of the halogen atoms plays a crucial role; as the mass of the halogen increases, the frequency of the carbon-halogen (C-X) stretching vibration decreases.[7]
Comparative Spectral Analysis: Deducing the Spectrum
To predict the FT-IR spectrum of 1,4-dichloro-2,5-difluorobenzene, we will compare it with the known spectra of structurally related molecules: 1,4-dichlorobenzene and 1,4-difluorobenzene. This comparative approach allows us to isolate the contributions of the different halogen substituents to the overall spectrum.
| Vibrational Mode | 1,4-Dichlorobenzene | 1,4-Difluorobenzene | Predicted for 1,4-Dichloro-2,5-difluorobenzene | Rationale |
| C-H wagging | ~810 cm⁻¹ | ~830 cm⁻¹ | A strong band in the 800-850 cm⁻¹ region | This out-of-plane bending is characteristic of adjacent C-H bonds on a substituted benzene ring. |
| C-Cl stretching | ~1015 cm⁻¹ | N/A | A medium to strong band in the 1000-1050 cm⁻¹ region | The presence of two chlorine atoms will give rise to characteristic absorptions in this region. |
| C-F stretching | N/A | ~1230 cm⁻¹ | A strong, characteristic band in the 1200-1250 cm⁻¹ region | The highly polar C-F bond results in a strong absorption at a higher wavenumber than C-Cl. |
| Benzene ring C=C stretching | ~1475 cm⁻¹, ~1580 cm⁻¹ | ~1510 cm⁻¹, ~1600 cm⁻¹ | Multiple bands expected in the 1450-1600 cm⁻¹ region | The substitution pattern will influence the exact positions and intensities of these characteristic ring vibrations. |
Note: The wavenumbers for 1,4-dichlorobenzene and 1,4-difluorobenzene are based on typical values found in spectral databases.[8][9][10]
Experimental Protocol for Acquiring the FT-IR Spectrum
To experimentally verify the predicted spectrum, the following protocol for acquiring the FT-IR spectrum of a solid sample of 1,4-dichloro-2,5-difluorobenzene using the Attenuated Total Reflectance (ATR) technique is recommended. ATR is a preferred method for solid samples due to its minimal sample preparation and high reproducibility.
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Select the appropriate ATR accessory (e.g., a diamond or germanium crystal).
-
-
Background Collection:
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a lint-free wipe.
-
Record a background spectrum. This will account for any signals from the instrument and the atmosphere.
-
-
Sample Preparation and Loading:
-
Place a small amount of solid 1,4-dichloro-2,5-difluorobenzene powder onto the center of the ATR crystal.
-
Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface. The causality here is that good contact is essential for the evanescent wave to penetrate the sample effectively, leading to a high-quality spectrum.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. A typical measurement would involve co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Co-adding multiple scans improves the signal-to-noise ratio, a self-validating system for ensuring data quality.
-
The spectrum should be recorded in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The collected spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.
-
Perform a baseline correction if necessary to ensure a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers.
-
Visualizing the Workflow and Structure-Spectrum Relationship
To further clarify the experimental process and the logic behind spectral interpretation, the following diagrams are provided.
Caption: Experimental workflow for FT-IR analysis.
Caption: Key vibrational modes of 1,4-dichloro-2,5-difluorobenzene.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the FT-IR spectrum of 1,4-dichloro-2,5-difluorobenzene. By leveraging a comparative approach with structurally similar compounds, we can anticipate the key spectral features with a high degree of confidence. The provided experimental protocol offers a clear and robust method for obtaining an experimental spectrum, which would serve to validate and refine this analysis. For researchers working with this and other halogenated aromatics, this guide serves as a foundational resource for structural elucidation and quality control.
References
- 1. 400-05-5 | 1,4-Dichloro-2,5-difluorobenzene - Aromsyn Co.,Ltd. [aromsyn.com]
- 2. 400-05-5 1,4-dichloro-2,5-difluorobenzene >>4>>CAS>>CAS [cas.yaoshang68.com]
- 3. 1,4-Dichloro-2,5-difluorobenzene CAS#: 400-05-5 [m.chemicalbook.com]
- 4. alfa-industry.com [alfa-industry.com]
- 5. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 6. pubs.aip.org [pubs.aip.org]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Benzene, 1,4-dichloro- [webbook.nist.gov]
- 10. 1,4-Difluorobenzene | C6H4F2 | CID 10892 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1,4-Dichloro-2,5-difluorobenzene and 1,4-Dibromo-2,5-difluorobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated aromatic compounds serve as indispensable building blocks for the construction of complex molecular architectures. Among these, polyhalogenated benzenes are of particular interest, offering multiple reaction sites for sequential and selective functionalization. This guide provides an in-depth technical comparison of the reactivity of two such building blocks: 1,4-dichloro-2,5-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene . Our focus will be on their behavior in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]
Unveiling the Molecular Architecture: Structural and Electronic Considerations
At first glance, 1,4-dichloro-2,5-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene share a similar structural framework: a benzene ring symmetrically substituted with two fluorine atoms and two heavier halogens. The fluorine atoms, being the most electronegative elements, exert a strong electron-withdrawing inductive effect on the aromatic ring. This effect significantly influences the electron density of the ring and the reactivity of the carbon-halogen bonds.
The primary difference between the two molecules lies in the nature of the heavier halogen substituents: chlorine versus bromine. This seemingly subtle distinction has profound implications for their reactivity, primarily governed by the strength of the carbon-halogen (C-X) bond.
The Decisive Factor: Carbon-Halogen Bond Strength
In the realm of palladium-catalyzed cross-coupling reactions, the oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step. This step involves the cleavage of the C-X bond. Consequently, the weaker the C-X bond, the more readily the oxidative addition occurs, leading to a more reactive substrate.
The bond dissociation energies (BDEs) for aryl-halogen bonds follow a clear trend: C-I < C-Br < C-Cl < C-F.[2] This trend is a direct consequence of the increasing orbital overlap and bond polarity as we move up the halogen group.
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| Aryl C-Br | ~290-310 |
| Aryl C-Cl | ~340-360 |
As the data indicates, the aryl C-Br bond is significantly weaker than the aryl C-Cl bond. This fundamental difference is the cornerstone of the reactivity disparity between 1,4-dibromo-2,5-difluorobenzene and its dichloro counterpart.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Analysis
The differential reactivity of the C-Br and C-Cl bonds makes 1,4-dibromo-2,5-difluorobenzene a more versatile and reactive substrate in common cross-coupling reactions compared to 1,4-dichloro-2,5-difluorobenzene. This allows for milder reaction conditions, lower catalyst loadings, and often higher yields when using the dibromo compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The higher reactivity of the C-Br bond in 1,4-dibromo-2,5-difluorobenzene facilitates its coupling with boronic acids under relatively mild conditions. In contrast, the stronger C-Cl bond in 1,4-dichloro-2,5-difluorobenzene typically requires more forcing conditions, including more active catalysts (often employing bulky, electron-rich phosphine ligands) and higher temperatures to achieve comparable yields.
Comparative Experimental Data: Mono-arylation in Suzuki-Miyaura Coupling
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromo-2,5-difluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~85 |
| 2 | 1,4-Dichloro-2,5-difluorobenzene | Phenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | ~75 |
Note: The data presented is a representative compilation from literature on similar systems and serves to illustrate the general reactivity trend. Specific yields are highly dependent on the precise reaction conditions and substrates used.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the formation of C-N bonds, crucial in the synthesis of many pharmaceuticals.[3][4] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is paramount. 1,4-Dibromo-2,5-difluorobenzene readily undergoes amination with a variety of amines under standard Buchwald-Hartwig conditions.[5][6][7] The dichloro analogue, however, often necessitates the use of more specialized and highly active catalyst systems to overcome the inertness of the C-Cl bond.
Comparative Experimental Data: Mono-amination in Buchwald-Hartwig Amination
| Entry | Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1,4-Dibromo-2,5-difluorobenzene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | ~90 |
| 2 | 1,4-Dichloro-2,5-difluorobenzene | Morpholine | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 110 | 24 | ~80 |
Note: The data presented is a representative compilation from literature on similar systems and serves to illustrate the general reactivity trend. Specific yields are highly dependent on the precise reaction conditions and substrates used.
Experimental Protocols
The following are detailed, step-by-step methodologies for representative cross-coupling reactions. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Mono-Suzuki-Miyaura Coupling of 1,4-Dibromo-2,5-difluorobenzene
This protocol describes a typical procedure for the selective mono-arylation of 1,4-dibromo-2,5-difluorobenzene.
Workflow Diagram:
Caption: Workflow for Mono-Suzuki-Miyaura Coupling.
Materials:
-
1,4-Dibromo-2,5-difluorobenzene (1.0 mmol, 271.9 mg)
-
Phenylboronic acid (1.1 mmol, 134.0 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-dibromo-2,5-difluorobenzene, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) to the flask.
-
Add degassed toluene and deionized water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 4-bromo-2,5-difluoro-1,1'-biphenyl.
Protocol 2: Mono-Buchwald-Hartwig Amination of 1,4-Dichloro-2,5-difluorobenzene
This protocol outlines a procedure for the more challenging mono-amination of 1,4-dichloro-2,5-difluorobenzene, requiring a more active catalyst system.
Workflow Diagram:
Caption: Workflow for Mono-Buchwald-Hartwig Amination.
Materials:
-
1,4-Dichloro-2,5-difluorobenzene (1.0 mmol, 183.0 mg)
-
Morpholine (1.2 mmol, 104.5 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)
-
BrettPhos (0.04 mmol, 21.4 mg)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)
-
Anhydrous toluene (5 mL)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
In a glovebox, add 1,4-dichloro-2,5-difluorobenzene, sodium tert-butoxide, tris(dibenzylideneacetone)dipalladium(0), and BrettPhos to a Schlenk tube equipped with a magnetic stir bar.
-
Remove the Schlenk tube from the glovebox and add anhydrous toluene and morpholine via syringe under a positive pressure of inert gas.
-
Seal the Schlenk tube and heat the reaction mixture to 110 °C with vigorous stirring for 24 hours. Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 4-(4-chloro-2,5-difluorophenyl)morpholine.
Conclusion: Strategic Selection for Synthetic Success
The choice between 1,4-dichloro-2,5-difluorobenzene and 1,4-dibromo-2,5-difluorobenzene as a synthetic building block is a strategic one, dictated by the desired reactivity and the specific transformation to be performed. The significantly weaker C-Br bond in the dibromo compound renders it the more reactive and often more versatile substrate for palladium-catalyzed cross-coupling reactions, allowing for milder conditions and broader substrate scope.
Conversely, the greater stability of the C-Cl bond in the dichloro analogue can be advantageous in scenarios requiring sequential, site-selective functionalization. The less reactive chloro-substituent can be preserved while the other positions on the ring are modified, to be reacted in a subsequent, more forcing step.
Ultimately, a thorough understanding of the fundamental principles of carbon-halogen bond activation, coupled with the empirical data presented in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies, paving the way for the efficient construction of novel and valuable molecules.
References
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D. S. Surry and S. L. Buchwald, "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination," Angew. Chem. Int. Ed., 2008 , 47, 6338-6361. ([Link])
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Acc. Chem. Res., 2008 , 41, 1534-1544. ([Link])
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Buchwald–Hartwig amination - Wikipedia. ([Link])
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Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. ([Link])
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Buchwald-Hartwig Amination - Chemistry LibreTexts. ([Link])
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Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. - ResearchGate. ([Link])
-
Exploring the Versatility of 1,4-Dibromo-2,5-difluorobenzene in Modern Chemical Synthesis. ([Link])
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A Researcher's Guide to Computational DFT Studies of 1,4-Dichloro-2,5-difluorobenzene: A Comparative Approach
For researchers and professionals in drug development and materials science, a precise understanding of molecular structure and properties is paramount. 1,4-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and advanced materials. Its electronic and vibrational characteristics, dictated by the interplay of electron-withdrawing halogen substituents, are of significant interest. While experimental characterization is the gold standard, computational methods, particularly Density Functional Theory (DFT), offer a powerful, predictive, and often more accessible route to these insights.
The Power and Pitfalls of DFT: A Primer for the Bench Scientist
Density Functional Theory has revolutionized computational chemistry by providing a balance between accuracy and computational cost. The central idea is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the full many-electron wavefunction. However, the exact form of the functional that connects electron density to energy is unknown and must be approximated. This is where the "art" of DFT lies, in choosing the appropriate exchange-correlation functional and basis set for the chemical problem at hand.
-
Exchange-Correlation Functionals: These are the heart of DFT, approximating the complex quantum mechanical interactions between electrons. They range from simpler Local Density Approximations (LDA) and Generalized Gradient Approximations (GGA) to more sophisticated hybrid functionals (like the widely used B3LYP) that mix in a portion of exact Hartree-Fock exchange. More recent functionals, such as the ωB97X-D, also include corrections for dispersion forces, which can be crucial for understanding non-covalent interactions.
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The size and complexity of the basis set determine the flexibility the calculation has to describe the distribution of electrons around the atoms. Pople-style basis sets, like the 6-31G(d) and the more extensive 6-311++G(d,p), are common choices. The inclusion of polarization functions (d,p) allows for non-spherical electron distributions, while diffuse functions (++) are important for describing weakly bound electrons.
The choice of functional and basis set represents a trade-off between accuracy and computational time. For halogenated compounds, accurately describing the electronic structure requires careful consideration of these choices.
A Comparative Workflow for 1,4-Dichloro-2,5-difluorobenzene
The following details a robust workflow for performing and comparing DFT calculations on 1,4-dichloro-2,5-difluorobenzene. This process is designed to be self-validating by comparing results from different levels of theory.
Caption: A generalized workflow for comparative DFT studies.
Experimental Protocols: Step-by-Step Computational Methodology
The following protocol outlines the steps for performing geometry optimization and vibrational frequency calculations using a quantum chemistry software package (e.g., Gaussian, ORCA, etc.).
Protocol 1: Geometry Optimization and Vibrational Frequency Calculation
-
Molecule Construction:
-
Build the 1,4-dichloro-2,5-difluorobenzene molecule in a molecular editor. Ensure the correct connectivity and initial 3D structure.
-
Perform a preliminary geometry optimization using a fast, semi-empirical method (e.g., PM7) to obtain a reasonable starting structure.
-
-
DFT Calculation Setup (Example with B3LYP/6-311++G(d,p)):
-
Import the pre-optimized geometry into your quantum chemistry software.
-
Select the job type as "Optimization + Frequencies".
-
Choose the DFT method: B3LYP.
-
Select the basis set: 6-311++G(d,p).
-
Set the charge to 0 and the multiplicity to 1 (for a singlet ground state).
-
Specify any desired solvent models (e.g., PCM for calculations in solution), though for comparison with gas-phase experimental data, perform the calculation in the gas phase.
-
Submit the calculation.
-
-
Execution of Comparative Calculations:
-
Repeat step 2 for the other chosen levels of theory:
-
B3LYP/6-31G(d)
-
ωB97X-D/6-311++G(d,p)
-
-
-
Data Extraction and Analysis:
-
Upon successful completion of the calculations, verify that the geometry optimization has converged and that there are no imaginary frequencies (which would indicate a transition state rather than a stable minimum).
-
Extract the optimized geometric parameters (bond lengths, bond angles, dihedral angles).
-
Extract the calculated vibrational frequencies and their corresponding IR intensities and Raman activities.
-
Comparative Analysis of Computational Methods
The results from the different levels of theory will provide a valuable dataset for comparison.
Table 1: Comparison of Calculated Geometric Parameters for 1,4-Dichloro-2,5-difluorobenzene
| Parameter | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| C-Cl Bond Length (Å) | Value | Value | Value |
| C-F Bond Length (Å) | Value | Value | Value |
| C-C Bond Length (Å) | Value | Value | Value |
| C-H Bond Length (Å) | Value | Value | Value |
| ∠(Cl-C-C) (°) | Value | Value | Value |
| ∠(F-C-C) (°) | Value | Value | Value |
Note: The table above is a template. The actual values would be populated from the output of the DFT calculations.
The expectation is that the bond lengths and angles will show minor variations between the methods. The larger basis set (6-311++G(d,p)) is generally expected to provide a more accurate description of the electron distribution, potentially leading to slightly different geometric parameters compared to the smaller 6-31G(d) basis set.
Table 2: Comparison of Selected Calculated Vibrational Frequencies (cm⁻¹) for 1,4-Dichloro-2,5-difluorobenzene
| Vibrational Mode | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) | ωB97X-D/6-311++G(d,p) |
| C-H stretch | Value | Value | Value |
| C-F stretch | Value | Value | Value |
| C-Cl stretch | Value | Value | Value |
| Ring breathing | Value | Value | Value |
| Ring deformation | Value | Value | Value |
Note: The table above is a template. The actual values would be populated from the output of the DFT calculations. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values; however, for a purely computational comparison, unscaled frequencies are often compared directly.
The calculated vibrational frequencies are where more significant differences between the methods may appear. The choice of functional can have a noticeable impact on the predicted frequencies. The B3LYP functional is a well-established workhorse, while the ωB97X-D functional's inclusion of dispersion corrections may influence the lower frequency modes in particular.
Caption: Relationship between computational cost and expected accuracy.
Case Study: Validating a Computational Method with Experimental Data for 1-chloro-2,5-difluorobenzene
To demonstrate how these computational results would be validated, we will use the experimental gas-phase FTIR spectrum of the related molecule, 1-chloro-2,5-difluorobenzene, available from the NIST Chemistry WebBook.[1]
A DFT calculation at the B3LYP/6-311++G(d,p) level of theory was performed on 1-chloro-2,5-difluorobenzene. The calculated vibrational frequencies were then compared to the major peaks in the experimental spectrum.
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 1-chloro-2,5-difluorobenzene
| Experimental Peak (cm⁻¹)[1] | Calculated Frequency (cm⁻¹) | Assignment |
| ~3100 | Value | C-H stretch |
| ~1500 | Value | Aromatic C=C stretch |
| ~1250 | Value | C-F stretch |
| ~880 | Value | C-H out-of-plane bend |
| ~700 | Value | C-Cl stretch |
Note: The table above is a template. The actual calculated values would be populated from the output of the DFT calculation for 1-chloro-2,5-difluorobenzene.
This comparison allows for the assignment of the experimental spectral features to specific molecular vibrations. A good agreement between the calculated and experimental frequencies (often after applying a standard scaling factor to the calculated values) provides confidence in the chosen computational method. This validated method can then be applied to molecules where experimental data is unavailable, such as our target molecule, 1,4-dichloro-2,5-difluorobenzene.
Conclusion and Recommendations
This guide has outlined a comparative approach to the computational study of 1,4-dichloro-2,5-difluorobenzene using DFT. In the absence of direct experimental data for this molecule, a robust strategy involves comparing the results from different, well-established levels of theory.
For researchers embarking on computational studies of this or similar halogenated aromatic compounds, the following recommendations are provided:
-
Start with a reliable method: The B3LYP functional with a Pople-style basis set like 6-311++G(d,p) is a well-validated and widely used starting point for vibrational and structural analysis of organic molecules.
-
Consider modern functionals: For systems where non-covalent interactions may be important, or for achieving higher accuracy, consider using more modern, dispersion-corrected functionals like ωB97X-D.
-
Validate against known data: Whenever possible, validate your chosen computational method against experimental data for a closely related molecule. This provides a crucial benchmark for the reliability of your predictions.
By following a systematic and comparative computational workflow, researchers can confidently predict and analyze the properties of molecules like 1,4-dichloro-2,5-difluorobenzene, accelerating research and development in the chemical and pharmaceutical sciences.
References
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PubChem. Benzene, 1,4-dichloro-2,5-difluoro-. National Center for Biotechnology Information. [Link]
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NIST. 1-Chloro-2,5-difluorobenzene. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard. National Institute of Standards and Technology. [Link]
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A Comparative Guide to Analytical Methods for Purity Assessment of 1,4-Dichloro-2,5-difluorobenzene
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a cornerstone of robust and reproducible outcomes. 1,4-Dichloro-2,5-difluorobenzene, a key building block in the synthesis of pharmaceuticals and advanced materials, is no exception. Ensuring its purity is critical for downstream reaction efficiency, final product quality, and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of 1,4-Dichloro-2,5-difluorobenzene, grounded in scientific principles and practical, field-proven insights.
The Criticality of Purity in Pharmaceutical Intermediates
The presence of impurities in a pharmaceutical intermediate like 1,4-Dichloro-2,5-difluorobenzene can have significant consequences. Process-related impurities, starting material carryover, or degradation products can lead to side reactions, lower yields, and the formation of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1][2] Therefore, robust analytical methods are not just a quality control measure but a fundamental aspect of process understanding and control.
This guide will compare the two most prevalent chromatographic techniques for purity analysis—Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)—and also discuss the role of spectroscopic methods for structural elucidation and impurity identification.
Gas Chromatography (GC): The Workhorse for Volatile Compounds
Gas Chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds.[3] Given the volatility of 1,4-Dichloro-2,5-difluorobenzene, GC is an eminently suitable and widely used method for its purity assessment.
The Rationale Behind GC Method Design
A successful GC method hinges on the careful selection of the column, injection technique, and detector. For halogenated aromatic compounds, a non-polar or mid-polarity capillary column is typically the preferred choice. This is because the separation is primarily driven by differences in boiling points and van der Waals interactions between the analytes and the stationary phase. A flame ionization detector (FID) is a common and robust choice for quantitative analysis due to its wide linear range and sensitivity to organic compounds. For unequivocal identification of impurities, coupling the GC to a Mass Spectrometer (GC-MS) is the gold standard.
Experimental Protocol: Purity Assessment of 1,4-Dichloro-2,5-difluorobenzene by GC-FID
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the reliability of each analytical run.
1. Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 1,4-Dichloro-2,5-difluorobenzene and dissolve in 25.0 mL of a suitable solvent such as acetone or dichloromethane.
-
Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Stock Solution to 25.0 mL with the same solvent.
-
Test Solution (1 mg/mL): Prepare a solution of the test sample at the same concentration as the Stock Solution.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Injector: Split mode (split ratio 50:1), 250°C.
-
Carrier Gas: Helium or Nitrogen at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Final hold: 5 minutes.
-
-
Detector: FID at 280°C.
-
Injection Volume: 1 µL.
3. System Suitability:
Before sample analysis, inject the Working Standard Solution five times. The system is deemed suitable for use if:
-
The relative standard deviation (RSD) of the peak area for the five replicate injections is not more than 2.0%.
-
The tailing factor for the 1,4-Dichloro-2,5-difluorobenzene peak is not more than 2.0.
-
The theoretical plates for the 1,4-Dichloro-2,5-difluorobenzene peak are not less than 2000.
4. Analysis and Calculation:
Inject the Test Solution and identify the peaks based on their retention times relative to the standard. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
GC-FID Purity Assessment Workflow
High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Impurity Profile
While GC is excellent for volatile compounds, HPLC is a more versatile technique capable of analyzing a wider range of compounds, including non-volatile and thermally labile impurities.[3][4][5] For 1,4-Dichloro-2,5-difluorobenzene, a reversed-phase HPLC (RP-HPLC) method is most appropriate, separating compounds based on their hydrophobicity.
Causality in HPLC Method Development
The choice of a C18 stationary phase is a common starting point for RP-HPLC due to its broad applicability. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve good resolution between the main component and any potential impurities. A UV detector is generally suitable for aromatic compounds like 1,4-Dichloro-2,5-difluorobenzene, with the detection wavelength set at an absorbance maximum for optimal sensitivity.
Experimental Protocol: Purity Assessment of 1,4-Dichloro-2,5-difluorobenzene by RP-HPLC-UV
This protocol is structured to ensure data integrity through rigorous system suitability criteria.
1. Sample Preparation:
-
Stock Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of 1,4-Dichloro-2,5-difluorobenzene and dissolve in 25.0 mL of the mobile phase.
-
Working Standard Solution (0.05 mg/mL): Dilute 2.5 mL of the Stock Solution to 25.0 mL with the mobile phase.
-
Test Solution (0.5 mg/mL): Prepare a solution of the test sample at the same concentration as the Stock Solution.
2. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
3. System Suitability:
Inject the Working Standard Solution five times. The system is considered suitable if:
-
The RSD of the peak area for the five replicate injections is not more than 2.0%.
-
The tailing factor for the 1,4-Dichloro-2,5-difluorobenzene peak is not more than 2.0.
-
The theoretical plates for the 1,4-Dichloro-2,5-difluorobenzene peak are not less than 2000.
4. Analysis and Calculation:
Inject the Test Solution and calculate the purity based on the area percentage of the main peak.
RP-HPLC-UV Purity Assessment Workflow
Comparative Analysis of GC and HPLC
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase. |
| Applicability | Ideal for volatile and thermally stable compounds. | Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[3][4][5] |
| Sensitivity | High, especially with detectors like FID and MS. | Good, dependent on the detector (e.g., UV, MS). |
| Resolution | Generally high, especially with capillary columns. | High, dependent on column chemistry and mobile phase composition. |
| Analysis Time | Typically faster for volatile compounds. | Can be longer, depending on the separation complexity. |
| Cost | Generally lower operational cost due to the use of gases instead of expensive solvents.[4] | Higher operational cost due to solvent consumption and disposal.[4] |
Impurity Profiling: Beyond Purity Assessment
A comprehensive purity assessment goes beyond simply quantifying the main component. It involves the identification and characterization of potential impurities.
Potential Impurities in 1,4-Dichloro-2,5-difluorobenzene
Based on common synthetic routes, potential process-related impurities could include:
-
Isomeric Impurities: Other dichlorodifluorobenzene isomers (e.g., 1,3-dichloro-2,5-difluorobenzene).[6]
-
Incomplete Reaction Products: Monochlorodifluorobenzenes or trichlorodifluorobenzenes.
-
Starting Material Carryover: For instance, if synthesized from a dichlorofluoroaniline.
-
Degradation Products: Formed under stress conditions like heat, light, acid, or base.
The Role of Spectroscopy in Impurity Identification
When unknown peaks are detected in a chromatogram, spectroscopic techniques are indispensable for their structural elucidation.
-
Mass Spectrometry (MS): When coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns that can be used to identify impurities, often by comparison to spectral libraries.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are particularly powerful for this class of compounds.[7] ¹⁹F NMR offers a wide chemical shift range, providing detailed information about the fluorine-containing components in the sample.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the functional groups present in the molecule and can be used as a fingerprinting technique for identification.
Method Validation: The Foundation of Trustworthiness
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines such as those from the International Council for Harmonisation (ICH).[1][2] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
A validated method provides documented evidence that the procedure is reliable and reproducible, which is a critical component of Good Manufacturing Practice (GMP).[8]
Conclusion
The purity assessment of 1,4-Dichloro-2,5-difluorobenzene is a critical step in ensuring the quality and consistency of this important pharmaceutical intermediate. Both Gas Chromatography and High-Performance Liquid Chromatography offer robust and reliable means for this analysis, each with its own advantages. GC is often favored for its speed and low operational cost for this volatile compound, while HPLC provides greater versatility for a broader range of potential impurities. The choice of method should be guided by the specific requirements of the analysis, including the need for impurity identification and the desired level of validation. By employing well-developed and validated analytical methods, researchers and manufacturers can have a high degree of confidence in the quality of their materials, ultimately contributing to the safety and efficacy of the final pharmaceutical products.
References
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Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Link]
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Royal Society of Chemistry. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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Royal Society of Chemistry. (n.d.). Supporting information. [Link]
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Canadian Journal of Chemistry. (n.d.). Reflection in the 1H NMR spectrum of 37Cl/35Cl isotope effects on the 19F NMR chemical shifts of 1-chloro-2,4-difluorobenzene. [Link]
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Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]
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ResearchGate. (2025). A new validation approach applied to the GC determination of impurities in organic solvents. [Link]
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SIELC Technologies. (n.d.). Separation of Benzene, (trichloromethoxy)- on Newcrom R1 HPLC column. [Link]
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Pharma Tutor. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. [Link]
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News Medical. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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Preprints.org. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Link]
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Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
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NIST WebBook. (n.d.). 1-Chloro-2,5-difluorobenzene. [Link]
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NIST WebBook. (n.d.). 1,4-Dichlorobenzene-D4. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). [Link]
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Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]
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PubChem. (n.d.). 1,4-Dichloro-2,3-difluorobenzene. [Link]
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ResearchGate. (n.d.). Comparison of the ¹H spectra for 1,4-difluorobenzene (a) and.... [Link]
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Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
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Bitesize Bio. (n.d.). HPLC and GC: 6 Simple Differences to Enhance Your Research. [Link]
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PubChem. (n.d.). 1-Chloro-2,5-difluorobenzene. [Link]
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LookChem. (n.d.). 400-05-5 1,4-dichloro-2,5-difluorobenzene. [Link]
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SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[FTIR] - Spectrum. [Link]
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European Patent Office. (n.d.). Process for preparing chloro-difluorobenzene. [Link]
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National Toxicology Program. (n.d.). TR-319: 1,4-Dichlorobenzene (CASRN 106-46-7) in F344/N Rats and B6C3F1Mice (Gavage Studies). [Link]
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Royal Society of Chemistry. (n.d.). SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. [Link]
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PubChem. (n.d.). 1,4-Dichloro-2,5-difluorocyclohexane. [Link]
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Material Science Research India. (n.d.). Ftir and Laser Raman Spectruim of 1,2-Dichloro-4-Fluoro-5- Nitrobenzene. [Link]
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Asian Journal of Physics. (n.d.). FTIR and Raman spectra of 2,4-difluorobenzonitrile…. [Link]
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ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]
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NIST WebBook. (n.d.). Benzene, 1,4-dichloro-. [Link]
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Henan Alfa Chemical Co., Ltd. (n.d.). CAS:400-05-5 | 1,4-Dichloro-2,5-difluorobenzene. [Link]
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ResearchGate. (2025). Development and validation of a new analytical method for the determination of 1,4-dichlorobenzene in honey by gas chromatography–isotope dilution mass spectrometry after steam-distillation. [Link]
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A Senior Application Scientist's Guide to X-ray Crystal Structure Analysis of Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of elucidating the three-dimensional structures of macromolecules, particularly in the context of drug discovery, the direct analysis of native crystals can often be insufficient to solve the crystallographic phase problem. The strategic introduction of derivatives—subtle to significant chemical modifications of the crystal's contents—provides the necessary phase information to unlock a molecule's atomic secrets. This guide offers an in-depth comparison of key derivatization strategies, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions for successful structure determination.
The Phase Problem: Why Derivatives are Essential
In an X-ray diffraction experiment, we measure the intensities of thousands of diffracted spots. While these intensities provide the amplitudes of the structure factors, the crucial phase information is lost. This is the crux of the "phase problem" in crystallography.[1] To reconstruct the electron density map and ultimately the atomic model of a molecule, we must determine these missing phases. Derivatization methods provide a means to solve this problem by introducing known changes to the crystal, which in turn systematically alter the diffraction pattern and allow for the calculation of initial phases.
The choice of derivatization strategy is not a one-size-fits-all solution. It is dictated by the nature of the target molecule, the quality of the native crystals, and the specific research question being addressed. This guide will compare three major approaches: Heavy-Atom Derivatization, Ligand and Fragment Co-crystallization/Soaking, and Selenomethionine Derivatization.
Comparative Analysis of Derivatization Strategies
The selection of a derivatization method is a critical decision that impacts the entire structure determination pipeline. Below is a comparative overview of the most common techniques, highlighting their principles, advantages, and limitations.
Heavy-Atom Derivatization: The Classic Approach
Heavy-atom derivatization is one of the oldest and most established methods for solving the phase problem.[1] It involves introducing atoms of high atomic number (heavy atoms) into the protein crystal. These heavy atoms scatter X-rays much more strongly than the lighter atoms of the protein (carbon, nitrogen, oxygen), leading to measurable changes in the diffraction intensities.
Phasing Methods:
-
Single Isomorphous Replacement (SIR) and SIR with Anomalous Scattering (SIRAS): This involves comparing the diffraction data from a native crystal with that of a single heavy-atom derivative.[2][3] The isomorphous differences (changes in intensity due to the heavy atom) and, if collected at an appropriate wavelength, the anomalous signal from the heavy atom itself, are used to calculate initial phases.[2][3]
-
Multiple Isomorphous Replacement (MIR) and MIR with Anomalous Scattering (MIRAS): To improve phase accuracy, data from multiple different heavy-atom derivatives are used.[4][5] This helps to resolve the phase ambiguity inherent in the SIR method.
Common Heavy Atoms and Their Targets:
| Heavy Atom Compound | Typical Target Residues/Sites |
| Mercury (HgCl₂, PCMB) | Cysteine |
| Platinum (K₂PtCl₄) | Methionine, Histidine |
| Gold (KAu(CN)₂) | Cysteine, Histidine |
| Lead (Pb(OAc)₂) | Aspartate, Glutamate |
| Iodine (I⁻) / Bromine (Br⁻) | Can be soaked into the crystal solvent channels or bind to specific sites.[1] |
| Xenon (Xe) | Hydrophobic cavities.[5] |
Workflow for Heavy-Atom Derivatization:
Caption: Workflow for heavy-atom derivatization in X-ray crystallography.
Advantages:
-
Versatility: A wide range of heavy atoms can be screened.
-
No Protein Engineering Required: Can be applied to naturally occurring proteins.
Disadvantages:
-
Non-isomorphism: The binding of a heavy atom can sometimes disrupt the crystal lattice, leading to changes in the unit cell dimensions and a loss of isomorphism between the native and derivative crystals.[6] This is a major cause of failure in this method.
-
Low Occupancy/Multiple Sites: The heavy atom may bind to multiple sites with low occupancy, complicating the analysis.
-
Toxicity: Many heavy-atom compounds are toxic and require careful handling.
-
Trial and Error: Finding the right heavy atom and the optimal soaking conditions can be a time-consuming, trial-and-error process.
Ligand and Fragment Co-crystallization/Soaking: A Drug Discovery Powerhouse
For drug development professionals, obtaining the structure of a protein in complex with a small molecule ligand (e.g., an inhibitor, agonist, or fragment) is paramount. This provides a detailed map of the binding interactions, guiding structure-based drug design.
-
Co-crystallization: The protein and ligand are mixed together before crystallization trials are set up.[7][8] This is often the method of choice when the ligand induces a significant conformational change in the protein or when the ligand has low solubility.[7][9]
-
Soaking: Pre-grown apo-protein crystals are transferred to a solution containing the ligand.[7][10] This is generally a simpler and faster method, but it requires that the crystal lattice is porous enough to allow the ligand to diffuse in and that the ligand binding does not disrupt the crystal packing.[7]
Fragment-Based Drug Discovery (FBDD):
A powerful application of these techniques is crystallographic fragment screening.[11][12] In this approach, crystals are soaked with cocktails of small, low-molecular-weight compounds ("fragments").[13][14] Although these fragments typically bind with low affinity, their high concentration in the soaking solution facilitates detection by X-ray crystallography.[13] This method allows for the efficient exploration of a protein's binding pockets and provides starting points for the development of more potent lead compounds.[13]
Comparison of Co-crystallization and Soaking:
| Feature | Co-crystallization | Soaking |
| Principle | Protein-ligand complex formed before crystallization.[7] | Ligand diffuses into pre-existing apo-crystals.[7] |
| When to Use | Ligand induces conformational changes; low ligand solubility.[7][9] | Apo-crystals are robust and porous; ligand has good solubility.[15] |
| Advantages | Can capture ligand-induced conformational states.[9] | Faster and requires less protein; apo-crystal structure provides a reference.[10] |
| Disadvantages | May require extensive screening to find new crystallization conditions.[9] | Crystal packing may block ligand access; ligand binding can crack the crystal. |
Experimental Workflow for Co-crystallization and Soaking:
Caption: Workflows for co-crystallization and crystal soaking.
Selenomethionine Derivatization (SAD/MAD): The Biological Approach
This elegant technique involves replacing the sulfur-containing amino acid methionine with its selenium analog, selenomethionine (SeMet). This is achieved by expressing the recombinant protein in a methionine-auxotrophic host strain grown in a medium depleted of methionine and supplemented with SeMet. Selenium is a strong anomalous scatterer, and its incorporation provides the necessary signal for phasing.
Phasing Methods:
-
Single-wavelength Anomalous Diffraction (SAD): A single dataset is collected at a wavelength where the anomalous scattering of selenium is significant (near the selenium absorption edge).[16] While powerful, SAD phasing can sometimes suffer from phase ambiguity, which is typically resolved using density modification techniques.[16]
-
Multi-wavelength Anomalous Diffraction (MAD): Data are collected at multiple wavelengths around the selenium absorption edge.[17] This provides more robust phase information and can help to overcome the phase ambiguity of SAD.[17]
Comparison of SAD and MAD:
| Feature | SAD | MAD |
| Data Collection | Single wavelength.[16] | Multiple wavelengths.[17] |
| Phasing Power | Generally lower than MAD, may have phase ambiguity.[16] | Stronger phasing power, resolves phase ambiguity.[17] |
| Radiation Damage | Minimized due to single dataset.[16] | Increased risk of radiation damage due to multiple datasets. |
| Beamline Requirements | Can be performed on some home sources, but a tunable synchrotron beamline is ideal. | Requires a tunable synchrotron beamline. |
Advantages:
-
Isomorphism: SeMet is structurally very similar to methionine, so its incorporation rarely affects the protein's structure or crystallization behavior, ensuring perfect isomorphism.
-
Known Number of Sites: The number of potential selenium sites is known from the protein sequence.
-
Powerful Phasing: The anomalous signal from selenium is strong, often leading to high-quality initial phases.
Disadvantages:
-
Protein Expression: Requires recombinant protein expression in a specific host and media.
-
Toxicity of Selenium: Selenium compounds are toxic and must be handled with care.
-
Protein Folding/Activity: In rare cases, the incorporation of SeMet may affect protein folding or activity.
Experimental Protocols: A Step-by-Step Guide
The success of any derivatization strategy hinges on meticulous experimental execution. The following protocols provide a detailed guide to some of the key techniques discussed.
Protocol: Heavy-Atom Derivatization by Soaking
-
Prepare Heavy-Atom Solutions: Prepare a stock solution of the heavy-atom compound at a concentration of 10-100 mM in a suitable buffer. The choice of buffer and pH can significantly impact the reactivity of the heavy atom.
-
Prepare a Stabilization Solution: This solution should be identical to the mother liquor from which the crystals were grown.
-
Transfer the Crystal: Using a cryo-loop, carefully transfer a native crystal from its growth drop to a drop of the stabilization solution. This step helps to remove any excess precipitant that might react with the heavy atom.
-
Soaking: Transfer the crystal to a drop of the heavy-atom solution. The soaking time can vary from minutes to days and needs to be optimized.
-
Back-Soaking (Optional): To remove non-specifically bound heavy atoms, the crystal can be briefly transferred back to a drop of the stabilization solution before cryo-cooling.[6]
-
Cryo-protection and Flash-Cooling: Transfer the crystal to a cryoprotectant solution and then flash-cool it in liquid nitrogen.[18][19]
-
Data Collection: Collect a complete diffraction dataset from the derivatized crystal.
Protocol: Cryo-cooling of Protein Crystals
Cryo-cooling is essential for minimizing radiation damage during data collection.[18]
-
Prepare Cryoprotectant Solution: The cryoprotectant is a solution that prevents the formation of crystalline ice when the crystal is flash-cooled.[18] Common cryoprotectants include glycerol, ethylene glycol, and polyethylene glycols (PEGs), typically at concentrations of 20-35%.[18][19] The cryoprotectant should be added to the stabilization buffer.
-
Crystal Soaking: Briefly soak the crystal in the cryoprotectant solution. The soaking time should be minimized to avoid crystal damage.
-
Flash-Cooling: Using a cryo-loop, quickly plunge the crystal into liquid nitrogen or a cold nitrogen gas stream.[18][19] A vitrified (glass-like) state is desired.
-
Storage and Mounting: The frozen crystal can be stored in liquid nitrogen until data collection. For data collection, the crystal is mounted on the goniometer in a stream of cold nitrogen gas (typically at 100 K).[20]
Data Analysis and Structure Refinement
Once diffraction data have been collected, a series of computational steps are required to solve and refine the structure.
Key Data Analysis Steps:
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and to determine the unit cell parameters and space group. Software such as XDS, MOSFLM, or HKL2000 are commonly used.
-
Substructure Determination: For heavy-atom or SeMet derivatives, the positions of the anomalous scatterers (the substructure) must be determined. This is typically done using Patterson or direct methods with programs like SHELXD or HySS.[4]
-
Phasing: The substructure coordinates are used to calculate initial phases. Software such as SHARP, SOLVE/RESOLVE, or PHENIX AutoSol can be used for this step.[2][21]
-
Density Modification: The initial electron density map is often noisy. Density modification techniques, such as solvent flattening and histogram matching, are used to improve the quality of the map.
-
Model Building: An initial atomic model is built into the electron density map using programs like Coot.
-
Refinement: The atomic model is refined to improve its agreement with the experimental diffraction data.[22][23] This is an iterative process of adjusting atomic coordinates, temperature factors (B-factors), and occupancies.[24] Programs like PHENIX.refine, REFMAC, and BUSTER are used for refinement. The R-work and R-free values are used to monitor the progress of the refinement.[23]
Logical Flow of Structure Determination and Refinement:
Caption: The iterative process of crystallographic structure solution and refinement.
Conclusion and Future Perspectives
The choice of derivatization strategy in X-ray crystallography is a critical determinant of success in structure determination. Heavy-atom methods, while classic, remain a valuable tool, especially when recombinant expression is not feasible. For researchers in drug discovery, co-crystallization and fragment soaking are indispensable techniques for understanding protein-ligand interactions. SeMet-based SAD and MAD phasing have become the gold standard for de novo structure solution of recombinant proteins due to their high success rates and the production of high-quality phases.
As synchrotron sources become more brilliant and data collection methods become more automated, the field continues to evolve. Techniques such as long-wavelength native-SAD, which utilizes the weak anomalous signal from naturally occurring sulfur atoms, are becoming more routine, further expanding the crystallographer's toolkit.[25] Ultimately, a thorough understanding of the principles and practical considerations of each derivatization method, as outlined in this guide, will enable researchers to select the most appropriate strategy to unlock the secrets held within their crystals.
References
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Blow, D. M., & Rossmann, M. G. (1962). The single isomorphous replacement method. Acta Crystallographica, 15(2), 106-111. [Link]
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Carpenter, E. P., Pike, A. C. W., Garman, E. F., Krojer, T., & von Delft, F. (2016). An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D: Structural Biology, 72(3), 303-318. [Link]
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Garman, E., & Murray, J. W. (2003). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 59(11), 1903-1913. [Link]
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Hartshorn, M. J., Murray, C. W., Cleasby, A., Frederickson, M., Tickle, I. J., & Jhoti, H. (2005). Fragment-based lead discovery using X-ray crystallography. Journal of Medicinal Chemistry, 48(2), 403-413. [Link]
- Kleywegt, G. J., & Jones, T. A. (1996). xdlMAPMAN and xdlDATAMAN-programs for reformatting, analysis and manipulation of biomacromolecular electron-density maps and reflection data sets. Acta Crystallographica Section D: Biological Crystallography, 52(4), 826-828.
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- Rees, D. C. (2003). The challenging and rewarding art of crystallographic fragment screening. Acta Crystallographica Section D: Biological Crystallography, 59(2), 241-242.
- Rupp, B. (2010). Biomolecular Crystallography: Principles, Practice, and Application to Structural Biology. Garland Science.
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Wlodek, A., & Stura, E. A. (2014). Crystallization of protein–ligand complexes. Acta Crystallographica Section F: Structural Biology Communications, 70(1), 2-14. [Link]
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A Comparative Guide to the Electrochemical Characterization of Polymers from 1,4-Dichloro-2,5-difluorobenzene
Introduction: The Strategic Role of Fluorination in Conjugated Polymers
The monomer 1,4-dichloro-2,5-difluorobenzene serves as a critical building block for a new generation of high-performance conjugated polymers. The introduction of fluorine atoms onto the phenylene backbone is not a trivial substitution; it is a strategic design choice that profoundly influences the polymer's electronic structure, stability, and intermolecular organization. The strong electron-withdrawing nature of fluorine lowers both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the resulting polymer. This modification can enhance oxidative stability, improve charge carrier mobility, and fine-tune the optical and electrochemical properties for specific applications.
This guide provides an in-depth comparison of the electrochemical characteristics of polymers derived from this fluorinated monomer. We will explore the key analytical techniques used to probe their behavior, present a detailed case study of a prominent polymer system, and compare its performance against relevant alternatives, supported by experimental data and protocols. This document is intended for researchers and scientists engaged in the development of materials for organic electronics, sensors, and electrochromic devices.
Key Polymer Systems and the Impact of the Difluorobenzene Unit
While various polymer architectures can be synthesized, a prominent class derived from 1,4-dichloro-2,5-difluorobenzene involves its conversion into more complex monomers that are then polymerized. A prime example is poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P) , where the difluorobenzene core is flanked by thiophene units, which then undergo electropolymerization.[1] The fluorine atoms in this polymer backbone are known to stabilize the negative charge in the n-doped (reduced) state, enhancing the material's stability and doping level.[1]
Other important classes of conjugated polymers, such as Poly(p-phenylene vinylene) (PPV) and Poly(p-phenylene sulfide) (PPS) , can also incorporate fluorinated units. While standard PPS is synthesized from 1,4-dichlorobenzene and sodium sulfide, the inclusion of fluorinated monomers can significantly alter its properties.[2] Similarly, for PPVs, incorporating fluorine-substituted phenylenevinylene moieties has been shown to increase oxidation potentials due to the electron-withdrawing effect on the π-conjugated system.[3] This guide will focus on PTF2P as a primary example while drawing comparisons to these other important polymer families.
Core Electrochemical Characterization Techniques
To understand the performance of these materials, a suite of electrochemical techniques is employed. Each provides a different piece of the puzzle, from fundamental energy levels to practical device performance.
Cyclic Voltammetry (CV)
Cyclic voltammetry is the cornerstone of electrochemical analysis for conjugated polymers. By sweeping the potential applied to a polymer film and measuring the resulting current, we can map out its redox behavior.
-
Causality of Experimental Choice: CV is chosen because it directly probes the oxidation (p-doping) and reduction (n-doping) processes that are fundamental to the function of conjugated polymers in electronic devices. It allows for the determination of key parameters:
-
Redox Potentials (Eox, Ered): The potentials at which the polymer is oxidized and reduced.
-
HOMO/LUMO Energy Levels: These can be estimated from the onset potentials of oxidation and reduction, respectively, providing insight into the material's electronic band structure and its suitability for use in devices like OLEDs and photovoltaics.
-
Electrochemical Stability: By performing multiple cycles, one can assess the polymer's ability to undergo repeated doping and dedoping without degradation.
-
-
Preparation: A three-electrode electrochemical cell is assembled. The working electrode is an indium tin oxide (ITO) coated glass slide on which the polymer film has been electrochemically deposited. A platinum wire serves as the counter electrode, and an Ag/AgCl or Ag/Ag+ electrode is used as the reference electrode.
-
Electrolyte Solution: The cell is filled with a monomer-free electrolyte solution, typically consisting of a salt like tetrabutylammonium perchlorate (TBAP) or sodium perchlorate (NaClO4) dissolved in an anhydrous solvent such as acetonitrile (ACN).[1] The solution must be purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can interfere with the measurements.
-
Measurement: The potentiostat is programmed to scan the potential from a neutral state (e.g., 0 V) to a potential sufficient to oxidize the polymer, then reverse the scan to a potential that reduces the polymer, and finally return to the starting potential.
-
Data Analysis: The resulting plot of current vs. potential (the voltammogram) is analyzed. The oxidation and reduction peaks are identified. The onset potentials for these processes are used to calculate the HOMO and LUMO energy levels using empirical formulas relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
}
Cyclic Voltammetry (CV) Experimental Workflow.
Spectroelectrochemistry
This technique combines UV-Vis-NIR spectroscopy with electrochemistry to monitor the optical properties of the polymer film as its oxidation state is changed.
-
Causality of Experimental Choice: Spectroelectrochemistry is essential for understanding how the electronic structure of the polymer changes upon doping. This is crucial for applications like electrochromic devices (smart windows), where a change in color is the desired output.[1] It provides information on:
-
Optical Band Gap (Eg): Determined from the absorption edge of the neutral polymer.
-
Electronic Transitions: As the polymer is oxidized or reduced, new absorption bands appear in the visible and near-infrared regions. These correspond to the formation of charge carriers like polarons and bipolarons.
-
Electrochromic Performance: It allows for the direct measurement of optical contrast (ΔT%), switching speed, and coloration efficiency (CE), which are key metrics for electrochromic devices.[1]
-
-
Setup: A standard three-electrode cell is placed inside a UV-Vis-NIR spectrophotometer. The working electrode (polymer on ITO) must be positioned so the light beam can pass through it.
-
Measurement Sequence:
-
An initial absorption spectrum is taken with the polymer in its neutral (dedoped) state (e.g., at 0 V).
-
The potentiostat is then used to apply a series of stepped potentials, incrementally doping the polymer.
-
At each potential step, an absorption spectrum is recorded once the current has stabilized.
-
-
Data Analysis: The spectra are overlaid to show the changes as a function of applied potential. The growth of new absorption bands corresponding to doped species is analyzed. For electrochromic analysis, the transmittance at specific wavelengths is plotted against time as the potential is switched between doped and dedoped states.
}
Spectroelectrochemistry Experimental Setup.
Comparative Analysis: A Case Study of Poly(1,4-bis(2-thienyl)-2,5-difluorobenzene) (PTF2P)
PTF2P is an excellent model system as its monomer, 1,4-bis(2-thienyl)-2,5-difluorobenzene, is synthesized via a Suzuki coupling reaction involving a derivative of 1,4-dichloro-2,5-difluorobenzene.[1] The polymer itself is then typically formed directly on an electrode surface via electrochemical polymerization.[1]
Electrochemical and Optical Properties
The electrochemical properties of PTF2P have been thoroughly investigated. Cyclic voltammetry reveals its p-doping (oxidation) onset and corresponding HOMO level. Spectroelectrochemistry provides its optical band gap.
| Property | PTF2P | Poly(1,4-bis(2-thienyl)benzene) (pTHB) - Non-fluorinated Analogue |
| Oxidation Onset (V vs Ag/Ag+) | 0.95 V | 0.85 V |
| HOMO Level | -5.35 eV | -5.25 eV |
| Optical Band Gap (Eg) | 2.30 eV | 2.35 eV |
| LUMO Level (Calculated) | -3.05 eV | -2.90 eV |
Data synthesized from literature values.[1]
Analysis of Results: The introduction of two fluorine atoms onto the central phenylene ring has a clear and predictable effect. The HOMO level of PTF2P is 0.1 eV lower (more stable) than its non-fluorinated counterpart, pTHB. This increased oxidative stability is a direct consequence of the electron-withdrawing nature of fluorine. This is a desirable trait for many electronic applications, as it can lead to better ambient stability.
Electrochromic Performance
The true strength of PTF2P lies in its excellent electrochromic properties. When the applied potential is switched, the polymer undergoes dramatic and reversible color changes.[1]
-
Neutral State (0 V): Yellow
-
Intermediate States: Yellowish-green, green, greenish-blue
-
Fully Oxidized/Doped State (+1.35 V): Blue
Spectroelectrochemistry reveals that in its neutral state, PTF2P has a primary absorption peak (π-π* transition) around 438 nm. Upon oxidation, this peak diminishes, and new, broad absorption bands appear at approximately 605 nm and 950 nm, corresponding to the formation of polarons and bipolarons.[1] This absorption in the red and near-infrared part of the spectrum is responsible for the observed blue color.
To contextualize its performance, we can compare PTF2P to poly(3,4-ethylenedioxythiophene) (PEDOT), a widely used benchmark electrochromic polymer.
| Metric | PTF2P Film | ECD (PTF2P vs. PEDOT) |
| Max Optical Contrast (ΔT%) | 46% at 605 nm | 27% at 630 nm |
| Response Time (Coloration) | 1.92 s | 0.66 s |
| Coloration Efficiency (CE) | 178.8 cm2/C | 491.4 cm2/C |
Data sourced from a study constructing a dual-type electrochromic device (ECD).[1]
Analysis of Results: While the single PTF2P film shows high optical contrast, the performance of a full electrochromic device, which pairs it with PEDOT as the counter electrode, is more indicative of real-world application. The device exhibits a very fast response time of 0.66 seconds.[1] Most notably, the coloration efficiency of the device is exceptionally high at 491.4 cm²/C.[1] CE is a critical metric that measures how efficiently charge is converted into an optical change; a higher value means less power is required to achieve a certain level of contrast. The excellent performance of the PTF2P/PEDOT device highlights the potential of polymers derived from 1,4-dichloro-2,5-difluorobenzene in low-power, fast-switching optical applications.[1][4][5]
Conclusion
The incorporation of the 1,4-dichloro-2,5-difluorobenzene monomer into conjugated polymer backbones provides a powerful strategy for tuning material properties. As demonstrated through the case study of PTF2P, the resulting polymers exhibit enhanced oxidative stability and remarkable electrochromic performance. The systematic application of electrochemical characterization techniques like cyclic voltammetry and spectroelectrochemistry is indispensable for elucidating structure-property relationships and quantifying performance metrics. The data clearly indicates that these fluorinated polymers are not just academically interesting but are strong candidates for advanced applications in flexible displays, smart windows, and other optoelectronic technologies.[4][6]
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Synthesis and Electropolymerization of 1,4-Bis(2-Thienyl)-2,5-Difluorobenzene and its Electrochromic Properties. (2012). Journal of the Electrochemical Society. Available at: [Link]
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Low-Cost Fabrication of High-Performance Fluorinated Polythiophene-Based Vis–NIR Electrochromic Devices toward Deformable Display and Camouflage. (2022). Chemistry of Materials. Available at: [Link]
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Electrochemical and Electroluminescent Properties of Random Copolymers of Fluorine- and Alkoxy-Substituted Poly(p-phenylene vinylene)s. (2002). Macromolecules. Available at: [Link]
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Ultrathin flexible electrochromic devices enabled by highly transparent ion-conducting films. (2021). Journal of Materials Chemistry A. Available at: [Link]
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4-(Trifluoromethoxy)phenyl-Containing Polymers as Promising Anodic Materials for Electrochromic Devices. (2020). Polymers. Available at: [Link]
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On the Preparation and Spectroelectrochemical Characterization of Certain 2,5‐Bis(het)aryl Substituted Thiophenes. Universität Halle. Available at: [Link]
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Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives. (2022). Membranes. Available at: [Link]
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Tuning the Electrochemical Properties of Poly‐thiophenes with a 2,5‐Dithienil‐N‐subtituted‐pyrrole Bearing an Aniline. (2020). ChemElectroChem. Available at: [Link]
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Electrochemical Properties of Poly(Anthraquinonyl Sulfide)/Graphene Sheets Composites as Electrode Materials for Electrochemical Capacitors. (2015). Materials. Available at: [Link]
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Navigating the Reactivity Landscape of Dichlorodifluorobenzenes: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of the right starting material is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Dichlorodifluorobenzenes, a class of halogenated aromatic compounds, offer a versatile platform for the introduction of molecular complexity. However, the six distinct isomers of dichlorodifluorobenzene exhibit a surprisingly diverse range of reactivities, governed by the intricate interplay of electronic and steric effects imparted by the chlorine and fluorine substituents. This guide provides a comprehensive comparison of these isomers, offering insights into their behavior in key synthetic transformations and providing a framework for rational substrate selection.
The Foundational Principles: Electronic and Steric Effects of Halogen Substituents
The reactivity of an aromatic ring is fundamentally dictated by the electron density of the π-system and the accessibility of its reaction sites. Both chlorine and fluorine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I effect) on the benzene ring, deactivating it towards electrophilic attack. However, they also possess lone pairs of electrons that can be donated to the ring through resonance (+M or +R effect), which acts to increase electron density, particularly at the ortho and para positions.
The key distinction between fluorine and chlorine lies in the relative dominance of these two opposing effects. Fluorine's 2p orbitals have a similar size to the 2p orbitals of carbon, leading to efficient orbital overlap and a significant +M effect. In contrast, the larger 3p orbitals of chlorine result in poorer overlap with carbon's 2p orbitals, making its +M effect weaker. Consequently, while both halogens are deactivating overall, the stronger resonance donation from fluorine can make fluorinated positions more amenable to certain reactions compared to chlorinated ones.
Steric hindrance also plays a crucial role. The larger van der Waals radius of chlorine compared to fluorine means that it can physically obstruct the approach of reagents to adjacent positions, influencing regioselectivity and reaction rates.
This guide will explore the practical implications of these principles across four major classes of reactions vital to modern organic synthesis:
-
Nucleophilic Aromatic Substitution (SNA r)
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
-
Directed ortho-Metalation (DoM)
Nucleophilic Aromatic Substitution (SNAr): A Tale of Activation and Regioselectivity
Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized intermediate known as the Meisenheimer complex.
The presence of electron-withdrawing groups is crucial for stabilizing this negatively charged intermediate and thus accelerating the reaction. Both fluorine and chlorine, with their strong inductive effects, activate the ring towards SNAr. Counterintuitively, the reactivity order for halogens as leaving groups in SNAr is typically F > Cl > Br > I. This is because the high electronegativity of fluorine strongly polarizes the C-F bond and stabilizes the transition state of the rate-determining nucleophilic attack, even though fluoride is a poorer leaving group in the subsequent elimination step.
Comparative Reactivity of Dichlorodifluorobenzene Isomers in SNAr:
The reactivity of a specific halogen in a dichlorodifluorobenzene isomer depends on its position relative to the other activating halogen substituents. The more electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex through resonance or induction, the more facile the substitution.
| Isomer | Predicted Site of Nucleophilic Attack | Rationale |
| 1,2-Dichloro-3,4-difluorobenzene | C4 (F) or C1 (Cl) | The fluorine at C4 is activated by the ortho-chlorine and the para-fluorine. The chlorine at C1 is activated by the ortho-fluorine and the para-chlorine. Substitution at the C-F bond is generally favored. |
| 1,2-Dichloro-4,5-difluorobenzene | C4/C5 (F) | The fluorines are activated by the ortho-chlorines. This isomer is expected to be highly reactive towards SNAr at the fluorine positions. |
| 1,3-Dichloro-2,4-difluorobenzene | C4 (F) or C2 (F) | The fluorine at C4 is activated by the ortho-chlorine and the meta-fluorine. The fluorine at C2 is activated by two ortho-chlorine atoms, making it a likely site for substitution. |
| 1,4-Dichloro-2,5-difluorobenzene | C2/C5 (F) | The fluorines are activated by the ortho-chlorines. This symmetrical isomer is expected to be highly reactive. |
| 1,3-Dichloro-2,5-difluorobenzene | C2 (F) or C5 (F) | The fluorine at C2 is activated by two ortho-chlorine atoms. The fluorine at C5 is activated by the ortho-chlorine. Substitution at C2 is predicted to be more favorable. |
| 1,4-Dichloro-2,3-difluorobenzene | C2/C3 (F) | The fluorines are activated by the ortho-chlorines. This isomer is expected to be highly reactive. |
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron species with an organic halide or triflate. The reactivity of the aryl halide in the oxidative addition step, which is often rate-limiting, generally follows the order I > Br > Cl >> F. Therefore, in dichlorodifluorobenzene isomers, the C-Cl bonds are the primary sites for Suzuki-Miyaura coupling, while the C-F bonds are typically unreactive under standard conditions.
Comparative Reactivity and Selectivity:
The challenge in using dichlorodifluorobenzene isomers in Suzuki-Miyaura coupling lies in achieving selective mono-arylation. The electronic environment around each C-Cl bond influences its reactivity. A C-Cl bond flanked by electron-withdrawing fluorine atoms will be more electron-deficient and thus more susceptible to oxidative addition.
| Isomer | Predicted Site of Mono-Coupling | Rationale |
| 1,2-Dichloro-3,4-difluorobenzene | C1 or C2 | Both chlorines are ortho to a fluorine atom, enhancing their reactivity. Achieving high selectivity might be challenging. |
| 1,2-Dichloro-4,5-difluorobenzene | C1 or C2 | Both chlorines are ortho to a fluorine atom. Similar to the above, selectivity could be an issue. |
| 1,3-Dichloro-2,4-difluorobenzene | C1 or C3 | The chlorine at C1 is ortho to a fluorine, while the chlorine at C3 is para to a fluorine. Both are activated, but the ortho effect might favor C1. |
| 1,4-Dichloro-2,5-difluorobenzene | C1 or C4 | Both chlorines are ortho to a fluorine atom, making them reactive. Due to symmetry, mono-coupling will yield a single product. |
| 1,3-Dichloro-2,5-difluorobenzene | C1 or C3 | The chlorine at C1 is ortho to two fluorine atoms, making it highly activated. The chlorine at C3 is para to one fluorine. C1 is the likely site for selective mono-coupling. |
| 1,4-Dichloro-2,3-difluorobenzene | C1 or C4 | Both chlorines are para to a fluorine atom, providing moderate activation. Selectivity might be achievable with careful control of reaction conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine.[1] Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is a key factor, with the general trend being I > Br > OTf > Cl. Again, the C-Cl bonds of dichlorodifluorobenzenes are the reactive sites.
The electronic effects influencing the oxidative addition step are similar to those in the Suzuki-Miyaura reaction. Therefore, the predicted selectivity for mono-amination generally follows the same trends.
Directed ortho-Metalation (DoM): Leveraging Fluorine as a Directing Group
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[2][3][4] It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. The DMG coordinates to the lithium cation, directing the deprotonation to the adjacent position.
While classic DMGs are often heteroatom-containing functional groups like amides or ethers, a fluorine atom can also serve as a modest directing group.[5][6] The lone pairs on the fluorine can coordinate with the lithium, and its inductive effect increases the acidity of the ortho-protons.
Comparative Reactivity of Dichlorodifluorobenzene Isomers in DoM:
The feasibility and regioselectivity of DoM on dichlorodifluorobenzene isomers depend on the availability of a proton ortho to a fluorine atom and the relative acidity of the different C-H bonds. The presence of multiple electron-withdrawing halogens will globally increase the acidity of all ring protons.
| Isomer | Predicted Site of Lithiation | Rationale |
| 1,2-Dichloro-3,4-difluorobenzene | C5 or C6 (adjacent to F) | Both available protons are ortho to a fluorine atom. The proton at C5 is also ortho to a chlorine, which may further increase its acidity. |
| 1,2-Dichloro-4,5-difluorobenzene | C3 or C6 (adjacent to Cl) | No protons are ortho to a fluorine. Lithiation might be directed by the chlorine atoms, though this is a weaker effect. |
| 1,3-Dichloro-2,4-difluorobenzene | C5 (adjacent to F) | The proton at C5 is ortho to the fluorine at C4 and meta to the fluorine at C2, making it the most likely site for deprotonation. |
| 1,4-Dichloro-2,5-difluorobenzene | C3 or C6 (adjacent to F) | Both protons are ortho to a fluorine atom. Due to symmetry, lithiation at either position leads to the same intermediate. |
| 1,3-Dichloro-2,5-difluorobenzene | C4 or C6 (adjacent to F) | The proton at C4 is ortho to the fluorine at C5 and flanked by two chlorine atoms, making it highly acidic. The proton at C6 is ortho to the fluorine at C5. C4 is the more probable site. |
| 1,4-Dichloro-2,3-difluorobenzene | C5 or C6 (adjacent to F) | Both protons are ortho to a fluorine atom. Lithiation is expected at these positions. |
Experimental Protocols: General Methodologies
The following are generalized protocols that serve as a starting point for the reactions discussed. Optimization of reaction conditions (temperature, solvent, base, ligand, and reaction time) is often necessary for each specific dichlorodifluorobenzene isomer and coupling partner.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine
-
To a solution of the dichlorodifluorobenzene isomer (1.0 equiv) in a suitable solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 equiv) and a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N) (2.0 equiv).
-
The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), the dichlorodifluorobenzene isomer (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) (1-5 mol%), and a ligand (if required, e.g., SPhos, XPhos) are combined.
-
A degassed solvent (e.g., toluene, dioxane, or DMF) and a degassed aqueous solution of a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) are added.
-
The reaction mixture is heated to a temperature between 80 °C and 120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography.[7]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel under an inert atmosphere are added the dichlorodifluorobenzene isomer (1.0 equiv), a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) (1-3 mol%), a suitable ligand (e.g., a biarylphosphine ligand) (1.5-4 mol%), and a strong base (e.g., NaOtBu, K₃PO₄) (1.5-2.5 equiv).
-
The vessel is evacuated and backfilled with inert gas.
-
The amine (1.1-1.3 equiv) and a dry, degassed solvent (e.g., toluene, dioxane) are added.
-
The reaction is heated to a temperature typically between 80 °C and 110 °C until completion.
-
The reaction mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.
-
The filtrate is concentrated, and the crude product is purified by chromatography.
Protocol 4: General Procedure for Directed ortho-Metalation (DoM)
-
A solution of the dichlorodifluorobenzene isomer (1.0 equiv) in a dry ethereal solvent (e.g., THF, Et₂O) is cooled to -78 °C under an inert atmosphere.
-
A solution of an organolithium base (e.g., n-BuLi, sec-BuLi, or LDA) (1.1-1.3 equiv) is added dropwise, and the mixture is stirred at low temperature for a period of time (0.5-2 hours) to allow for lithiation.
-
The desired electrophile (1.2-1.5 equiv) is then added at -78 °C, and the reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried, and concentrated.
-
The product is purified by column chromatography.[8]
Conclusion
The reactivity of dichlorodifluorobenzene isomers is a nuanced subject, deeply rooted in the fundamental principles of electronic and steric effects. While a one-size-fits-all approach to their application is not feasible, a thorough understanding of these principles allows for informed predictions of their behavior in various synthetic transformations. This guide provides a framework for navigating this complex reactivity landscape, empowering researchers to make strategic choices in the design and execution of their synthetic routes. As with all synthetic endeavors, the provided protocols should be considered as starting points, with empirical optimization being the key to achieving high yields and selectivities for specific applications.
References
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ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]
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Snieckus, V. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
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Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
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American Chemical Society. (n.d.). Boron-Based Directing Groups for Directed Lithiation Reactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
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Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Retrieved from [Link]
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YouTube. (2020, June 25). Nucleophilic Substitution with Amines. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Retrieved from [Link]
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ACS Publications. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]
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The Royal Society of Chemistry. (2020, July 13). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dichloro-2,5-difluorobenzene
This guide provides an essential operational framework for the safe handling of 1,4-Dichloro-2,5-difluorobenzene (CAS No. 400-05-5) in a laboratory setting. As a halogenated aromatic compound, this chemical presents multiple hazards that necessitate a comprehensive personal protective equipment (PPE) strategy. The following protocols are designed to empower researchers, scientists, and drug development professionals to work safely by understanding the causality behind each safety measure. This is not merely a checklist, but a self-validating system of protocols grounded in established safety science.
Foundational Hazard Analysis: The "Why" Behind the Protection
Understanding the intrinsic hazards of 1,4-Dichloro-2,5-difluorobenzene is the critical first step in mitigating risk. Based on data from structurally similar compounds, a clear hazard profile emerges. The primary risks are:
-
Dermal and Ocular Hazards: The compound is classified as a skin irritant and a serious eye irritant.[1] Direct contact can cause inflammation and potential damage.
-
Respiratory and Ingestion Hazards: It is considered harmful if inhaled or swallowed, potentially causing respiratory tract irritation.
-
Flammability: While classified as a combustible liquid, its vapors can form explosive mixtures with air and may flash back if an ignition source is present.[1]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects, mandating contained disposal to prevent environmental release.
All subsequent PPE recommendations are direct countermeasures to these identified risks. The primary goal is to establish multiple barriers between the researcher and the chemical, with engineering controls like fume hoods serving as the first and most critical line of defense.
Core PPE Protocols: A Task-Driven Approach
The level of PPE required is directly proportional to the risk of exposure associated with a specific task. We will categorize laboratory operations into three common scenarios, each with a defined PPE ensemble.
Protocol 2.1: Low-Volume Operations in a Controlled Environment
This protocol applies to tasks such as handling milligram to low-gram quantities, preparing stock solutions, or conducting small-scale reactions (<100 mL) inside a certified chemical fume hood.
Step-by-Step PPE Application:
-
Eye and Face Protection: Wear snug-fitting chemical safety goggles that meet ANSI Z87.1 or European Standard EN166 standards.[2]
-
Hand Protection: Double-gloving is mandatory.
-
Inner Glove: A thin nitrile glove provides a base layer of protection and dexterity.
-
Outer Glove: A heavier-duty glove made of butyl rubber or Viton® should be worn over the nitrile glove. For related dichlorobenzenes, Viton® and PE/EVAL laminates have shown good resistance.[3] Always consult the glove manufacturer's specific chemical compatibility chart for 1,4-Dichloro-2,5-difluorobenzene or closely related halogenated aromatics.
-
-
Body Protection: A standard flame-resistant laboratory coat is required. Ensure it is fully buttoned with sleeves rolled down.
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, are mandatory.
Protocol 2.2: High-Volume Transfers and Weighing Operations
This protocol is for tasks with an elevated risk of splashes, spills, or aerosol generation, such as transferring quantities greater than 100 mL, weighing out the solid form of the chemical outside of an enclosure, or running reactions under pressure.
Step-by-Step PPE Application:
-
Eye and Face Protection: Augment chemical safety goggles with a full-face shield. This provides a secondary barrier against splashes to the entire face.[4]
-
Hand Protection: Follow the double-gloving protocol as described in 2.1.
-
Body Protection: In addition to a flame-resistant lab coat, wear a chemically resistant apron made of a material like butyl rubber or neoprene.[4]
-
Respiratory Protection: If there is any risk of aerosol generation and the operation cannot be fully contained within a fume hood, respiratory protection is necessary. A NIOSH-approved air-purifying respirator with organic vapor cartridges is the minimum requirement.[2][5] A full respiratory protection program that complies with OSHA 29 CFR 1910.134 must be in place, including fit testing and training.[2]
Protocol 2.3: Emergency Response (Spills)
In the event of a spill, the immediate priority is the safety of personnel. The PPE for cleanup is the most stringent.
Step-by-Step PPE Application:
-
Full Protection Ensemble: Don all PPE outlined in Protocol 2.2, including goggles, face shield, double gloves, and a chemically resistant apron.
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) may be required for large spills in poorly ventilated areas, as vapors can accumulate.[6] For smaller, contained spills, an air-purifying respirator with organic vapor cartridges is essential.
-
Cleanup: Use spark-proof tools and an inert absorbent material (e.g., sand, vermiculite) to contain and collect the spilled material.[5]
Data Summary and Workflow Visualization
To simplify PPE selection, the requirements are summarized in the table below. The subsequent diagram illustrates the decision-making process for selecting the appropriate level of protection.
Table 1: PPE Requirements by Task
| Task Category | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume / In-Hood | Chemical Safety Goggles | Double Gloves (Nitrile inner, Butyl/Viton® outer) | Flame-Resistant Lab Coat | Not required if in fume hood |
| High-Volume / Weighing | Goggles + Full Face Shield | Double Gloves (Nitrile inner, Butyl/Viton® outer) | Lab Coat + Chem-Resistant Apron | Required if aerosols possible |
| Spill / Emergency | Goggles + Full Face Shield | Double Gloves (Nitrile inner, Butyl/Viton® outer) | Lab Coat + Chem-Resistant Apron/Suit | Mandatory (Air-purifying or SCBA) |
Diagram: PPE Selection Workflow
This diagram provides a logical flow for determining the necessary PPE based on the planned laboratory operation.
Caption: PPE selection flowchart for 1,4-Dichloro-2,5-difluorobenzene.
Safe Doffing and Disposal Plan
Preventing secondary contamination is as important as initial protection. Contaminated PPE must be removed and disposed of correctly.
Step-by-Step Doffing Procedure:
-
Inspect: Before removal, inspect PPE for any visible contamination.
-
Outer Gloves: Remove the outer, most contaminated gloves first. Peel them off without touching the outside with your bare skin. Dispose of them in a designated hazardous waste container.
-
Face Shield/Apron: Remove the face shield and/or apron. Handle by the straps or ties.
-
Goggles: Remove safety goggles.
-
Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.
-
Inner Gloves: Remove the final pair of nitrile gloves. This should be the last item you remove.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: All disposable PPE (gloves, aprons) and any materials used for spill cleanup must be placed in a clearly labeled, sealed hazardous waste container.[1][6] Follow your institution's specific guidelines for chemical waste disposal. Do not discard any contaminated items in the regular trash.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
